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  • Product: SHP099 hydrochloride
  • CAS: 2200214-93-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: SHP099 Hydrochloride – The First-in-Class Allosteric SHP2 Inhibitor

Topic: SHP099 Hydrochloride Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary SHP099 hydrochloride (SHP099) represents a parad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SHP099 Hydrochloride Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

SHP099 hydrochloride (SHP099) represents a paradigm shift in phosphatase drug discovery. Historically, protein tyrosine phosphatases (PTPs) like SHP2 (encoded by PTPN11) were deemed "undruggable" due to the highly charged, conserved nature of their catalytic active sites, which made orthosteric inhibitors chemically intractable or non-selective.

SHP099 bypasses this challenge by exploiting a unique allosteric mechanism .[1] Instead of competing with the substrate at the catalytic cleft, SHP099 acts as a "molecular glue," stabilizing SHP2 in its auto-inhibited, closed conformation.[2] This guide details the structural mechanics, signaling impact, and validated experimental protocols for utilizing SHP099 in translational research.

Structural Mechanism: The "Molecular Glue" Hypothesis

SHP2 functions as a conformational switch. Its activity is regulated by the intramolecular interaction between its N-terminal SH2 domain (N-SH2) and its PTP catalytic domain.[1]

  • The Auto-Inhibited State (Closed): In the basal state, the N-SH2 domain physically occludes the PTP catalytic site, preventing substrate access.

  • The Active State (Open): Upon binding to phosphotyrosine (p-Tyr) residues on upstream activators (e.g., GAB1, IRS1), the N-SH2 domain releases the PTP domain, exposing the active site.

SHP099 Action: SHP099 binds to a central tunnel formed only when the three domains (N-SH2, C-SH2, and PTP) are in the closed, inactive arrangement. It creates a tripartite interface, effectively locking the enzyme in the auto-inhibited state. It does not inhibit the free catalytic domain; it prevents the enzyme from opening.

Visualization: Conformational Locking Mechanism

SHP099_Mechanism Inactive_SHP2 SHP2 (Auto-Inhibited) [N-SH2 blocks PTP site] Active_SHP2 SHP2 (Active) [Open Conformation] Inactive_SHP2->Active_SHP2 Activation via p-Tyr Binding Complex SHP2:SHP099 Complex (Stabilized Inactive) Inactive_SHP2->Complex + SHP099 (High Affinity Binding) SHP099 SHP099 (Allosteric Inhibitor) pTyr_Ligand p-Tyr Ligand (Upstream Activator) pTyr_Ligand->Inactive_SHP2 Competes for Opening Complex->Active_SHP2 Activation Blocked

Figure 1: SHP099 binds the inactive conformer, shifting the equilibrium away from the active species.[3]

Signaling Pathway Modulation

SHP2 is a critical node connecting Receptor Tyrosine Kinases (RTKs) to the RAS-MAPK pathway. By inhibiting SHP2, SHP099 decouples the RTK signal from RAS activation.

Mechanism of Pathway Arrest:

  • Normal Flow: RTK activation recruits GRB2/GAB complexes. SHP2 binds these complexes, opens, and dephosphorylates specific sites (e.g., on RAS-GAP binding sites or SRC family kinases), facilitating RAS-GTP loading.

  • SHP099 Blockade: By locking SHP2, SHP099 prevents the phosphatase from engaging with the GAB/GRB2 complex effectively or performing the dephosphorylation required to sustain RAS activation. This collapses p-ERK signaling.[4]

Visualization: RAS-MAPK Interference

MAPK_Pathway RTK RTK (e.g., EGFR, FGFR) Adaptors Adaptors (GRB2/GAB1) RTK->Adaptors Recruitment SHP2 SHP2 (PTPN11) Adaptors->SHP2 Activation RAS RAS-GTP SHP2->RAS Promotes GTP Loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Proliferation) MEK->ERK Inhibitor SHP099 (Blockade) Inhibitor->SHP2 Allosteric Inhibition

Figure 2: SHP099 acts upstream of RAS, severing the link between RTKs and the MAPK cascade.

Quantitative Pharmacology Profile

SHP099 exhibits high selectivity due to its reliance on the specific geometry of the SHP2 inter-domain interface, which is not perfectly conserved even in the closest homolog, SHP1.

Table 1: Key Pharmacological Parameters

ParameterValueContext
Biochemical IC50 ~70 nM (0.071 µM)Full-length SHP2 (wild type) using DiFMUP substrate [1].
Cellular IC50 ~0.250 µMp-ERK modulation in sensitive lines (e.g., KYSE-520, MDA-MB-468) [1].[5]
Selectivity > 10,000-foldvs. SHP1 and panel of 21 phosphatases/66 kinases [1].
Solubility HighSuitable for oral dosing; formulated in 0.6% HPMC / 0.4% Tween80 [2].[6]
In Vivo Efficacy 30–100 mg/kgDaily oral dosing (QD) induces tumor stasis/regression in xenografts [1].[7]

Experimental Validation Protocol

Protocol: Cellular Target Engagement via p-ERK Inhibition Objective: To validate SHP099 activity in vitro by measuring the suppression of the downstream pharmacodynamic marker, phosphorylated ERK (p-ERK).

Materials:
  • Cell Line: KYSE-520 (Esophageal) or MDA-MB-468 (Breast). Note: Must be RTK-driven; KRAS-mutant lines may show resistance.

  • Compound: SHP099 Hydrochloride (dissolved in DMSO to 10 mM stock).[8]

  • Lysis Buffer: RIPA buffer supplemented with protease/phosphatase inhibitor cocktail (e.g., Roche PhosSTOP).

  • Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

Workflow:
  • Seeding:

    • Seed cells at

      
       cells/well in a 6-well plate.
      
    • Incubate for 24 hours to reach 70-80% confluency.

  • Treatment (Critical Step):

    • Prepare serial dilutions of SHP099 in growth medium (Range: 0.01 µM to 10 µM).

    • Duration: Treat cells for 2 hours .

    • Why 2 hours? SHP2 inhibition effects on p-ERK are rapid. Longer incubations (>24h) may trigger adaptive resistance mechanisms (e.g., FGFR/AKT rebound) that confound results [3].

  • Stimulation (Optional but Recommended):

    • If basal p-ERK is low, stimulate with EGF (10-50 ng/mL) for 15 minutes prior to lysis, while maintaining SHP099 presence. This tests the ability of SHP099 to block acute RTK signaling.

  • Lysis & Western Blot:

    • Wash cells 2x with ice-cold PBS.

    • Lyse directly on ice. Collect supernatant after centrifugation (14,000 x g, 10 min).

    • Normalize protein concentration (BCA Assay).

    • Run SDS-PAGE and immunoblot.

  • Data Analysis:

    • Quantify bands using densitometry.

    • Calculate the ratio of p-ERK / Total ERK.

    • Plot Dose-Response curve to determine cellular IC50.

Therapeutic Implications & Resistance

While SHP099 is a potent tool, its efficacy is context-dependent.

  • Responders: Tumors driven by RTK amplification (e.g., EGFR, FGFR2, HER2) or specific KRAS amplifications (e.g., G12C in combination therapies).

  • Non-Responders: Tumors with downstream activating mutations (e.g., BRAF V600E, RAS Q61) that bypass SHP2.

  • Adaptive Resistance: A common failure mode is the "AKT Rebound." Inhibition of SHP2/MAPK relieves negative feedback on RTKs, leading to hyper-activation of PI3K/AKT signaling.

    • Strategy: Co-treatment with PI3K or AKT inhibitors has shown synergy in preclinical models [3].

References

  • Chen, Y.N., et al. (2016).[1][9] "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1][10][11] Nature, 535(7610), 148–152.[9][12]

  • Garcia Fortanet, J., et al. (2016).[1] "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782.

  • Fedele, C., et al. (2018). "SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models." Cancer Discovery, 8(10), 1237-1249.

Sources

Exploratory

The Allosteric Approach to a Proto-Oncogene: A Technical Guide to the Discovery and Synthesis of SHP099 Hydrochloride

A Senior Application Scientist's Perspective on a Landmark SHP2 Inhibitor For decades, the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, was considered a challenging, if not undruggable, target in oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Landmark SHP2 Inhibitor

For decades, the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, was considered a challenging, if not undruggable, target in oncology. As the first identified oncogenic tyrosine phosphatase, its role in driving cellular proliferation and survival through the RAS-ERK signaling pathway was well-established.[1] However, the highly conserved and charged nature of the phosphatase active site posed a significant hurdle for the development of potent and selective inhibitors. The discovery of SHP099, a potent, selective, and orally bioavailable allosteric inhibitor, represented a paradigm shift in targeting SHP2 and revitalized interest in this critical signaling node.[2]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of SHP099 hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into the scientific rationale that guided its discovery, the intricacies of its allosteric mechanism of action, a detailed, step-by-step synthesis protocol, and the key preclinical data that underscore its significance as a tool compound and a foundation for next-generation SHP2 inhibitors.

The Rationale for Allosteric Inhibition: Sidestepping the Active Site Challenge

The traditional approach to enzyme inhibition focuses on the active site. However, for phosphatases like SHP2, this strategy is fraught with challenges, primarily due to the high degree of similarity in the active site across the entire phosphatase family, leading to a high risk of off-target effects.[2] The breakthrough in targeting SHP2 came from a shift in strategy: allosteric inhibition.

SHP2 exists in a dynamic equilibrium between an inactive, auto-inhibited conformation and an active, open conformation. In the inactive state, the N-terminal SH2 domain physically blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[1] The discovery of a novel, tunnel-like allosteric binding pocket at the interface of the N-SH2, C-SH2, and PTP domains opened a new avenue for therapeutic intervention.[2] The core concept was to identify a small molecule that could bind to this site and stabilize the inactive conformation, effectively locking SHP2 in its "off" state. This approach offered the potential for high selectivity, as the allosteric site was not conserved among other phosphatases, including its closest homolog, SHP1.[2]

The Discovery of SHP099: A Journey of Structure-Guided Design

The discovery of SHP099 was the culmination of a meticulous drug discovery campaign that began with a high-throughput screen to identify chemical matter that could bind to and stabilize the auto-inhibited conformation of SHP2.[2] This was followed by extensive structure-activity relationship (SAR) studies and structure-based drug design to optimize the initial hits for potency, selectivity, and pharmacokinetic properties.

From Hit to Lead: The Aminopyrazine Scaffold

The initial screening efforts identified a promising aminopyrazine scaffold. X-ray crystallography of early compounds bound to SHP2 provided critical insights into the key interactions within the allosteric pocket.[2] These studies revealed a pharmacophore model characterized by:

  • A primary aliphatic amino group: Acting as a hydrogen bond donor.

  • A central heterocyclic core: Capable of forming specific interactions within the pocket.

  • A substituted aryl group: Making extensive hydrophobic contacts.

Optimization and the Birth of SHP099

The medicinal chemistry team systematically modified the initial scaffold to enhance its binding affinity and drug-like properties. A key optimization involved the morphing of a piperazine ring to a 4-amino-4-methylpiperidine motif. This change, coupled with the introduction of a 2,3-dichlorophenyl group, led to a significant improvement in biochemical potency.[3] This iterative process of design, synthesis, and testing culminated in the identification of 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, which was designated SHP099.[2]

Mechanism of Action: A Molecular "Glue" for SHP2

SHP099 functions as a molecular "glue," stabilizing the auto-inhibited conformation of SHP2.[4] It binds to a tunnel-like allosteric site formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[2] This binding event locks the N-SH2 domain over the PTP active site, preventing its activation and subsequent dephosphorylation of downstream substrates.

SHP099_Mechanism cluster_inactive Inactive State cluster_active Active State Inactive SHP2 Inactive SHP2 SHP099_Bound SHP099-SHP2 Complex (Auto-inhibited) Inactive SHP2->SHP099_Bound Binding to allosteric site Active SHP2 Active SHP2 Inactive SHP2->Active SHP2 Conformational Change (Phosphopeptide Binding) SHP099 SHP099 SHP099_Bound->Active SHP2 Inhibition Dephosphorylation Substrate Dephosphorylation Active SHP2->Dephosphorylation Substrate Substrate

Figure 1: Mechanism of SHP099 allosteric inhibition.

The functional consequence of this allosteric inhibition is the suppression of the RAS-ERK signaling pathway, a critical driver of cell proliferation in many cancers.[5] By preventing SHP2-mediated dephosphorylation of key signaling nodes, SHP099 effectively dampens the downstream signals that promote tumor growth.

Synthesis of SHP099 Hydrochloride: A Detailed Protocol

The synthesis of SHP099 has been reported in the scientific literature and patents.[6][7] The following is a detailed, step-by-step protocol for the synthesis of the SHP099 free base, based on published methods, followed by a standard procedure for its conversion to the hydrochloride salt.

Synthesis of the SHP099 Free Base

The synthesis of 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine (SHP099) can be achieved through a multi-step process. A plausible synthetic route is outlined below.

SHP099_Synthesis A Starting Materials B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D SHP099 (Free Base) C->D Step 3 E SHP099 HCl D->E Step 4

Figure 2: Synthetic scheme for SHP099 hydrochloride.

Step 1: Synthesis of tert-butyl (1-(5-amino-6-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate

  • Reactants: 3,5-diaminopyrazine-2-carbonitrile, 2,3-dichlorophenylboronic acid, tert-butyl (4-methyl-4-aminopiperidin-1-yl)carbamate.

  • Reaction Type: Suzuki coupling followed by nucleophilic aromatic substitution.

  • Protocol:

    • To a solution of 3,5-diaminopyrazine-2-carbonitrile and 2,3-dichlorophenylboronic acid in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

    • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield the coupled intermediate.

    • The intermediate is then reacted with tert-butyl (4-methyl-4-aminopiperidin-1-yl)carbamate in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., NMP) at elevated temperature.

    • The product, tert-butyl (1-(5-amino-6-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate, is isolated and purified.

Step 2: Deprotection to Yield SHP099 Free Base

  • Reactant: tert-butyl (1-(5-amino-6-(2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate.

  • Reaction Type: Acid-catalyzed deprotection of the Boc group.

  • Protocol:

    • The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).

    • An excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) is added, and the reaction is stirred at room temperature.

    • The reaction progress is monitored by TLC or LC-MS until the deprotection is complete.

    • The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to afford the SHP099 free base.[7]

Formation of SHP099 Hydrochloride
  • Reactant: 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine (SHP099 free base).

  • Reaction Type: Acid-base reaction.

  • Protocol:

    • The purified SHP099 free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

    • A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield SHP099 hydrochloride as a stable, crystalline solid.

Preclinical Profile of SHP099: Potency, Selectivity, and In Vivo Efficacy

SHP099 has been extensively characterized in a battery of preclinical assays, demonstrating its potential as a valuable research tool and a starting point for clinical candidates.

ParameterValueReference
Biochemical IC₅₀ (SHP2) 71 nM[8]
Cellular p-ERK IC₅₀ (KYSE520 cells) ~0.25 µM[8]
Cell Proliferation IC₅₀ (KYSE520 cells) 1.4 µM[8]
Oral Bioavailability (Mouse) 46%[8]
Selectivity No significant activity against a panel of 21 other phosphatases (including SHP1) and 66 kinases.[2]

Table 1: Key preclinical data for SHP099.

In Vitro Activity

SHP099 potently inhibits the enzymatic activity of SHP2 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range.[8] In cellular assays, it effectively suppresses the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway, in SHP2-dependent cancer cell lines.[8] This on-target activity translates to the inhibition of cancer cell proliferation.

Pharmacokinetics and In Vivo Efficacy

SHP099 exhibits favorable pharmacokinetic properties, including good oral bioavailability in mice.[8] In preclinical xenograft models of human cancers driven by receptor tyrosine kinases, oral administration of SHP099 leads to a dose-dependent inhibition of tumor growth.[9] These studies provided the crucial proof-of-concept that allosteric inhibition of SHP2 is a viable therapeutic strategy.

Experimental Workflows for Characterization

The characterization of SHP099 and its analogs relies on a suite of robust experimental workflows.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay (e.g., DiFMUP) Compound Synthesis->Biochemical Assay Potency (IC50) PK Studies Pharmacokinetic Studies Compound Synthesis->PK Studies Bioavailability Cellular Assay Cellular Assay (p-ERK Western Blot) Biochemical Assay->Cellular Assay Cellular Activity In Vivo Studies In Vivo Efficacy (Xenograft Models) Cellular Assay->In Vivo Studies Efficacy PK Studies->In Vivo Studies Dosing Regimen

Figure 3: Experimental workflow for SHP099 characterization.

Biochemical Assays

The enzymatic activity of SHP2 is typically measured using a surrogate substrate like DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). The inhibition by SHP099 is assessed by measuring the reduction in the rate of DiFMUP dephosphorylation.

Cellular Assays

The cellular activity of SHP099 is commonly evaluated by Western blotting to measure the phosphorylation status of ERK (p-ERK) in SHP2-dependent cancer cell lines. A decrease in p-ERK levels upon treatment with SHP099 indicates target engagement and pathway inhibition in a cellular context.

In Vivo Models

The anti-tumor efficacy of SHP099 is assessed in subcutaneous xenograft models where human cancer cells are implanted in immunocompromised mice. Tumor growth is monitored over time in response to oral administration of SHP099.

Conclusion and Future Directions

The discovery of SHP099 hydrochloride marked a pivotal moment in the pursuit of SHP2-targeted therapies. Its novel allosteric mechanism of action provided a blueprint for developing highly selective and orally bioavailable inhibitors for a previously intractable target. While SHP099 itself did not advance to the clinic due to dose-limiting toxicities, it has served as an invaluable research tool and a foundational scaffold for the development of second-generation SHP2 inhibitors that are currently in clinical trials.[1]

The in-depth understanding of the discovery and synthesis of SHP099 hydrochloride presented in this guide offers valuable insights for researchers in medicinal chemistry, chemical biology, and drug discovery. The principles of structure-guided design, the strategic circumvention of challenging active sites through allosteric inhibition, and the rigorous preclinical characterization that defined the SHP099 program continue to be highly relevant in the ongoing quest for novel and effective cancer therapeutics.

References

  • Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. [Link]

  • LaRochelle JR, Fodor M, Ellegast JM, et al. Identification of an allosteric benzothiazolopyrimidone inhibitor of the SHP2 phosphatase. J Med Chem. 2018;61(20):9039-9048. [Link]

  • Ruess H, Wu J, Vos SM, et al. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nat Commun. 2018;9(1):4448. [Link]

  • LaMarche MJ, Acker MG, Argintaru A, et al. Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. Cancer Res. 2017;77(13 Supplement):1176. [Link]

  • Novartis AG. Preparation of pyrazine derivatives as SHP-2 inhibitors. WO2015/107493 A1, July 23, 2015.
  • Fodor M, Price E, La Bonte LR, et al. Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chem Biol. 2018;13(3):649-656. [Link]

  • Garcia Fortanet J, Chen CH, Chen YN, et al. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. J Med Chem. 2016;59(17):7773-7782. [Link]

  • PubChem. 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine. [Link]

  • PubChem. 6-(4-Amino-4-methylpiperidin-1-yl)-3-((2,3-dichlorophenyl)thio)pyrazin-2-amine. [Link]

  • PubChem. 6-(4-amino-4-methylpiperidin-1-yl)-3-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. [Link]

  • Thai Chemical Supplier. 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine hydrochloride. [Link]

  • Vivan Therapeutics. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. [Link]

  • Garcia Fortanet J, Chen CH, Chen YN, et al. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. J Med Chem. 2016;59(17):7773-7782. [Link]

  • Kong J, Long YQ. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. Acta Pharm Sin B. 2020;10(5):735-746. [Link]

  • Neel BG, Gu H, Pao L. The 'Shp'ing news: SH2 domain-containing tyrosine phosphatases in cell signaling. Trends Biochem Sci. 2003;28(6):284-293. [Link]

Sources

Foundational

SHP099 hydrochloride role in SHP2 inhibition

An In-Depth Technical Guide to SHP099 Hydrochloride and its Role in SHP2 Inhibition Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of SHP099 hydrochloride, a pioneering...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to SHP099 Hydrochloride and its Role in SHP2 Inhibition

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of SHP099 hydrochloride, a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). We will delve into the molecular mechanics of SHP2, the innovative mechanism of SHP099-mediated inhibition, its impact on critical signaling pathways, and the robust preclinical data that underscore its significance as both a powerful research tool and a foundational molecule for therapeutic development.

The Central Role of SHP2: A Nodal Point in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase essential for mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] Its activity is pivotal in the RAS-ERK Mitogen-Activated Protein Kinase (MAPK) pathway, which governs fundamental cellular processes including proliferation, differentiation, and survival.[2][3]

Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1] In its basal state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an auto-inhibited, inactive conformation.[1] Upon growth factor stimulation, RTKs become phosphorylated. The SH2 domains of SHP2 bind to these phosphotyrosine residues, inducing a conformational change that releases the PTP domain, thereby activating the enzyme.[1][4] Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK cascade.

Given its function as a positive regulator of the RAS-ERK pathway, hyperactivation of SHP2 through gain-of-function mutations or upstream signaling is a key driver in various human cancers and developmental disorders like Noonan syndrome.[3][] This has established SHP2 as a high-priority target for therapeutic intervention.

SHP099 Hydrochloride: A Paradigm Shift in SHP2 Inhibition

Historically, developing selective phosphatase inhibitors has been a formidable challenge due to the highly conserved and positively charged nature of the catalytic active site.[] The discovery of SHP099 by Novartis in 2016 represented a landmark achievement, as it was the first potent and selective allosteric inhibitor of SHP2.[][6]

Mechanism of Allosteric Inhibition

Unlike competitive inhibitors that target the active site, SHP099 employs a sophisticated allosteric mechanism. X-ray co-crystallography reveals that SHP099 binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[][6][7] This binding event acts as a "molecular glue," locking SHP2 in its closed, auto-inhibited conformation and preventing its activation.[2][][8] This novel mechanism is the cornerstone of SHP099's remarkable selectivity and efficacy.

cluster_0 Inactive SHP2 (Auto-inhibited) cluster_1 Active SHP2 cluster_2 SHP099-Inhibited SHP2 Inactive_SHP2 N-SH2 C-SH2 PTP Domain (Blocked) Active_SHP2 N-SH2 C-SH2 PTP Domain (Open) Inactive_SHP2->Active_SHP2 Inhibited_SHP2 N-SH2 C-SH2 SHP099 PTP Domain (Locked) Inactive_SHP2->Inhibited_SHP2 Substrate Substrate Active_SHP2:ptp->Substrate Dephosphorylation pY_Protein Phosphorylated Scaffold Protein Inhibited_SHP2->pY_Protein Activation Blocked SHP099 SHP099 SHP099->Inhibited_SHP2 Allosteric Binding pY_Protein->Inactive_SHP2 Binding & Activation Dephosphorylated_Substrate Dephosphorylated Substrate Substrate->Dephosphorylated_Substrate

Caption: Mechanism of SHP2 activation and SHP099 inhibition.
Physicochemical and Pharmacokinetic Properties

SHP099 hydrochloride is an orally bioavailable small molecule with favorable drug-like properties.[2][7]

PropertyValueSource
Molecular Formula C₁₆H₂₀Cl₃N₅[9]
Molecular Weight 388.72 g/mol [2][9]
Biochemical IC₅₀ 0.071 µM (71 nM)[2][]
Cellular p-ERK IC₅₀ ~0.25 µM[2][7]
Solubility High (>0.5 mM in pH 6.8 buffer)[2]
Permeability High, no apparent efflux in Caco-2 cells[2][9]
Oral Bioavailability (F) 46% (in mice)[2]

Cellular and In Vivo Efficacy: From Benchtop to Preclinical Models

The potent and selective inhibition of SHP2 by SHP099 translates into robust anti-proliferative activity in cancer models dependent on RTK signaling.

In Vitro Activity

SHP099 effectively suppresses the RAS-ERK signaling pathway, leading to the inhibition of proliferation in RTK-driven cancer cells.[2][6][10][11] A key indicator of its on-target activity is the reduction of phosphorylated ERK (p-ERK). Notably, SHP099 demonstrates high selectivity, showing no activity against its closest homolog, SHP1, which shares 61% amino acid sequence identity.[2]

Cell LineCancer TypeCellular Proliferation IC₅₀p-ERK Inhibition IC₅₀
KYSE-520 Esophageal Squamous Cell Carcinoma1.4 µM~0.25 µM
MDA-MB-468 Triple-Negative Breast CancerNot specified~0.25 µM

(Data compiled from Selleck Chemicals and DC Chemicals product pages)[2][7]

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a standard method for assessing the effect of SHP099 on the proliferation of adherent cancer cells. The causality behind this choice is its high sensitivity and direct measurement of ATP, which is a reliable indicator of metabolically active, viable cells.

Self-Validation System: The inclusion of both untreated and vehicle (DMSO) controls is critical to ensure that any observed effects are due to the compound and not the solvent. A positive control (e.g., a known cytotoxic agent) can further validate assay performance.

Methodology:

  • Cell Plating: Seed cells (e.g., KYSE-520) in a 96-well, clear-bottom plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of SHP099 hydrochloride in complete growth medium. A typical concentration range would be 0.01 µM to 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate SHP099 dilution or control.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus log[SHP099]. Calculate the IC₅₀ value using a non-linear regression (four-parameter) curve fit.

In Vivo Antitumor Activity

SHP099 demonstrates dose-dependent antitumor activity in mouse xenograft models.[2][6] Oral administration is well-tolerated and leads to significant tumor growth inhibition, and at higher doses, tumor stasis.[2][7][9] This provides in-field proof of its oral bioavailability and efficacy.

Protocol: Xenograft Tumor Model Study

This workflow describes a typical efficacy study in an immunodeficient mouse model. The choice of model (e.g., KYSE-520 xenograft) is driven by its demonstrated in vitro sensitivity to SHP099 and its reliance on the SHP2-RAS-ERK axis.

Self-Validation System: A vehicle control group is mandatory to establish the baseline tumor growth rate. Tumor volume and body weight must be monitored regularly to assess both efficacy and toxicity.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ KYSE-520 cells in Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

  • Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice/group).

  • Treatment Administration:

    • Vehicle Control: Administer the formulation vehicle (e.g., 0.5% methylcellulose) orally once daily (PO, QD).

    • SHP099 Treatment: Administer SHP099 hydrochloride, formulated in the vehicle, at various doses (e.g., 10, 30, 100 mg/kg) orally once daily.[7][9]

  • Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21-28 days). The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis (Optional): At the end of the study (or in a satellite group), collect tumor samples at specific time points post-dose to analyze target engagement via Western blot for p-ERK levels.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent TGI at the end of the study compared to the vehicle control group.

Caption: Standard workflow for a preclinical xenograft study.

Advanced Applications: Combination Therapy and Immuno-Oncology

Overcoming Adaptive Resistance

A major challenge in targeted cancer therapy is adaptive resistance, where cancer cells circumvent the initial drug-induced blockade by reactivating the same or parallel signaling pathways. For example, treatment with MEK inhibitors can lead to a feedback loop that upregulates RTK signaling, reactivating the ERK pathway upstream of MEK.[12][13]

SHP099 is uniquely positioned to overcome this resistance. By inhibiting SHP2, it acts upstream of RAS and prevents the RTK-mediated reactivation of the pathway.[12] Combination therapy of SHP099 with MEK inhibitors has shown strong synergistic effects, causing substantial tumor regression in preclinical models where either agent alone is only modestly effective.[12][13] This same principle applies to overcoming resistance to TKIs in oncogene-driven cancers like NSCLC.[14]

Enhancing Anti-Tumor Immunity

Beyond its direct effects on tumor cells, SHP2 plays a critical role in immune regulation. It functions as a negative regulator in T-cell activation and is involved in signaling downstream of immune checkpoints like PD-1.[15]

Inhibition of SHP2 with SHP099 has been shown to enhance anti-tumor immunity.[15] It can "normalize" the tumor microenvironment by reversing T-cell inhibition and "enhance" T-cell activation, leading to an increase in cytotoxic CD8+ T cells within the tumor.[15] Consequently, SHP099 demonstrates significant synergy with anti-PD-1 checkpoint inhibitors, offering a powerful combination strategy for cancer immunotherapy.[15]

cluster_tumor Tumor Cell cluster_tcell T-Cell RTK RTK SHP2_T SHP2 RTK->SHP2_T RAS_ERK RAS-ERK Pathway SHP2_T->RAS_ERK Proliferation Proliferation & Survival RAS_ERK->Proliferation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCR TCR Activation T-Cell Activation TCR->Activation Promotes SHP2_I SHP2 PD1->SHP2_I Recruits SHP2_I->Activation Inhibits SHP099 SHP099 SHP099->SHP2_T Inhibits SHP099->SHP2_I Inhibits

Caption: Dual role of SHP099 in tumor cells and T-cells.

Conclusion and Future Perspective

SHP099 hydrochloride has been instrumental in validating SHP2 as a druggable target. Its novel allosteric mechanism provides a blueprint for developing highly selective phosphatase inhibitors. The robust preclinical data demonstrate its potential as a monotherapy in RTK-driven cancers and, perhaps more powerfully, as a combination agent to overcome adaptive resistance and enhance immunotherapy. While next-generation SHP2 inhibitors (e.g., TNO155, RMC-4630) have now entered clinical trials, SHP099 remains an indispensable tool for researchers dissecting the complex biology of SHP2 and exploring new therapeutic frontiers.[]

References

  • SHP099 hydrochloride - SHP2 inhibitor . DC Chemicals. [Link]

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases . Novartis OAK. (2016-07-13). [Link]

  • SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer . AACR Journals. [Link]

  • Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy . RSC Publishing. (2020-05-27). [Link]

  • SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models . [Link]

  • Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K . PubMed. (2021-01-03). [Link]

  • SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models . [Link]

  • Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers . JCI - The Journal of Clinical Investigation. (2024-06-06). [Link]

  • SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade . National Institutes of Health (NIH). (2018-09-05). [Link]

  • SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma . Frontiers. (2022-04-05). [Link]

  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies . PubMed Central (PMC). [Link]

  • PTPN11 . Wikipedia. [Link]

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Exploratory

An In-depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099 Hydrochloride

This guide provides a comprehensive technical overview of the allosteric inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the small molecule inhibitor, SHP099 hydrochloride. It...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the allosteric inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the small molecule inhibitor, SHP099 hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in oncology, signal transduction, and related fields.

Introduction: The Critical Role of SHP2 in Cellular Signaling

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed and crucial for mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] SHP2 plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which governs fundamental cellular processes including proliferation, survival, and differentiation.[1][2]

Dysregulation of SHP2 activity is implicated in the pathogenesis of several human diseases. Activating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in various cancers, including leukemia, lung cancer, and breast cancer.[1][3] In many cancer types, SHP2 acts as an oncogenic driver by sustaining RAS/RAF/MAPK signaling.[2] Consequently, SHP2 has emerged as a compelling therapeutic target for cancer treatment.[1]

The Allosteric Regulation of SHP2 Activity

SHP2's function is tightly regulated by a sophisticated autoinhibitory mechanism. The protein consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail.[2] In its inactive state, the N-SH2 domain binds to the PTP domain, physically blocking the active site and preventing substrate access.[2][4]

Activation of SHP2 is initiated by the binding of its SH2 domains to specific phosphotyrosine motifs on upstream signaling partners, such as growth factor receptors or scaffolding proteins like Gab1.[2][5] This binding event induces a conformational change, leading to the release of the N-SH2 domain from the PTP domain. This "open" conformation exposes the catalytic site, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling.[2][4]

SHP099: A Groundbreaking Allosteric Inhibitor

SHP099 hydrochloride is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of SHP2.[1][6][] Unlike traditional enzyme inhibitors that target the active site, SHP099 employs an allosteric mechanism of action.[8][9][10]

Mechanism of Action of SHP099

SHP099 binds to a unique allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[1][9][10][11] By occupying this pocket, SHP099 acts as a "molecular glue," stabilizing the auto-inhibited conformation of SHP2.[1][12][13] This prevents the conformational change required for SHP2 activation, effectively locking the enzyme in its inactive state.[1][14] This allosteric inhibition prevents SHP2 from engaging with its upstream activators and downstream substrates, thereby suppressing the RAS-ERK signaling pathway.[1][8]

cluster_0 Inactive State (Auto-inhibited) cluster_1 Active State cluster_2 SHP099 Inhibition N-SH2_inactive N-SH2 PTP_inactive PTP Domain N-SH2_inactive->PTP_inactive Blocks Active Site C-SH2_inactive C-SH2 pY_Protein Phosphorylated Protein (pY) N-SH2_active N-SH2 pY_Protein->N-SH2_active Binds PTP_active PTP Domain (Active) C-SH2_active C-SH2 N-SH2_inhibited N-SH2 PTP_inhibited PTP Domain N-SH2_inhibited->PTP_inhibited Stabilized Interaction C-SH2_inhibited C-SH2 SHP099 SHP099 SHP099->N-SH2_inhibited SHP099->PTP_inhibited SHP099->C-SH2_inhibited Inactive State (Auto-inhibited) Inactive State (Auto-inhibited) Active State Active State Inactive State (Auto-inhibited)->Active State pY Binding (Activation) SHP099 Inhibition SHP099 Inhibition Inactive State (Auto-inhibited)->SHP099 Inhibition SHP099 Binding

Figure 1: Mechanism of SHP2 Activation and SHP099 Inhibition. SHP2 transitions from an auto-inhibited state to an active state upon binding to phosphorylated proteins. SHP099 locks SHP2 in the inactive conformation.

Experimental Characterization of SHP099

A variety of biochemical and cellular assays are employed to characterize the inhibitory activity of SHP099 and its effects on cellular signaling.

Biochemical Assays

4.1.1. In Vitro Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified SHP2 in the presence of varying concentrations of SHP099. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[3]

Protocol: SHP2 In Vitro Phosphatase Activity Assay

  • Reagents and Materials:

    • Recombinant full-length SHP2 protein

    • DiFMUP substrate

    • Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)

    • SHP099 hydrochloride dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of SHP099 in DMSO. Further dilute the compounds in the assay buffer.

    • Add 2.5 µL of the diluted SHP099 or DMSO vehicle control to the wells of a 384-well plate.

    • Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 12.5 µL of DiFMUP substrate (final concentration ~100 µM).

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30-60 minutes at room temperature.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

    • Plot the reaction rate as a function of the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: This assay provides a direct measure of the potency of SHP099 against the isolated SHP2 enzyme, allowing for the determination of a precise IC50 value.

CompoundTargetIC50 (µM)Reference
SHP099Wild-Type SHP20.071[1]
SHP099SHP2 (E76K mutant)2.896[15]
SHP099SHP2 (D61Y mutant)1.241[15]
SHP099SHP2 (A72V mutant)1.968[15]

Table 1: IC50 Values of SHP099 for Wild-Type and Mutant SHP2. Data demonstrates the high potency of SHP099 against wild-type SHP2. Oncogenic mutations that destabilize the auto-inhibited conformation can reduce the sensitivity to SHP099.[3][14]

Cellular Assays

4.2.1. Cellular Target Engagement: Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within a cellular context.[13][14] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol: SHP2 Cellular Thermal Shift Assay

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to ~80% confluency.

    • Treat the cells with various concentrations of SHP099 or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysates by centrifugation to separate the soluble and aggregated protein fractions.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Determine the amount of soluble SHP2 in each sample using Western blotting or an ELISA-based method.

    • Plot the percentage of soluble SHP2 as a function of temperature for each SHP099 concentration.

    • The shift in the melting curve indicates target engagement.

Rationale: CETSA provides direct evidence of SHP099 binding to SHP2 inside intact cells, validating that the compound reaches and interacts with its target in a physiological environment.[13]

4.2.2. Downstream Signaling Pathway Analysis: Western Blotting

To assess the functional consequences of SHP2 inhibition by SHP099, the phosphorylation status of key downstream signaling proteins in the RAS-MAPK pathway, such as ERK1/2, can be analyzed by Western blotting.

Protocol: Western Blotting for Phospho-ERK (p-ERK)

  • Cell Culture, Stimulation, and Lysis:

    • Plate cells (e.g., a receptor-tyrosine-kinase-driven cancer cell line) and allow them to adhere.

    • Starve the cells in a low-serum medium for several hours.

    • Pre-treat the cells with a dose range of SHP099 or DMSO for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF or FGF) for a short period (e.g., 10 minutes) to activate the RAS-MAPK pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Rationale: This experiment demonstrates the functional consequence of SHP2 inhibition by SHP099, showing a reduction in the phosphorylation and activation of downstream effectors like ERK, which is a key mediator of the pathway's proliferative signals.[1][11]

Cell_Culture 1. Seed and Culture Cells Starvation 2. Serum Starve Cells Cell_Culture->Starvation Treatment 3. Treat with SHP099 or Vehicle (DMSO) Starvation->Treatment Stimulation 4. Stimulate with Growth Factor (e.g., EGF) Treatment->Stimulation Lysis 5. Lyse Cells and Quantify Protein Stimulation->Lysis SDS_PAGE 6. SDS-PAGE Lysis->SDS_PAGE Transfer 7. Transfer to PVDF SDS_PAGE->Transfer Blocking 8. Block Membrane Transfer->Blocking Primary_Ab 9. Incubate with Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab 10. Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection 11. ECL Detection Secondary_Ab->Detection Reprobe 12. Strip and Re-probe (Total ERK) Detection->Reprobe

Figure 2: Western Blot Workflow for p-ERK Analysis. A step-by-step workflow to assess the effect of SHP099 on downstream MAPK signaling.

Therapeutic Implications and Future Directions

The discovery of SHP099 has validated SHP2 as a druggable target in oncology.[1] By allosterically inhibiting SHP2, SHP099 effectively suppresses RAS-ERK signaling, leading to the inhibition of proliferation in cancer cells driven by receptor tyrosine kinases.[1][8] This has been demonstrated both in vitro and in mouse xenograft models.[1] The development of SHP099 and subsequent allosteric inhibitors has paved the way for clinical trials investigating SHP2 inhibition as a monotherapy and in combination with other targeted agents, such as MEK inhibitors, in various solid tumors.[11][12]

While SHP099 is highly effective against wild-type SHP2, some cancer-associated SHP2 mutants that are constitutively active show reduced sensitivity to this class of inhibitors.[3][14] This is because these mutations often destabilize the auto-inhibited conformation to which SHP099 binds.[3] Therefore, a key area of ongoing research is the development of next-generation SHP2 inhibitors that can effectively target these resistant mutants.

Conclusion

SHP099 hydrochloride represents a landmark achievement in the field of phosphatase drug discovery. Its unique allosteric mechanism of action provides a highly selective means of inhibiting SHP2, a critical node in oncogenic signaling pathways. The experimental protocols and conceptual framework detailed in this guide offer a robust foundation for researchers to investigate the intricate biology of SHP2 and to explore the therapeutic potential of its inhibition. The continued exploration of SHP2 allosteric modulation holds significant promise for the development of novel cancer therapies.

References

  • Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]

  • Novartis Institutes for BioMedical Research. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. OAK Open Access Archive. [Link]

  • Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. PubMed, 27383982. [Link]

  • Wang, T., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. PubMed, 33395350. [Link]

  • Poon, C. Y., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. National Institutes of Health. [Link]

  • Noguchi, T., et al. (1999). Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity. Molecular and Cellular Biology, 19(7), 4890–4900. [Link]

  • LaRochelle, J. R., et al. (2018). Allosteric inhibition of SHP2 is influenced by cancer mutations and activating ligands in vitro. ResearchGate. [Link]

  • Lu, H., et al. (2021). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. [Link]

  • Wei, J., et al. (2023). Sidestepping SHP2 inhibition. Rockefeller University Press. [Link]

  • Wikipedia. (2023). PTPN11. [Link]

  • Romero, C., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 294(12), 4486–4498. [Link]

  • Sheffler, D. J., & Lountos, G. T. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. JoVE (Journal of Visualized Experiments), (159), e61195. [Link]

  • Padua, R. A. P., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9(1), 4507. [Link]

Sources

Foundational

The Allosteric Modulation of SHP2: A Technical Guide to Understanding SHP099 Hydrochloride in Cell Signaling

This guide provides an in-depth technical exploration of SHP099 hydrochloride, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. We will dissect its mechanism of action, its impact on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of SHP099 hydrochloride, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. We will dissect its mechanism of action, its impact on critical cell signaling pathways, and provide validated experimental protocols for its characterization in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal tool compound.

Introduction: SHP2 as a High-Value Therapeutic Target

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed across various tissues.[1][2] SHP2 is a critical regulator of cell signaling, influencing pathways that control cell growth, differentiation, and survival.[3][4] Its central role in the RAS-MAPK signaling cascade positions it as a key player in both normal physiological processes and the pathogenesis of various diseases, particularly cancer.[4][5][6]

Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various malignancies, including certain types of leukemia and solid tumors.[4] SHP2 acts as a positive regulator of signal transduction, and its aberrant activation can lead to sustained proliferation and survival of cancer cells.[4][6] This has established SHP2 as a compelling target for therapeutic intervention.

The Advent of Allosteric Inhibition: The SHP099 Breakthrough

Historically, developing selective inhibitors for protein tyrosine phosphatases has been challenging due to the highly conserved nature of their active sites. The breakthrough with SHP099, discovered by Novartis, was its novel allosteric mechanism of action.[5][] Unlike competitive inhibitors that bind to the catalytic site, SHP099 targets a unique allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[5][8]

By binding to this site, SHP099 stabilizes SHP2 in a closed, auto-inhibited conformation.[5][][9] This prevents the conformational changes necessary for its catalytic activity, effectively shutting down its function. This allosteric approach confers high selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.[9]

SHP099_Mechanism N_SH2 N-SH2 C_SH2 C-SH2 PTP PTP Domain SHP099 SHP099 Hydrochloride SHP099->N_SH2 SHP099->C_SH2 SHP099->PTP Inactive_SHP2 Auto-inhibited SHP2 (Inactive) SHP099->Inactive_SHP2 Stabilizes Active_SHP2 Active SHP2 Signaling Downstream Signaling (e.g., RAS-MAPK) Active_SHP2->Signaling Promotes

Caption: Allosteric inhibition of SHP2 by SHP099 hydrochloride.

Impact on the RAS-MAPK Signaling Pathway

A primary function of SHP2 is to positively regulate the RAS-MAPK (also known as the ERK) pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated signaling complexes where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream MAPK cascade. This pathway is a central driver of cell proliferation.

SHP099, by inhibiting SHP2, effectively suppresses RAS-ERK signaling.[5][9][10] This leads to the inhibition of proliferation in cancer cells that are dependent on RTK signaling.[9][10] The inhibitory effect of SHP099 on this pathway can be readily observed by monitoring the phosphorylation status of key downstream components, such as ERK.

RAS_MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP099 SHP099 SHP099->SHP2 Inhibits

Caption: SHP099 inhibits the RAS-MAPK signaling pathway.

Experimental Protocols for Characterizing SHP099 Hydrochloride

To rigorously assess the function of SHP099 in a laboratory setting, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for these investigations.

In Vitro SHP2 Phosphatase Activity Assay

This assay directly measures the enzymatic activity of SHP2 and its inhibition by SHP099. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Principle: SHP2 dephosphorylates DiFMUP, releasing the fluorescent product DiFMU. The rate of fluorescence increase is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[11]

    • Recombinant SHP2 enzyme solution (e.g., 0.5 nM final concentration).[11]

    • DiFMUP substrate solution (prepare a stock in DMSO and dilute in assay buffer to the desired final concentration, e.g., 100 µM).

    • SHP099 hydrochloride stock solution in DMSO. Prepare a serial dilution to generate a dose-response curve.

  • Assay Procedure (384-well plate format):

    • Add 20 µL of SHP2 enzyme solution to each well.[11]

    • Add a small volume (e.g., 0.5 µL) of SHP099 or DMSO (vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.[11]

    • Immediately begin reading the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each condition.

    • Plot the percentage of SHP2 inhibition against the logarithm of the SHP099 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within the complex environment of a cell.[12]

Principle: The binding of a ligand, such as SHP099, to its target protein, SHP2, typically increases the protein's thermal stability. When heated, the unbound protein will denature and precipitate at a lower temperature than the ligand-bound protein.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat the cells with SHP099 (e.g., 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) under normal culture conditions.[11]

  • Cell Lysis and Heat Treatment:

    • Harvest and wash the cells.

    • Lyse the cells (e.g., by freeze-thaw cycles or gentle sonication) in a suitable buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.[12]

  • Separation and Analysis:

    • Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SHP2 in each sample by Western blotting using a specific anti-SHP2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature, normalize the band intensity of the SHP099-treated sample to the DMSO control.

    • Plot the percentage of soluble SHP2 against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of SHP099 indicates target engagement.

CETSA_Workflow Start Cell Culture Treatment Treat with SHP099 or DMSO Start->Treatment Lysis Cell Lysis Treatment->Lysis Heating Heat to Various Temperatures Lysis->Heating Centrifugation Centrifugation Heating->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant WesternBlot Western Blot for SHP2 Supernatant->WesternBlot Analysis Analyze Melting Curve WesternBlot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Western Blot Analysis of MAPK Pathway Inhibition

This is a fundamental assay to confirm the functional consequence of SHP2 inhibition by SHP099 in cells.

Principle: The phosphorylation state of key proteins in the MAPK pathway, such as ERK1/2, reflects the pathway's activity. Inhibition of SHP2 by SHP099 is expected to decrease the levels of phosphorylated ERK (p-ERK).

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere.

    • Serum-starve the cells (if necessary) to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of SHP099 or DMSO for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15 minutes) to activate the MAPK pathway.

    • Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each condition.

    • Observe the dose-dependent decrease in the p-ERK/total ERK ratio with increasing concentrations of SHP099.

Quantitative Data Summary

The following table summarizes typical potency values for SHP099 hydrochloride from various assays. These values can vary depending on the specific experimental conditions and cell lines used.

Assay TypeParameterTypical ValueReference
Biochemical AssayIC50 (SHP2)~70 nM[5][][13]
Cell-Based AssayIC50 (p-ERK inhibition)~0.25 µM[9]
Cell Proliferation AssayIC50 (e.g., MV4-11 cells)~0.32 µM[13]

Broader Implications and Future Directions

SHP099 has been instrumental in validating SHP2 as a druggable target in oncology.[14][15] Its utility extends beyond direct anti-cancer effects, with research indicating its potential to enhance anti-tumor immunity.[1][16] Studies have shown that SHP099 can augment the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1]

It is important to note that some studies have suggested potential off-target effects of SHP099, such as the inhibition of autophagy, which may contribute to its anti-tumor activity.[17] These findings underscore the importance of using well-controlled experiments and multiple orthogonal assays to dissect the specific on-target effects of SHP2 inhibition.

The development of SHP099 and subsequent, more potent allosteric SHP2 inhibitors has paved the way for numerous clinical trials investigating these agents in various cancer types.[] The insights gained from preclinical studies using SHP099 continue to inform the clinical development of this important class of therapeutics.

References

  • ResearchGate. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases | Request PDF. [Link]

  • PubMed. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. [Link]

  • RSC Publishing. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. [Link]

  • AACR Journals. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. [Link]

  • PubMed. Allosteric inhibition of the tyrosine phosphatase SHP2 enhances the anti-tumor immunity of interferon α through induction of caspase-1-mediated pyroptosis in renal cancer. [Link]

  • Patsnap Synapse. What are SHP2 inhibitors and how do they work?. [Link]

  • Journal of Clinical Investigation. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. [Link]

  • Wikipedia. PTPN11. [Link]

  • National Institutes of Health. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. [Link]

  • PubMed. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. [Link]

  • National Institutes of Health. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. [Link]

  • YouTube. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

  • American Association for Cancer Research. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. [Link]

  • ACS Publications. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. [Link]

  • ResearchGate. Allosteric inhibition of SHP2 is influenced by cancer mutations and activating ligands in vitro. [Link]

  • National Institutes of Health. Functions of Shp2 in cancer. [Link]

  • PubMed. A comprehensive review of SHP2 and its role in cancer. [Link]

Sources

Exploratory

Technical Deep Dive: SHP099 Hydrochloride in Immuno-Oncology

Topic: SHP099 Hydrochloride and its Role in Immunotherapy Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Allosteric Breakthrough SHP099...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SHP099 Hydrochloride and its Role in Immunotherapy Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Allosteric Breakthrough

SHP099 hydrochloride (SHP099) represents a paradigm shift in targeting protein tyrosine phosphatases (PTPs). Historically considered "undruggable" due to the highly charged and conserved nature of their active sites, PTPs like SHP2 (encoded by PTPN11) were elusive targets. SHP099 bypasses the catalytic site entirely, functioning as a first-in-class allosteric inhibitor .

In the context of immunotherapy, SHP099 is not merely a tumor-intrinsic proliferation blocker; it is a potent immunomodulator. It dismantles the immunosuppressive "brakes" downstream of the PD-1 checkpoint in T-cells and repolarizes the tumor microenvironment (TME) by enhancing macrophage phagocytosis. This guide details the mechanistic rationale, experimental protocols, and translational logic for deploying SHP099 in combinatorial immunotherapy.

Molecular Mechanism: Conformational Locking

Unlike orthosteric inhibitors that compete with substrates, SHP099 acts as a "molecular glue" that stabilizes SHP2 in its auto-inhibited conformation.[1]

The "Latch" Mechanism

SHP2 consists of two Src homology 2 domains (N-SH2, C-SH2) and a catalytic PTP domain.

  • Basal State (Closed): The N-SH2 domain binds to the PTP domain, blocking the active site.

  • Active State (Open): Phosphotyrosines (pTyr) on receptor tyrosine kinases (RTKs) or immune checkpoints (e.g., PD-1) bind the SH2 domains, releasing the "latch" and exposing the catalytic site.

  • SHP099 Action: SHP099 binds to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. It physically locks the N-SH2 domain onto the PTP domain, preventing activation even in the presence of upstream pTyr signals.

Visualization: SHP2 Allosteric Inhibition

SHP2_Allostery cluster_0 Physiological Activation cluster_1 SHP099 Inhibition SHP2_Closed SHP2 (Auto-inhibited) N-SH2 blocks PTP SHP2_Open SHP2 (Active) Catalytic Site Exposed SHP2_Closed->SHP2_Open SH2 domains bind pTyr SHP2_Locked SHP2-SHP099 Complex Conformationally Locked SHP2_Closed->SHP2_Locked + SHP099 binds interface Upstream_Signal Upstream pTyr (PD-1 / RTK) Upstream_Signal->SHP2_Open SHP099 SHP099 HCl SHP099->SHP2_Locked SHP2_Locked->SHP2_Open Activation Blocked

Caption: SHP099 stabilizes the auto-inhibited state of SHP2, preventing the N-SH2 domain from disengaging the catalytic PTP domain.

Immunological Role: The Dual-Strike Hypothesis

SHP099 efficacy in vivo often exceeds predictions based solely on tumor cell killing (IC50). This discrepancy is attributed to its extrinsic effects on the immune system.

A. T-Cell Reinvigoration (The PD-1 Axis)

PD-1 suppresses T-cell signaling by recruiting SHP2 via its ITIM and ITSM motifs.[2] Once recruited, SHP2 dephosphorylates key activation markers.

  • Target: CD28 (Costimulatory receptor).[2] SHP2 preferentially dephosphorylates CD28 over the TCR zeta chain, extinguishing the "Signal 2" required for robust T-cell activation.

  • SHP099 Effect: By inhibiting SHP2, SHP099 preserves CD28 phosphorylation, sustaining T-cell effector function (IFN

    
     production, cytotoxicity) even in the presence of PD-L1.
    
B. Macrophage Repolarization

SHP2 is downstream of the SIRP


 receptor on macrophages ("Don't Eat Me" signal).
  • Mechanism: CD47 on tumor cells binds SIRP

    
     on macrophages 
    
    
    
    SHP2 activation
    
    
    Inhibition of phagocytosis.
  • SHP099 Effect: Mimics CD47 blockade, promoting phagocytosis and shifting Tumor-Associated Macrophages (TAMs) from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like state.

Visualization: SHP099 in the Immune Synapse

Immune_Synapse cluster_Tumor Tumor Cell cluster_TCell CD8+ T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding CD47 CD47 SHP2_T SHP2 PD1->SHP2_T Recruits CD28 CD28 (pTyr) SHP2_T->CD28 Dephosphorylates (Inhibits) T_Activation T-Cell Activation (IFN-g, Killing) CD28->T_Activation Promotes SHP099 SHP099 SHP099->SHP2_T Blocks

Caption: SHP099 prevents SHP2-mediated dephosphorylation of CD28 downstream of PD-1, restoring T-cell activation.

Experimental Protocols

Note: The following protocols are optimized for reproducibility in preclinical settings.

Formulation & Solubility

SHP099 HCl is a basic amine. Proper vehicle selection is critical for consistent oral bioavailability (F > 90% in rodents).

Standard Vehicle (Solution):

  • Components: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (0.9%).

  • Preparation:

    • Dissolve SHP099 HCl powder in DMSO (10% of final vol). Vortex until clear.

    • Add PEG300 (40% of final vol).[3][4] Vortex.

    • Add Tween-80 (5% of final vol).[3][4] Vortex.

    • Slowly add Saline (45% of final vol) while vortexing.

    • Result: Clear solution at concentrations up to 10 mg/mL.

    • Storage: Prepare fresh daily.

In Vitro Potency Assay (p-ERK Readout)

To validate batch activity before in vivo use:

  • Cell Line: KYSE-520 (Esophageal) or MV4-11 (AML) – highly sensitive.

  • Seeding: 20,000 cells/well in 96-well plate.

  • Treatment: Treat with SHP099 (serial dilution 10

    
    M to 0.1 nM) for 2 hours.
    
  • Stimulation: (Optional) Stimulate with EGF (50 ng/mL) for 15 min if using RTK-driven lines.

  • Lysis: Lysis buffer with phosphatase inhibitors (Vanadate/Fluoride).

  • Detection: Western Blot or AlphaLISA for p-ERK1/2 (Thr202/Tyr204).

  • Validation Criteria: IC50 should be < 200 nM.

In Vivo Syngeneic Model (Immunotherapy Combo)

Objective: Assess synergy between SHP099 and anti-PD-1.[1][5][6]

ParameterSpecification
Mouse Strain C57BL/6 (Immunocompetent)
Tumor Model MC38 (Colon) or CT26 (Colon)
Inoculation

cells subcutaneously (Right Flank)
Randomization When tumors reach ~100 mm³ (Day 7-10)
Group 1 Vehicle Control (PO, Daily) + Isotype IgG (IP, Q3D)
Group 2 SHP099 (75 mg/kg, PO, Daily)
Group 3 Anti-PD-1 (e.g., RMP1-14, 10 mg/kg, IP, Q3D)
Group 4 SHP099 (75 mg/kg) + Anti-PD-1 (10 mg/kg)
Endpoint Tumor volume > 2000 mm³ or ulceration.

Critical Analysis:

  • Monotherapy: SHP099 typically shows moderate tumor growth inhibition (TGI ~40-60%) in these models.

  • Combination: Look for tumor regression or durable stasis. Perform flow cytometry on Day 14 tumors to quantify CD8+/Treg ratio and Granzyme B levels.

Data Summary: Quantitative Benchmarks

MetricValue / ObservationReference Context
Enzymatic IC50 0.071

M
Full-length SHP2 (p-IRS1 peptide assay)
Cellular IC50 ~0.1 - 0.5

M
p-ERK inhibition in KYSE-520 cells
Oral Bioavailability > 90%Rat/Mouse PK studies
Effective Dose (In Vivo) 30 - 100 mg/kgDaily oral dosing (QD)
T-Cell Impact 2-3x increaseIFN

+ CD8+ T-cells in TME (Combo vs Control)

Challenges & Future Directions

While SHP099 is a robust tool compound, clinical translation faces hurdles:

  • hERG Toxicity: SHP099 has off-target activity on hERG channels (cardiotoxicity risk), which necessitated the development of analogs like TNO155 for clinical trials.

  • Resistance: Adaptive resistance can occur via upregulation of other PTPs or bypass signaling (e.g., FGFR activation).

  • Timing: The sequence of administration (SHP099 priming vs. concurrent with PD-1) is an active area of investigation to maximize T-cell memory formation.

References

  • Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[3][7] Nature, 535(7610), 148-152.[8]

  • Zhao, M., et al. (2019). "SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade."[1][2][5] Acta Pharmaceutica Sinica B, 9(2), 304-315.

  • Quintana, E., et al. (2020). "Allosteric Inhibition of SHP2 Uncouples the PD-1 Pathway in Tumor-Infiltrating Lymphocytes." Cancer Immunology Research.

  • Mainardi, S., et al. (2018). "SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo." Nature Medicine, 24, 961–967.

Sources

Foundational

The Structural Basis of SHP099 Hydrochloride's Allosteric Inhibition of SHP2: A Technical Guide

This guide provides an in-depth technical exploration of the structural and molecular underpinnings of SHP099 hydrochloride's interaction with the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the structural and molecular underpinnings of SHP099 hydrochloride's interaction with the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of allosteric inhibition, details the key molecular interactions, and provides actionable experimental protocols for studying this pivotal protein-ligand relationship.

Part 1: Deciphering the Allosteric Lock: The SHP099-SHP2 Interaction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2] Its activity is tightly regulated by an autoinhibitory mechanism, where the N-terminal SH2 (N-SH2) domain physically occludes the active site of the protein tyrosine phosphatase (PTP) domain, maintaining the enzyme in a closed, inactive conformation.[3] Gain-of-function mutations in SHP2 disrupt this autoinhibition, leading to constitutive activation and driving the pathogenesis of developmental disorders like Noonan syndrome and various cancers.[2][4]

SHP099 hydrochloride emerges as a pioneering therapeutic agent, being the first potent and selective small-molecule inhibitor of SHP2 that functions through an allosteric mechanism.[1] Unlike competitive inhibitors that target the active site, SHP099 binds to a novel allosteric pocket, effectively locking SHP2 in its autoinhibited state.[1][5] This unique mechanism of action confers high selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.

The Allosteric Binding Pocket: A Tunnel of Inhibition

X-ray crystallography studies of the SHP2-SHP099 complex (PDB ID: 5EHR) have been instrumental in revealing the precise location and nature of the binding interaction.[6][7][8][9] SHP099 situates itself in a "tunnel-like" pocket formed at the interface of the N-SH2, C-terminal SH2 (C-SH2), and the PTP domains.[5] By occupying this site, SHP099 acts as a molecular glue, stabilizing the interaction between the N-SH2 and PTP domains and preventing the conformational change required for SHP2 activation.[10][11]

Key Molecular Interactions Driving High-Affinity Binding

The high potency of SHP099 is a direct consequence of a network of specific molecular interactions within this allosteric pocket. Molecular dynamics simulations and structural analyses have identified several key residues that form hydrogen bonds and hydrophobic interactions with the inhibitor.[12][13]

Key interacting residues in SHP2 include:

  • Hydrogen Bonds: The aminopyrazine core and the piperidine moiety of SHP099 form critical hydrogen bonds with the side chains and main chains of residues such as Glu250, Thr218, Arg111, and Leu216.[12][14] Notably, the interaction with Glu250 appears to be a significant contributor to the binding affinity.[14]

  • Hydrophobic Interactions: The dichlorophenyl group of SHP099 is nestled within a hydrophobic pocket, making favorable van der Waals contacts with residues including Gln495 and Gln257.[12] Additional hydrophobic interactions are observed with residues like Leu254 and Pro491.[11]

These interactions collectively contribute to the stabilization of the closed, inactive conformation of SHP2, effectively preventing its catalytic activity.

Part 2: Quantifying the Interaction: Biophysical Characterization

A thorough understanding of the SHP099-SHP2 interaction necessitates quantitative biophysical analysis. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable for determining the thermodynamic and kinetic parameters of this binding event.

Thermodynamic Profile via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

ParameterValue (Wild-Type SHP2)Reference
Dissociation Constant (Kd) 150 nM[15]
Stoichiometry (n) ~1[16]

Table 1: Thermodynamic parameters of SHP099 binding to wild-type SHP2 as determined by ITC.

Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (SHP099) to a ligand (SHP2) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

ParameterValueReference
Association Rate (ka) To be determined experimentally
Dissociation Rate (kd) To be determined experimentally
Dissociation Constant (Kd) Consistent with ITC data[5][17]

Table 2: Kinetic parameters of SHP099 binding to SHP2 to be determined by SPR.

Part 3: Cellular Consequences: Inhibition of Downstream Signaling

The allosteric inhibition of SHP2 by SHP099 has profound effects on intracellular signaling cascades, most notably the RAS-ERK (MAPK) pathway. SHP2 functions as a critical positive regulator of this pathway by dephosphorylating specific substrates, which ultimately leads to the activation of RAS.[18]

By locking SHP2 in its inactive state, SHP099 prevents the dephosphorylation of these key substrates, thereby abrogating the activation of RAS and its downstream effectors, MEK and ERK.[1][2] This suppression of the RAS-ERK pathway is a primary mechanism through which SHP099 exerts its anti-proliferative and anti-tumor effects in cancer cells driven by aberrant RTK signaling.[18][19][20]

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS SOS1 GRB2->SOS recruits RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activation SHP2_active->SOS MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation Survival ERK->Proliferation promotes SHP099 SHP099 SHP099->SHP2_inactive stabilizes inactive state SHP2_Purification_Workflow start E. coli Expression cell_harvest Cell Harvesting start->cell_harvest lysis Cell Lysis (Sonication) cell_harvest->lysis clarification Clarification (Centrifugation) lysis->clarification ni_nta Ni-NTA Affinity Chromatography clarification->ni_nta elution Elution ni_nta->elution sec Size-Exclusion Chromatography elution->sec final_product Pure SHP2 Protein sec->final_product

Sources

Exploratory

safety and toxicity profile of SHP099 hydrochloride

An In-Depth Technical Guide to the Safety and Toxicity Profile of SHP099 Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of SHP099 Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the , a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a key signaling node and validated oncogenic protein, SHP2 is a high-priority target in oncology. SHP099's development has paved the way for a new class of therapeutics, making a thorough understanding of its safety profile critical for ongoing research and development.

Introduction: The Rationale for SHP2 Inhibition

The SHP2 phosphatase, encoded by the PTPN11 gene, is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs). It plays a vital role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway is a hallmark of many human cancers, making SHP2 an attractive therapeutic target.[2][3] SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2, which functions by stabilizing the enzyme in a closed, auto-inhibited conformation.[4][] This mechanism prevents SHP2 from adopting its active state, thereby blocking downstream signal transduction.[1][]

Mechanism of Action and On-Target Effects

SHP099 binds to a unique allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[] This "molecular glue" approach locks the enzyme in its inactive state, preventing its engagement with upstream activators and subsequent dephosphorylation of downstream substrates. The primary consequence of SHP2 inhibition by SHP099 is the suppression of the RAS-ERK signaling pathway, which has been demonstrated to inhibit the proliferation of cancer cells driven by RTK signaling.[4][6]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits SHP2_inactive SHP2 (Inactive) GRB2_SOS->SHP2_inactive Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation SHP099 SHP099 SHP099->SHP2_inactive Stabilizes Auto-inhibited State

Caption: SHP2's role in the RAS/MAPK pathway and inhibition by SHP099.

Preclinical Safety and Toxicology Profile

The preclinical assessment of SHP099 has established a foundation for its therapeutic potential, highlighting its selectivity and general tolerability in in vivo models.

Pharmacokinetics and Bioavailability

SHP099 demonstrates acceptable oral exposure and bioavailability.[4] In preclinical studies, a 5 mg/kg oral dose resulted in a bioavailability of 46%, indicating efficient absorption from the gastrointestinal tract.[4] The compound also exhibits high solubility and permeability with no significant efflux in Caco-2 cell assays, properties that are favorable for an orally administered drug.[7]

Selectivity Profile

A critical aspect of a targeted inhibitor's safety is its selectivity. SHP099 has shown a high degree of target selectivity.

TargetActivity/SelectivityImplicationReference
SHP1 No activity observedSHP1 is the closest homolog to SHP2 (61% sequence identity). Lack of activity indicates high selectivity and lower risk of off-target effects related to SHP1 inhibition.[4]
Safety Panel Modest activity against 5HT3When profiled against a panel of 49 common adverse drug reaction targets, only modest interaction with the serotonin 5HT3 receptor was noted.[4]
p-AKT No effect observedThe lack of effect on p-AKT levels in tested cell lines suggests specific inhibition of the MAPK pathway without impacting the PI3K/AKT pathway.[4]
In Vivo Toxicology and Tolerability

In animal models, SHP099 has been generally well-tolerated. Orally administered SHP099 demonstrated dose-dependent anti-tumor activity in a KYSE520 xenograft model.[4][7] Doses up to 100 mg/kg daily achieved tumor stasis and were reported as being well-tolerated by the animals.[7]

Further studies have explored SHP099 in non-oncology models:

  • Psoriasis: In a mouse model of psoriasis, SHP099 treatment ameliorated disease progression by suppressing swelling, keratinocyte proliferation, and inflammation, with no adverse effects noted on the skin of normal mice.[8]

  • Acute Lung Injury (ALI): In a lipopolysaccharide-induced ALI mouse model, administration of SHP099 was found to relieve injury and significantly increase survival rates, highlighting its anti-inflammatory potential.[9]

These studies suggest that at therapeutic doses, SHP099 does not cause overt toxicity in preclinical models.

Emerging Safety Considerations: Off-Target Effects

While on-target toxicity is a primary concern, off-target effects can present unexpected safety challenges and, in some cases, contribute to efficacy. Recent research has revealed that SHP099's anti-proliferative activity may not be solely dependent on its on-target SHP2 inhibition.

A 2024 study published in the Journal of Clinical Investigation reported that SHP099 and another SHP2 inhibitor, IACS-13909, exert growth-inhibitory effects through an off-target mechanism involving the inhibition of autophagy.[10] Key findings include:

  • The anti-proliferative effects of SHP099 were observed even in SHP2-knockout cells, indicating a mechanism independent of the primary target.[10]

  • SHP099 treatment led to an accumulation of autophagosomes, consistent with inhibited autophagic flux.[10]

  • This off-target effect was observed at concentrations used in prior preclinical studies (plasma concentrations >10 μM from 75–100 mg/kg oral dosing), suggesting it may contribute to the reported anti-tumor activity.[10]

This discovery has significant implications for the safety profile. While contributing to anti-cancer activity, inhibition of a fundamental cellular process like autophagy could lead to toxicity, particularly with long-term dosing. This is an area that requires careful monitoring and further investigation in clinical settings.

Clinical Safety Profile of SHP2 Inhibitors

As of early 2026, specific clinical safety and toxicity data for SHP099 hydrochloride in humans is not widely available in the public domain. However, the clinical development of other allosteric SHP2 inhibitors provides valuable context for the potential safety profile of this drug class.

For instance, TNO155, another SHP2 inhibitor, has been evaluated in clinical trials for patients with advanced solid tumors.[11] Early data from these trials indicated a manageable safety and tolerability profile.[11] Other SHP2 inhibitors have also entered clinical evaluation, often in combination with other targeted therapies.[][12][13] While direct comparisons are not possible, the development of these related compounds suggests that on-target toxicities may be manageable. However, the potential for off-target effects, such as the autophagy inhibition noted for SHP099, underscores the need for careful dose-escalation studies and long-term safety monitoring for any compound in this class.[10]

Methodological Guide for Preclinical Safety Assessment

A robust preclinical safety assessment is foundational to any drug development program. Below are exemplar protocols for evaluating a novel SHP2 inhibitor.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which an inhibitor reduces the viability of a cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., KYSE-520) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x serial dilution of SHP099 hydrochloride in culture medium, ranging from a high concentration (e.g., 100 μM) to a low concentration (e.g., 0.01 μM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 μL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.

In Vivo Maximum Tolerated Dose (MTD) Study

This workflow is designed to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.

MTD_Workflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_analysis Endpoint Analysis cluster_decision Decision A1 Select Animal Model (e.g., BALB/c mice) A2 Acclimatize Animals (1 week) A1->A2 A3 Establish Dose Cohorts (e.g., 10, 30, 100 mg/kg) A2->A3 B1 Administer SHP099 daily (e.g., oral gavage) for 14-28 days A3->B1 B2 Daily Monitoring: - Body Weight - Clinical Signs (lethargy, etc.) - Food/Water Intake B1->B2 C1 Terminal Blood Collection (CBC & Serum Chemistry) B2->C1 C3 Histopathology of Key Organs (Liver, Kidney, Spleen, etc.) C1->C3 C2 Necropsy & Organ Weight C2->C3 D1 Analyze Data: - Weight loss > 20%? - Significant changes in bloodwork? - Pathological findings? C3->D1 D2 Determine MTD: The highest dose level without significant adverse findings D1->D2

Caption: Workflow for an in vivo Maximum Tolerated Dose (MTD) study.

Summary and Future Directions

SHP099 hydrochloride exhibits a promising preclinical safety profile characterized by high selectivity and good tolerability in animal models. Its primary on-target effect is the specific inhibition of the RAS-MAPK pathway. However, emerging evidence of off-target autophagy inhibition presents a new dimension to its biological activity that warrants further investigation. This off-target effect may contribute to efficacy but could also be a source of toxicity.

As SHP099 or its derivatives advance, future research must focus on:

  • Clinical Safety: Rigorous Phase I clinical trials are needed to define the safety, tolerability, MTD, and pharmacokinetic profile in humans.

  • Long-Term Toxicity: Chronic dosing studies in animals are necessary to uncover potential long-term toxicities.

  • Biomarker Development: Identifying biomarkers for both on-target and off-target effects will be crucial for monitoring patient response and predicting potential adverse events in the clinic.

A comprehensive understanding of both the intended and unintended pharmacological actions of SHP099 will be paramount to successfully translating this important class of inhibitors into safe and effective therapies for patients.

References

  • SHP099 hydrochloride - SHP2 inhibitor. DC Chemicals. [Link]

  • Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. [Link]

  • Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. National Institutes of Health. [Link]

  • Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. RSC Publishing. [Link]

  • Allosteric inhibition of SHP2 uncovers aberrant TLR7 trafficking in aggravating psoriasis. PMC - PubMed Central. [Link]

  • SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. National Institutes of Health. [Link]

  • SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. National Institutes of Health. [Link]

  • Inhibition of SHP2 by the Small Molecule Drug SHP099 Prevents Lipopolysaccharide-Induced Acute Lung Injury in Mice. PubMed. [Link]

  • TNO155 Demonstrates Manageable Safety and Consistent SHP2 Inhibition in Advanced Solid Tumors. OncLive. [Link]

  • SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. AACR Journals. [Link]

  • SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Validated Western Blot Protocol for Monitoring SHP2 Inhibition via p-ERK using SHP099 Hydrochloride

Introduction & Mechanistic Rationale SHP099 hydrochloride is a highly potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (encoded by PTPN11).[1] Unlike Type I inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

SHP099 hydrochloride is a highly potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (encoded by PTPN11).[1] Unlike Type I inhibitors that target the catalytic site (often lacking selectivity), SHP099 stabilizes SHP2 in an auto-inhibited "closed" conformation.

SHP2 is a critical signal transducer downstream of Receptor Tyrosine Kinases (RTKs) such as EGFR, ALK, and FGFR. It facilitates the activation of the RAS-MAPK pathway by dephosphorylating RAS-GAP binding sites or acting as a scaffold for the GRB2-SOS complex, thereby promoting RAS-GTP loading.

Why p-ERK? The phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2) at Thr202/Tyr204 is the canonical downstream readout of RAS-MAPK pathway activation. Consequently, p-ERK levels serve as the most robust pharmacodynamic biomarker for validating SHP2 inhibition by SHP099 in cellular assays.

Mechanistic Pathway Diagram

SHP2_Pathway RTK RTK (e.g., EGFR) SHP2_Open SHP2 (Active/Open) RTK->SHP2_Open Recruitment SHP099 SHP099 HCl (Inhibitor) SHP2_Closed SHP2 (Inactive/Closed) SHP099->SHP2_Closed Stabilizes RAS RAS-GTP SHP2_Open->RAS Promotes Loading SHP2_Closed->SHP2_Open Blocked by SHP099 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK Total ERK MEK->ERK pERK p-ERK (Thr202/Tyr204) ERK->pERK Phosphorylation

Figure 1: Mechanism of Action. SHP099 allosterically locks SHP2 in an inactive state, preventing RAS activation and subsequent ERK phosphorylation.[1][2]

Experimental Design & Reagents

Critical Reagents
ReagentSpecificationNotes
SHP099 Hydrochloride >98% PurityStore powder at -20°C. MW difference vs free base must be accounted for.
Solvent DMSO (Anhydrous)Prepare 10 mM stock. Aliquot and store at -80°C to prevent freeze-thaw cycles.
Lysis Buffer RIPA or NP-40Must include Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).
Primary Antibody Anti-p-ERK1/2 (Thr202/Tyr204)Rabbit mAb preferred for specificity.
Loading Control Anti-Total ERK1/2Essential for normalization (do not use Actin/GAPDH alone).
Blocking Buffer 5% BSA in TBSTBSA is preferred over milk for phospho-antibodies to reduce background.
Cell Line Selection
  • Sensitive Models: RTK-driven or RAS-mutant lines dependent on SHP2 (e.g., KYSE-520 , MDA-MB-468 , H358 ).

  • Resistant Models: BRAF V600E mutant lines (e.g., A375) are generally independent of SHP2 and serve as negative controls.

Treatment Conditions[3]
  • Concentration Range: 0.1 µM – 10 µM.

    • Note: Cellular IC50 is typically ~0.25 µM.[3][4] A 10 µM dose ensures maximal inhibition for assay validation.

  • Incubation Time: 2 hours (Acute inhibition).

    • Note: Extended incubation (>24h) may show p-ERK rebound due to adaptive resistance mechanisms (e.g., RTK upregulation).

Detailed Step-by-Step Protocol

Phase 1: Cell Culture & Treatment Workflow

Workflow Seed 1. Seed Cells (70% Confluence) Starve 2. Serum Starve (Overnight, Optional) Seed->Starve Treat 3. SHP099 Treatment (2 Hours) Seed->Treat Complete Media (Steady State) Starve->Treat Serum-Free Media Stim 4. EGF Stimulation (Last 15 mins) Treat->Stim If Starved Lyse 5. Rapid Lysis (4°C + Phosphatase Inh) Treat->Lyse If Steady State Stim->Lyse

Figure 2: Experimental Workflow. Two paths are provided: Steady-state (for oncogene-driven lines) and Ligand-stimulated (for assessing induction blockade).

Step 1: Seeding Seed cells in 6-well plates to achieve 70-80% confluence on the day of treatment.

Step 2: Preparation of Stock & Working Solutions

  • Stock: Dissolve SHP099 HCl in DMSO to 10 mM.

  • Working Solution: Dilute stock in warm media to 10x final concentration immediately before use.

    • Example: For 10 µM final, prepare 100 µM in media.

Step 3: Treatment (Choose A or B)

  • A. Steady-State (Constitutive Activation):

    • Remove old media.

    • Add fresh media containing SHP099 HCl (0.1, 1.0, 5.0, 10.0 µM). Include a DMSO vehicle control.[5]

    • Incubate at 37°C for 2 hours .

  • B. Ligand-Stimulation (Inducible Activation):

    • Serum-starve cells (0.5% FBS or 0% FBS) for 16 hours.

    • Add SHP099 HCl (various conc.) for 2 hours .

    • Add EGF (final 10-100 ng/mL) directly to the well for the last 15 minutes of the 2-hour incubation.

Step 4: Lysis (Crucial for Phospho-Preservation)

  • Place plate on ice .

  • Aspirate media and wash once with ice-cold PBS.

    • Warning: Do not wash multiple times; this can induce stress signaling or phosphatase activity.

  • Add ice-cold Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).

  • Scrape cells and collect lysate. Incubate on ice for 20 mins.

  • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Phase 2: Western Blotting

Step 5: Electrophoresis & Transfer

  • Quantify protein (BCA Assay). Load 20-30 µg per lane.

  • Run SDS-PAGE (10% or 4-12% Bis-Tris gel).

  • Transfer to PVDF or Nitrocellulose membrane.[6]

Step 6: Blocking & Antibody Incubation

  • Block: 1 hour at RT in 5% BSA in TBST.

    • Why BSA? Milk contains Casein, a phosphoprotein that can cause high background with phospho-antibodies.

  • Primary Antibody (p-ERK): Incubate anti-p-ERK1/2 (1:1000) in 5% BSA/TBST overnight at 4°C .

  • Wash: 3 x 10 mins with TBST.

  • Secondary Antibody: Incubate HRP-conjugated secondary (1:2000 - 1:5000) in 5% Blocking Buffer for 1 hour at RT.

  • Detection: Apply ECL substrate and image.

Step 7: Normalization

  • Strip the membrane (mild stripping buffer) or use a different channel (if fluorescent).

  • Re-probe with Total ERK1/2 antibody.

  • Calculate Ratio: (Density of p-ERK band) / (Density of Total ERK band).

Expected Results & Troubleshooting

Quantitative Expectations
Treatmentp-ERK SignalTotal ERK SignalInterpretation
DMSO (Vehicle) High (100%)High (Constant)Baseline pathway activity.
SHP099 (0.1 µM) Moderate (~60-80%)High (Constant)Partial inhibition.
SHP099 (1.0 µM) Low (<20%)High (Constant)Effective inhibition range.
SHP099 (10 µM) Absent/Trace (<5%)High (Constant)Complete blockade.
Troubleshooting Guide
  • No p-ERK signal in Control:

    • Check cell line dependency.[4]

    • Ensure lysis was cold and rapid.

    • Check phosphatase inhibitors (fresh Na3VO4 is critical).

  • High Background:

    • Switch from Milk to BSA for blocking.

    • Increase washing steps (Tween-20 concentration up to 0.1%).

  • No Inhibition observed:

    • Verify SHP099 HCl storage (moisture sensitivity).

    • Check for adaptive resistance (try shorter timepoint, e.g., 1 hour).

    • Ensure the cell line is SHP2-dependent (avoid BRAF or RAS G12V/G13D lines which may bypass SHP2 in some contexts).

References

  • Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[2][7] Nature, 535(7610), 148-152.[1]

  • Selleck Chemicals. "SHP099 Hydrochloride Product Information & Biological Activity." SelleckChem.

  • MedChemExpress. "SHP099: Allosteric SHP2 Inhibitor." MedChemExpress.

  • Cell Signaling Technology. "Western Blotting Protocol for Phospho-Proteins." CST Application Notes.

  • Fedele, C., et al. (2018). "SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models." Cancer Discovery, 8(10), 1237-1249.

Sources

Application

Application Note: In Vivo Dosing of SHP099 Hydrochloride in Mouse Xenograft Models

Topic: SHP099 Hydrochloride In Vivo Dosing for Mouse Models Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Pharmacologists, and In Vivo Scientists Abstract SHP099 is a potent, selective,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SHP099 Hydrochloride In Vivo Dosing for Mouse Models Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Pharmacologists, and In Vivo Scientists

Abstract

SHP099 is a potent, selective, orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1] It stabilizes SHP2 in an auto-inhibited conformation, effectively blocking RAS-ERK signaling in receptor tyrosine kinase (RTK)-driven cancers.[1][2] This guide provides a standardized, field-validated protocol for the formulation, oral administration, and pharmacodynamic evaluation of SHP099 hydrochloride in mouse models. Emphasis is placed on achieving consistent bioavailability through precise vehicle formulation (0.6% HPMC / 0.4% Tween 80) and validating target engagement via p-ERK modulation.

Mechanism of Action & Rationale

SHP2 acts as a critical signal transducer between RTKs (e.g., EGFR, FGFR, ALK) and the RAS-MAPK pathway. Unlike Type I and Type II kinase inhibitors, SHP099 utilizes a unique allosteric mechanism:

  • Binding Site: It binds to the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[1]

  • Conformational Lock: This binding "glues" the N-SH2 domain over the PTP catalytic site, locking the enzyme in a closed, auto-inhibited state.

  • Signaling Impact: This prevents SHP2 from dephosphorylating RAS-GAP binding sites, thereby sustaining RAS-GTP loading and downstream ERK activation.

Signaling Pathway Visualization

SHP2_Pathway cluster_mechanism Mechanism of Inhibition RTK RTK (e.g., EGFR) SHP2_Active SHP2 (Open/Active) RTK->SHP2_Active Activates via pY recruitment RAS RAS-GTP SHP2_Active->RAS Promotes Loading SHP2_Inactive SHP2 (Closed/Auto-inhibited) SHP2_Inactive->SHP2_Active Blocked Transition SHP099 SHP099 (Inhibitor) SHP099->SHP2_Inactive Stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

Caption: SHP099 allosterically stabilizes the inactive conformation of SHP2, preventing the RTK-mediated activation of the RAS-MAPK proliferation cascade.[1][2]

Compound Formulation (Critical Step)

Achieving consistent oral bioavailability requires a stable suspension. The standard vehicle validated in primary literature (Chen et al., Nature 2016) is 0.6% Hydroxypropyl Methylcellulose (HPMC) and 0.4% Tween 80 .

Materials Required[1][3][4][5][6][7][8]
  • SHP099 Hydrochloride: Store powder at -20°C.

  • HPMC (Hydroxypropyl Methylcellulose): Viscosity 4000 cP (2% solution).

  • Tween 80 (Polysorbate 80): High purity grade.

  • Sterile Water for Injection.

Vehicle Preparation Protocol (0.6% HPMC / 0.4% Tween 80)

Note: Prepare the vehicle at least 24 hours in advance to ensure complete hydration of HPMC.

  • Heat Water: Heat 50% of the required volume of sterile water to ~80°C.

  • Disperse HPMC: Slowly add the required amount of HPMC powder to the hot water while stirring vigorously (magnetic stir bar) to prevent clumping.

  • Hydrate: Once dispersed, add the remaining 50% of water (cold/ice-cold). This temperature shock helps the HPMC hydrate and thicken.

  • Add Tween 80: Add the required volume of Tween 80.

  • Equilibrate: Stir gently at 4°C overnight to obtain a clear, viscous solution.

SHP099 Dosing Suspension Preparation

Target Concentration: For a 75 mg/kg dose in a 20g mouse (dosing volume 10 mL/kg), the required concentration is 7.5 mg/mL.

  • Weighing: Weigh the SHP099 HCl powder. Correction Factor: Check the CoA.[2][3][4] If the dose is based on the free base, apply the salt correction factor (MW_salt / MW_base).

  • Wetting: Add a small volume of the vehicle to the powder and triturate with a mortar and pestle or vortex vigorously to create a smooth paste.

  • Dilution: Gradually add the remaining vehicle while mixing to reach the final volume.

  • Sonication: Sonicate the suspension for 10–20 minutes in a water bath (ambient temperature) to ensure uniform particle size.

  • Storage: Prepare fresh weekly. Store at 4°C protected from light. Resuspend thoroughly (vortex) before every dosing session.

In Vivo Experimental Design

Animal Models
  • Strains: BALB/c Nude or SCID mice (immunodeficient) are standard for human xenografts.

  • Validated Xenografts:

    • KYSE-520 (Esophageal squamous cell carcinoma) - Highly sensitive.

    • MDA-MB-468 (Triple-negative breast cancer).

    • NCI-H358 (NSCLC, KRAS mutant).

Dosing Regimen
ParameterRecommendationRationale
Route Oral Gavage (PO)SHP099 has high oral bioavailability (F > 50%).
Dose 75 mg/kg Optimal efficacy/toxicity balance. 100 mg/kg is used for maximal inhibition but requires stricter monitoring.
Frequency QD (Once Daily)Half-life supports 24h coverage; PD markers (p-ERK) remain suppressed >24h.
Volume 10 mL/kgStandard volume for mice (e.g., 200 µL for a 20g mouse).
Duration 21–30 DaysSufficient to observe tumor stasis or regression.
Experimental Workflow

Workflow Step1 Tumor Implantation (Sub-Q) Step2 Growth to 150-200 mm³ Step1->Step2 Step3 Randomization (n=8-10/group) Step2->Step3 Step4 Dosing Phase (75 mg/kg QD, PO) Step3->Step4 Step5 Monitoring (BW & Tumor Vol 2x/week) Step4->Step5 Step6 Harvest (2h post-last dose) Step5->Step6

Caption: Standard workflow for SHP099 efficacy studies. Harvest timing (2h post-dose) is critical for capturing peak PD effect.

Pharmacokinetics (PK) & Pharmacodynamics (PD)

Pharmacodynamic Biomarkers

To validate that the drug is working in vivo, you must measure pathway inhibition in tumor tissue.

  • Primary Marker: p-ERK1/2 (Thr202/Tyr204) .

    • Expectation: >50% reduction in p-ERK levels relative to vehicle control at 2 hours post-dose.

  • Secondary Marker: DUSP6 (mRNA or protein).

    • Rationale: DUSP6 is a transcriptional target of ERK; its downregulation indicates sustained pathway suppression.

Sample Collection Protocol (Terminal)
  • Timing: Euthanize animals 2 hours after the final dose (Cmax) or 24 hours (Cmin) to assess durability.

  • Tumor Harvest:

    • Excise tumor rapidly (< 5 mins post-death).

    • Cut into two pieces:

      • Piece A: Flash freeze in liquid nitrogen (for Western Blot/qPCR).

      • Piece B: Fix in 10% neutral buffered formalin (for IHC).

  • Plasma: Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2000 x g for 10 min to isolate plasma for PK analysis.

Safety & Toxicology

SHP099 is generally well-tolerated at 75 mg/kg QD. However, SHP2 is ubiquitous, and off-target or on-target toxicity must be monitored.

  • Body Weight: Weigh mice daily for the first week, then 3x/week.

    • Stop Rule: >20% body weight loss mandates dosing holiday or euthanasia.

  • Clinical Signs: Observe for rough coat (piloerection), lethargy, or hunching.

  • Hematology: Long-term SHP2 inhibition can affect hematopoiesis. If study exceeds 30 days, monitor Complete Blood Count (CBC).

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature , 535(7610), 148–152. Link

    • The seminal paper defining the 0.6% HPMC/0.4% Tween 80 vehicle and 75 mg/kg dosing regimen.
  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry , 59(17), 7773-7782. Link

    • Details the chemical synthesis, solubility profiles, and PK properties.
  • Mainardi, S., et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. Nature Medicine , 24, 961–967. Link

    • Validates SHP099 efficacy in KRAS-mutant models.
  • Kerr, D. L., et al. (2021). SHP2 inhibition sensitizes diverse oncogene-addicted solid tumors to re-targeted therapies. Science Signaling , 14(688). Link

    • Provides protocols for combination dosing str

Sources

Method

Application Note: Profiling Cellular Sensitivity to SHP099 Hydrochloride

Executive Summary This application note provides a technical framework for evaluating cellular sensitivity to SHP099 hydrochloride , a potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for evaluating cellular sensitivity to SHP099 hydrochloride , a potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11). Unlike active-site phosphatase inhibitors which often lack selectivity, SHP099 stabilizes SHP2 in an auto-inhibited "closed" conformation.

This guide is designed for drug discovery scientists. It details the mechanistic rationale for cell line selection, provides optimized protocols for viability and pharmacodynamic (PD) assays, and addresses common experimental pitfalls related to feedback loop reactivation.

Mechanistic Basis for Sensitivity

To design valid experiments, one must understand that SHP099 is not a general anti-proliferative agent. Its efficacy is strictly context-dependent, relying on the RTK-SHP2-RAS signaling axis.

The "Molecular Glue" Mechanism

SHP2 normally oscillates between an "open" (active) state and a "closed" (auto-inhibited) state.[1] SHP099 acts as a molecular glue, binding simultaneously to the N-SH2, C-SH2, and PTP domains.[2][3] This locks the protein in the closed conformation, preventing it from being activated by upstream Receptor Tyrosine Kinases (RTKs).

Signaling Pathway & Intervention Point

The following diagram illustrates the specific node where SHP099 intervenes. Note that cells driven by downstream mutations (e.g., BRAF V600E) bypass this node, rendering them resistant.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK RTK (e.g., EGFR, ALK) Amplified/Active SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open Recruitment via Phospho-Tyr SHP2_Closed SHP2 (Closed/Inactive) STABILIZED BY SHP099 SHP2_Open->SHP2_Closed Equilibrium Shift RAS_GDP RAS-GDP SHP2_Open->RAS_GDP Promotes GEF activity SHP2_Closed->RAS_GDP BLOCKED RAS_GTP RAS-GTP RAS_GDP->RAS_GTP Nucleotide Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation SHP099 SHP099 HCl SHP099->SHP2_Closed Allosteric Binding

Figure 1: Mechanism of Action. SHP099 allosterically stabilizes the inactive conformation of SHP2, severing the link between upstream RTKs and RAS activation. Cells with constitutive downstream activation (e.g., BRAF mutations) are insensitive to this blockade.

Cell Line Selection Guide

Sensitivity to SHP099 is highly predictive based on genetic drivers. Use the table below to select appropriate positive and negative controls.

CategoryCell LineTissueDriver Mutation/ContextExpected IC50 (µM)
Highly Sensitive KYSE-520 EsophagusEGFR Amplification0.1 – 0.5
Highly Sensitive Detroit 562 PharynxPIK3CA mut, EGFR Amp0.5 – 1.5
Highly Sensitive MV4-11 Leukemia (AML)FLT3-ITD0.2 – 0.8
Highly Sensitive MDA-MB-468 BreastEGFR Amplification0.3 – 1.0
Context Dependent NCI-H358 Lung (NSCLC)KRAS G12C1.0 – 5.0 (Partial)
Resistant A2058 Skin (Melanoma)BRAF V600E> 10.0
Resistant SW480 ColonKRAS G12V> 10.0
Resistant KATO III StomachFGFR2 Amplification> 10.0

Critical Insight: FGFR-driven lines (e.g., KATO III) are often resistant to SHP099 monotherapy despite being RTK-driven, likely due to rapid feedback loops or alternative signaling complexes that bypass SHP2 dependence (Ahmed et al., 2019).

Experimental Protocols

Protocol A: Compound Preparation (Critical Step)

SHP099 is available as a free base and a hydrochloride (HCl) salt. The HCl salt is preferred for solubility but requires mass correction.

  • Verify Form: Check the container label.

    • SHP099 Free Base MW: ~352.26 g/mol [4]

    • SHP099 HCl MW: ~388.72 g/mol (Check specific batch CoA for hydration).

  • Solubilization: Dissolve SHP099 HCl in anhydrous DMSO to create a 10 mM stock .

    • Example: To prepare 1 mL of 10 mM stock using SHP099 HCl (MW 388.72), weigh 3.89 mg of powder.

    • Note: Avoid aqueous buffers for the master stock. Store aliquots at -80°C. Avoid freeze-thaw cycles (>3).

Protocol B: Cell Viability Assay (CTG)

This protocol utilizes CellTiter-Glo® (Promega) to determine IC50 values.

Step 1: Optimization of Seeding Density

  • Why: SHP099 is cytostatic, not cytotoxic, in many lines. Over-confluent controls will mask drug effects.

  • Action: Perform a linearity curve. Select a density where cells remain in log-phase growth for 5-7 days (typically 1,000–3,000 cells/well for KYSE-520).

Step 2: Treatment Workflow

  • Day 0: Seed cells in 96-well opaque plates (90 µL volume). Incubate overnight.

  • Day 1: Prepare 10x drug dilutions in culture medium.

    • Range: 0.001 µM to 30 µM (8-point, 3-fold serial dilution).

    • Add 10 µL of 10x drug to cells (Final DMSO < 0.1%).

  • Day 5-7: Incubate for 5 to 7 days .

    • Note: Shorter incubations (24-48h) often yield false negatives because SHP2 inhibition primarily slows proliferation rather than inducing immediate apoptosis.

  • Readout: Add 100 µL CellTiter-Glo, shake for 2 min, incubate 10 min, read luminescence.

Protocol C: Pharmacodynamic Biomarker Analysis (Western Blot)

Validating target engagement by measuring p-ERK reduction.

Step 1: Treatment Timing

  • Seed 1.0 x 10^6 cells in 6-well plates.

  • Treat with SHP099 (e.g., 5 µM) for 2 hours and 24 hours .

    • 2 Hours: Shows immediate blockade of the pathway.

    • 24 Hours: Checks for adaptive resistance (feedback loop reactivation).

Step 2: Lysis & Blotting

  • Lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride).

  • Primary Antibodies:

    • p-ERK1/2 (Thr202/Tyr204) – Primary readout (Expect decrease).

    • Total ERK1/2 – Loading control.

    • DUSP6 – Transcriptional downstream marker (Expect decrease).

    • Vinculin/GAPDH – Loading control.

Data Interpretation & Troubleshooting

Visualizing the Workflow

Workflow Prep 1. Compound Prep (DMSO Stock) Seed 2. Seeding (Low Density) Prep->Seed Treat 3. Treatment (5-7 Days) Seed->Treat Read 4. Readout (CTG / p-ERK) Treat->Read Decision Result Analysis Read->Decision Success Success Decision->Success IC50 < 1µM Resistance Resistance Decision->Resistance IC50 > 10µM

Figure 2: Experimental Workflow. Critical checkpoints include low seeding density and extended incubation times (5+ days).

Troubleshooting Guide
ObservationPossible CauseCorrective Action
High IC50 in Sensitive Line Seeding density too high.Reduce density so controls are not confluent at Day 5.
No p-ERK reduction (2h) Incorrect salt calculation or degradation.Check MW (HCl vs Free Base). Ensure fresh DMSO stock.
p-ERK rebound at 24h Adaptive feedback loops (e.g., FGFR upregulation).This is biological, not technical. Consider Combination Therapy (e.g., + MEK inhibitor).[5][6]
No effect in KRAS G12D G12D mutation has low intrinsic GTPase activity.SHP099 is generally ineffective in G12D monotherapy. Use G12C lines or combinations.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. Link

  • Garcia-Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[3] Journal of Medicinal Chemistry, 59(17), 7773–7782. Link

  • Ahmed, T. A., et al. (2019). SHP2 drives adaptive resistance to ERK signaling inhibition in molecularly defined subsets of ERK-dependent tumors. Cell Reports, 26(1), 65-78. Link

  • Mainardi, S., et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. Nature Medicine, 24, 961–967. Link

Sources

Application

Application Note: Synergistic Blockade of MAPK Signaling via SHP099 Hydrochloride and MEK Inhibition

Abstract Adaptive resistance to MEK inhibitors (MEKi) in KRAS-mutant and RTK-driven cancers remains a critical failure point in clinical oncology. This application note details the mechanistic rationale and experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adaptive resistance to MEK inhibitors (MEKi) in KRAS-mutant and RTK-driven cancers remains a critical failure point in clinical oncology. This application note details the mechanistic rationale and experimental protocols for combining SHP099 hydrochloride , a potent allosteric SHP2 inhibitor, with MEK inhibitors (e.g., trametinib, cobimetinib). We provide validated workflows for in vitro synergy screening, pharmacodynamic biomarker assessment, and in vivo xenograft efficacy studies. The central premise is that SHP099 prevents the upstream reactivation of RAS-ERK signaling that typically occurs following MEK inhibition, thereby deepening and sustaining pathway suppression.

Mechanistic Rationale: Overcoming the Feedback Loop

The efficacy of MEK inhibitors is frequently limited by the loss of negative feedback loops. Under physiological conditions, ERK phosphorylation leads to the transcription of Dual Specificity Phosphatases (DUSPs) and phosphorylation of upstream RTKs/SOS1, which dampen the signal.

When MEK is inhibited:

  • p-ERK levels drop.[1]

  • Negative feedback is relieved (e.g., DUSP6 downregulation).

  • Upstream RTK signaling is hyper-activated.

  • SHP2 (PTPN11) acts as the critical transducer, linking RTKs to RAS-GTP loading via SOS1.

The Solution: SHP099 locks SHP2 in an auto-inhibited conformation, effectively severing the link between the hyper-activated RTKs and the RAS-MAPK pathway, preventing the "rebound" effect.

Signaling Pathway Diagram

The following diagram illustrates the feedback mechanism and the dual-node blockade strategy.

MAPK_Feedback_Blockade cluster_feedback Adaptive Resistance Mechanism RTK RTK (Hyper-activated) SHP2 SHP2 (Target of SHP099) RTK->SHP2 RAS RAS-GTP SHP2->RAS Promotes SOS1 RAF RAF RAS->RAF MEK MEK (Target of Trametinib) RAF->MEK ERK ERK MEK->ERK DUSP DUSP6 (Negative Feedback) ERK->DUSP Induces DUSP->ERK Dephosphorylates SHP099 SHP099 HCl SHP099->SHP2 Allosteric Inhibition Trametinib Trametinib Trametinib->MEK Kinase Inhibition

Caption: Dual blockade strategy. MEK inhibition relieves negative feedback (DUSP6), activating RTKs. SHP099 blocks the resulting SHP2-mediated RAS activation.[2][3]

Materials and Reagents

Compound Preparation[4]
  • SHP099 Hydrochloride:

    • MW: 388.72 g/mol [4]

    • Solubility: Soluble in DMSO up to 80 mM.

    • Storage: -20°C (solid), -80°C (stock solution).[4]

  • MEK Inhibitor (e.g., Trametinib):

    • MW: 615.4 g/mol

    • Solubility: Soluble in DMSO.[5][6][7]

Critical Reagent Table
ReagentPurposeRecommended Supplier/Cat#
SHP099 HClSHP2 InhibitionMedChemExpress (HY-100388A) or SelleckChem
TrametinibMEK InhibitionSelleckChem (S2673)
CellTiter-Glo®Viability AssayPromega (G7570)
HPMC (Hydroxypropyl methylcellulose)In Vivo VehicleSigma-Aldrich
Tween® 80In Vivo VehicleSigma-Aldrich
Anti-DUSP6 AntibodyFeedback MarkerAbcam (ab76310)
Anti-pERK1/2 (Thr202/Tyr204)Pathway MarkerCell Signaling Tech (4370)

Protocol 1: In Vitro Synergy Screening (Matrix Assay)[8]

Objective: To quantitatively assess the synergistic interaction between SHP099 and Trametinib using the Bliss Independence or Loewe Additivity models.

Step-by-Step Workflow
  • Cell Seeding:

    • Select KRAS-mutant (e.g., MDA-MB-468, KYSE520) or RTK-driven cell lines.

    • Seed 3,000–5,000 cells/well in 96-well white-walled plates.

    • Incubate for 24 hours to allow attachment.

  • Drug Matrix Preparation (Checkerboard):

    • Prepare a 6x6 or 8x8 dose matrix.

    • SHP099 Range: 0, 0.625, 1.25, 2.5, 5, 10, 20 µM.

    • Trametinib Range: 0, 1, 3, 10, 30, 100, 300 nM.

    • Note: Ensure final DMSO concentration is <0.5% and consistent across all wells.

  • Treatment:

    • Add compounds simultaneously.

    • Incubate for 72 hours (standard) or 120 hours (for slower-growing lines).

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 10 mins; read luminescence.

  • Data Analysis:

    • Normalize data to DMSO control (100% viability).

    • Use SynergyFinder (R package or web tool) to calculate synergy scores.

    • Success Criteria: A Bliss score >10 indicates significant synergy.

Protocol 2: Pharmacodynamic Validation (Western Blot)

Objective: To confirm that SHP099 prevents the adaptive reactivation of p-ERK induced by MEK inhibition.

Experimental Design
  • Groups:

    • Vehicle (DMSO)

    • Trametinib (10 nM)[1][8]

    • SHP099 (10 µM)[4][8]

    • Combination (Trametinib + SHP099)[9]

  • Timepoints: 2 hours (acute inhibition) and 24–48 hours (adaptive feedback window).

Key Steps
  • Lysate Preparation: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (Roche PhosSTOP).

  • Western Blotting:

    • Load 20–30 µg protein per lane.

    • Primary Antibodies:

      • p-ERK1/2: Expect reduction in Trametinib group at 2h, but rebound at 24h. The Combination group should show sustained suppression.

      • DUSP6: Expect downregulation in Trametinib group (marker of pathway output loss).

      • p-MEK: Often increases with Trametinib treatment due to RAF hyper-activation (upstream rebound). SHP099 should blunt this increase.

Protocol 3: In Vivo Efficacy Studies

Objective: To evaluate tumor growth inhibition in xenograft models.

Formulation Strategy

SHP099 HCl is orally bioavailable but requires specific formulation to ensure consistent PK.

  • Vehicle Preparation:

    • 0.6% HPMC + 0.4% Tween 80 in water/saline.

    • Procedure: Heat half the water to 80°C, disperse HPMC, cool to RT, add Tween 80 and remaining water.

  • Drug Preparation:

    • Suspend SHP099 HCl powder in the vehicle. Sonicate to ensure a uniform suspension.

Dosing Regimen
ParameterSpecificationNotes
Route Oral Gavage (PO)
SHP099 Dose 75 mg/kgOnce daily (QD)
Trametinib Dose 0.5 – 1.0 mg/kgOnce daily (QD)
Duration 21–30 DaysMonitor body weight daily
Self-Validating Control
  • Body Weight Loss: If combination group loses >15% body weight, reduce dosing frequency to "5 days on / 2 days off".

  • Tumor Stasis: The combination should result in tumor stasis or regression, whereas monotherapies often only slow growth.

Troubleshooting & Optimization

  • Solubility Issues: If SHP099 precipitates in cell culture media, ensure the pre-dilution in DMSO does not exceed 1000x the final concentration.

  • Timing of Feedback: The "rebound" p-ERK signal varies by cell line. Perform a time-course (2h, 6h, 24h, 48h) pilot study to identify the optimal window for the combination effect.

  • Resistance: If cells are resistant to the combination, check for FGFR or IGF1R bypass mechanisms, which may operate independently of SHP2.

References

  • Chen, Y. N., et al. (2016).[10] "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[2][6][10] Nature, 535(7610), 148-152.[10]

  • Fedele, C., et al. (2018). "SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models."[11] Cancer Discovery, 8(10), 1237-1249.

  • Garcia Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782.[10]

  • Mainardi, S., et al. (2018).[9] "SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo." Nature Medicine, 24(7), 961-967.

  • MedChemExpress. "SHP099 Hydrochloride Product Information."

Sources

Method

Application Note: SHP099 Hydrochloride Treatment in 3D Cell Culture Models

Abstract & Scientific Rationale The discovery of SHP099 hydrochloride marked a paradigm shift in targeting the "undruggable" phosphatase SHP2 (PTPN11). Unlike active-site inhibitors that suffer from poor selectivity, SHP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The discovery of SHP099 hydrochloride marked a paradigm shift in targeting the "undruggable" phosphatase SHP2 (PTPN11). Unlike active-site inhibitors that suffer from poor selectivity, SHP099 is an allosteric inhibitor that stabilizes SHP2 in an auto-inhibited, "closed" conformation.

The Critical 3D Mandate: A defining characteristic of SHP099 is its differential efficacy in two-dimensional (2D) versus three-dimensional (3D) cultures. In many KRAS-mutant cell lines (e.g., MIA PaCa-2, H358), SHP099 exhibits negligible anti-proliferative activity in 2D monolayers despite effectively inhibiting the RAS-ERK pathway. However, in 3D spheroid and organoid models, the same concentration induces potent growth inhibition and apoptosis.

This discrepancy suggests that 2D cultures artificially rewire signaling dependencies, rendering them independent of SHP2. Therefore, 3D models are not optional but mandatory for validating SHP099 and next-generation SHP2 inhibitors. This guide outlines the protocol for leveraging this 3D-specific sensitivity.

Mechanism of Action

SHP2 acts as a critical signal transducer between Receptor Tyrosine Kinases (RTKs) and the RAS-MAPK pathway.[1][2] In its basal state, the N-terminal SH2 domain blocks the PTP (catalytic) domain. Upon RTK activation, this auto-inhibition is relieved.

SHP099 binds to a central tunnel formed by the interface of the N-SH2, C-SH2, and PTP domains, effectively "gluing" the protein into its inactive, closed state.

Visualization: SHP2 Signaling & SHP099 Inhibition

SHP2_Pathway cluster_mechanism Allosteric Locking Mechanism RTK RTK (e.g., EGFR, MET) SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open Phosphorylation RAS_GTP RAS-GTP SHP2_Open->RAS_GTP Activates SHP2_Closed SHP2 (Closed/Inactive) SHP2_Closed->SHP2_Open Inhibited Transition SHP099 SHP099 HCl SHP099->SHP2_Closed Stabilizes ERK p-ERK Signaling RAS_GTP->ERK Proliferation Cell Proliferation (3D Context) ERK->Proliferation

Figure 1: SHP099 prevents the transition of SHP2 to its active state, severing the link between RTKs and RAS-ERK signaling.

Pre-Experimental Considerations

Compound Handling & Solubility

SHP099 hydrochloride is hydrophobic.[3] Proper handling is vital to prevent precipitation, which causes "false negatives" in assays.

  • Vehicle: DMSO (Dimethyl sulfoxide).[4]

  • Stock Concentration: Prepare a 10 mM stock solution. (Soluble up to 50 mM in DMSO).

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.

  • Aqueous Dilution Rule: Do not dilute the DMSO stock directly into the culture media in the stock bottle. Perform serial dilutions in DMSO first, then add to media to keep the final DMSO concentration constant (e.g., 0.1% v/v).

Cell Line Selection

Select KRAS-mutant or RTK-driven lines known to exhibit the "2D/3D Disconnect."

  • Recommended: MIA PaCa-2 (Pancreatic), NCI-H358 (NSCLC), KYSE-520 (Esophageal).

  • Control: A549 (Often less sensitive due to co-occurring mutations; useful as a differential control).

Protocol: 3D Spheroid Formation & Treatment[5][6][7][8][9][10]

This protocol uses Ultra-Low Attachment (ULA) plates to generate single, uniform spheroids.

Phase 1: Spheroid Generation (Day 0)
  • Harvest Cells: Dissociate cells using Accutase (gentler than Trypsin) to preserve surface receptors.

  • Count: Use an automated counter with Trypan Blue viability check. Viability must be >95%.

  • Seeding Density:

    • Rapid Growers (e.g., MIA PaCa-2): 1,000 - 2,000 cells/well.[5]

    • Slow Growers: 3,000 - 5,000 cells/well.

  • Plating: Dispense 100 µL/well of cell suspension into 96-well U-bottom ULA plates (e.g., Corning #4515).

  • Centrifugation: Spin plates at 200 x g for 5 minutes to force cell aggregation.

  • Incubation: Incubate at 37°C, 5% CO₂ for 72 hours to allow compact spheroid formation.

    • QC Step: Inspect visually.[3] Spheroids should be round with distinct borders, not loose aggregates.

Phase 2: Drug Treatment (Day 3)
  • Preparation of SHP099 Working Solutions:

    • Prepare a 1000x dilution series in 100% DMSO (e.g., 10 mM down to 1 µM).

    • Dilute these 1:50 in culture media to create 20x working solutions (20% DMSO is too high, see step 3).

    • Correction: To minimize DMSO shock, perform an intermediate dilution. Dilute 1000x DMSO stocks 1:200 into media to make 5x working solutions (0.5% DMSO).

  • Dosing:

    • Remove 20 µL of media from each well (carefully, do not disturb the spheroid).

    • Add 25 µL of the 5x SHP099 working solution to the remaining 80 µL in the well.

    • Final Concentration: 1x Drug, 0.1% DMSO.

    • Dose Range: 0.01 µM to 10 µM (8-point dose response).

  • Duration: Incubate for 4 to 7 days .

    • Note: SHP2 inhibition is cytostatic in many contexts; longer durations (7 days) often yield more robust IC50 separation than 72 hours.

    • Re-dosing: For 7-day assays, refresh 50% of the media (with fresh drug) on Day 3 of treatment.

Protocol: Viability Readout (ATP Assay)

CellTiter-Glo® 3D is the gold standard for this application as it contains lytic agents optimized to penetrate the compact spheroid core.

  • Equilibration: Bring CellTiter-Glo 3D reagent and assay plates to room temperature (RT) for 30 mins.

  • Lysis: Add a volume of CellTiter-Glo 3D equal to the volume of media present in the well (e.g., 100 µL).

  • Shake: Orbitally shake the plate vigorously for 5 minutes (essential for spheroid disruption).

  • Stabilize: Incubate at RT for 25 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence (Integration time: 0.5 - 1.0 second).

Experimental Workflow Diagram

Workflow Cells Single Cell Suspension ULA ULA Plate Seeding Cells->ULA Spin Centrifuge 200xg, 5min ULA->Spin Form Spheroid Formation (72 Hours) Spin->Form Dose SHP099 Treatment (4-7 Days) Form->Dose QC Check Lysis CellTiter-Glo 3D Lysis & Shake Dose->Lysis Data Luminescence IC50 Calculation Lysis->Data

Figure 2: Step-by-step workflow for high-throughput screening of SHP099 in 3D spheroids.

Data Presentation & Analysis

Expected Results: The 2D vs. 3D Shift

When analyzing data, expect a significant shift in the dose-response curve.

Parameter2D Monolayer (MIA PaCa-2)3D Spheroid (MIA PaCa-2)Interpretation
IC50 > 10 µM (Inactive)0.5 - 2.0 µM3D restores SHP2 dependency.
Max Inhibition < 20%> 80%Cytotoxicity is context-dependent.
pERK Levels ReducedReducedTarget engagement occurs in both, but only 3D leads to growth arrest.
Calculation

Normalize luminescence data to the DMSO vehicle control (100%) and the "No Cell" blank (0%). Fit curves using a 4-parameter non-linear regression model (Log(inhibitor) vs. response -- Variable slope).

Troubleshooting & Optimization

IssueProbable CauseSolution
Inconsistent Spheroid Size Seeding error or "Edge Effect"Use a repeater pipette. Fill outer wells with PBS (evaporation barrier) and do not use them for data.
Precipitation in Wells SHP099 insolubilityEnsure stock is 100% DMSO. Do not exceed 0.5% final DMSO. Warm media to 37°C before adding drug.
Low Luminescence Signal Incomplete lysisIncrease shaking time to 10 minutes. Ensure reagent is not expired.
No IC50 Shift Wrong cell line or densityVerify KRAS mutation status. If spheroids are too large (>500µm), drug penetration may be limited (hypoxic core).

References

  • Chen, Y. et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link

  • Mainardi, S. et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. Nature Medicine. Link

  • Fedele, C. et al. (2018). SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models. Cancer Discovery. Link

  • Novartis Institutes for BioMedical Research. SHP099 Chemical Probe Profile.Link (Generalized source for probe data)

  • Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Technical Manual.Link

Sources

Application

application of SHP099 hydrochloride in specific cancer types (e.g., NSCLC, colorectal cancer)

Application Notes & Protocols: SHP099 Hydrochloride in Oncology Research A Senior Application Scientist's Guide to Investigating SHP2 Inhibition in Non-Small Cell Lung Cancer and Colorectal Cancer Models Introduction: Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: SHP099 Hydrochloride in Oncology Research

A Senior Application Scientist's Guide to Investigating SHP2 Inhibition in Non-Small Cell Lung Cancer and Colorectal Cancer Models

Introduction: Targeting a Central Signaling Node

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a pivotal target in oncology.[1][2] Far from being a passive housekeeping enzyme, SHP2 is a critical intracellular signaling transducer downstream of multiple receptor tyrosine kinases (RTKs).[1] It plays an essential role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation and survival.[3][4]

Activating mutations in SHP2 are linked to developmental disorders and various cancers, establishing it as the first identified oncogenic tyrosine phosphatase.[1] Its position as a key positive regulator of the RAS-MAPK pathway makes its inhibition a compelling therapeutic strategy for cancers driven by aberrant RTK signaling.[1]

SHP099 hydrochloride is a first-in-class, highly potent, and selective allosteric inhibitor of SHP2.[1] Its mechanism of action is unique; rather than competing at the active site, SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[1][5][6] This stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[1][3] This guide provides detailed insights and protocols for investigating the application of SHP099 in two major cancer types: Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer (CRC).

Part 1: Application in Non-Small Cell Lung Cancer (NSCLC)

Scientific Rationale & Strategic Context

SHP2 is a critical mediator in NSCLC, particularly in subtypes driven by specific oncogenes. Its inhibition with SHP099 offers several strategic advantages:

  • RTK-Driven NSCLC: In NSCLC tumors with alterations in EGFR, ALK, or ROS1, targeted therapies (tyrosine kinase inhibitors, TKIs) are often employed. However, resistance frequently develops. SHP2 acts as a key signaling hub downstream of these RTKs. Even with TKI treatment, residual ERK activity can persist, which can be abolished by SHP099, leading to marked growth inhibition and suggesting a powerful combination strategy to overcome resistance.[7][8]

  • KRAS-Mutant NSCLC: KRAS-mutant tumors have been notoriously difficult to treat.[9] While initial in vitro studies suggested SHP2 inhibition was ineffective in this context, subsequent in vivo research revealed a critical dependency.[9] Under the growth factor-limiting conditions of a tumor microenvironment, KRAS-mutant NSCLC cells become vulnerable to SHP2 inhibition, which can induce a senescence response and suppress tumor growth.[9] For KRASG12C mutants specifically, SHP099 reduces KRAS activation, increasing the population of inactive KRAS-GDP and thereby enhancing the efficacy of covalent KRASG12C inhibitors.[10]

  • Immuno-Oncology Combinations: SHP2 inhibition remodels the tumor microenvironment (TME). SHP099 treatment can promote the infiltration of T-lymphocytes and modulate myeloid cell populations.[11][12] This provides a strong rationale for combining SHP099 with immune checkpoint inhibitors (e.g., anti-PD-L1) and radiotherapy, a strategy that has shown synergistic antitumor effects and the ability to overcome immunotherapy resistance in preclinical models.[12]

Preclinical Data Summary: SHP099 in NSCLC
Model SystemCancer SubtypeKey FindingsCombination AgentReference
KYSE520 XenograftRTK-driven (Esophageal)Dose-dependent antitumor activity as a single agent.N/A[1][3]
ALK/ROS1/EGFR-altered NSCLC cellsOncogene-driven NSCLCSHP099 abolished residual ERK activity post-TKI treatment, leading to marked growth inhibition in vitro and in vivo.Tyrosine Kinase Inhibitors[7][8]
KRASG12C-mutant NSCLC cellsKRAS-mutant NSCLCSHP099 potentiated the effect of KRASG12C inhibitors by increasing the KRAS-GDP state.ARS1620 (KRASG12C-I)[10]
344SQ NSCLC mouse modelAnti-PD-1 Resistant NSCLCTriple therapy promoted local and abscopal responses, reduced metastases, and increased CD8+ T cells.Anti-PD-L1 + Radiotherapy[12]
Signaling Pathway: SHP2 in RTK/RAS Activation

The diagram below illustrates the central role of SHP2 in transducing signals from activated RTKs to the RAS-MAPK cascade and the mechanism of SHP099 inhibition.

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates SOS1 SOS1 GRB2->SOS1 Recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes GDP/GTP Exchange via SOS1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation SHP099 SHP099 SHP099->SHP2_inactive Binds & Stabilizes (Inhibition)

Caption: SHP2 signaling pathway and point of SHP099 inhibition.

Experimental Protocols for NSCLC

Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a foundational experiment to determine the dose-dependent cytotoxic or cytostatic effect of SHP099 on NSCLC cell lines and to calculate key metrics like IC50 (half-maximal inhibitory concentration).

Materials:

  • NSCLC cell lines (e.g., H358, A549 for KRAS-mutant; HCC827 for EGFR-mutant)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • SHP099 Hydrochloride (solubilized in DMSO)

  • 96-well cell culture plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells in the logarithmic growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of SHP099 in complete medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells, including the vehicle control.

  • Remove the old medium from the plate and add 100 µL of medium containing the different concentrations of SHP099 (or vehicle control). Include wells with medium only for background measurement.[14]

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well.[14]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well.[15]

  • Final Incubation: Incubate for 1-4 hours at 37°C.[14][15] For MTT, this allows for the formation of formazan crystals.

  • Measurement:

    • For CCK-8: Gently shake the plate and measure the absorbance at 450 nm.[14]

    • For MTT: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well, mix thoroughly to dissolve the crystals, and measure absorbance at ~570 nm.[15]

  • Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results using a non-linear regression model to determine the IC50 value.

Causality: To validate that SHP099's biological effects are mediated by its intended on-target mechanism, this protocol assesses the phosphorylation status of key downstream effectors. A reduction in phosphorylated ERK (p-ERK) relative to total ERK is a direct biochemical readout of SHP2 inhibition in the RAS-MAPK pathway.[3]

Materials:

  • NSCLC cells and culture reagents

  • SHP099 Hydrochloride

  • 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-SHP2, anti-β-actin (loading control).[16][17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Starve cells in serum-free medium for 12-24 hours if investigating growth factor-stimulated signaling.

  • Treat cells with SHP099 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply chemiluminescent substrate.

  • Detection & Analysis: Capture the signal using a digital imager. Strip the membrane and re-probe for total ERK and β-actin to ensure equal loading. Quantify band intensities using software like ImageJ.

Caption: General workflow for Western Blot analysis.

Part 2: Application in Colorectal Cancer (CRC)

Scientific Rationale & Strategic Context

In CRC, SHP2 inhibition is a promising but context-dependent strategy.

  • Overcoming Chemoresistance: CRC cells resistant to standard chemotherapies like 5-fluorouracil (5-FU) and oxaliplatin exhibit altered metabolic reprogramming. SHP099 has been shown to restrain this reprogramming, thereby inhibiting the proliferation, migration, and colony formation of chemoresistant CRC cells, suggesting its use in later lines of therapy.[18]

  • Combination with Multi-Kinase Inhibitors: Regorafenib is a multi-kinase inhibitor approved for metastatic CRC, but its efficacy can be limited.[19] Combining SHP099 with regorafenib has demonstrated superior therapeutic outcomes in preclinical models, resulting in reduced tumor size, increased apoptosis, and favorable remodeling of the tumor microvasculature and immune response.[19]

  • Modulating the TME: Similar to NSCLC, SHP2 plays a role in the CRC TME. SHP099 treatment can arrest the malignant evolution of tumor cells and activate type I interferon signaling in myeloid cells.[20] Combination with immunotherapy, such as anti-PD-1 antibodies, has shown significantly enhanced efficacy in suppressing CRC tumor growth.[21]

  • Context is Critical: It is crucial to note that the effects of SHP2 inhibition can be specific to the genetic background of the tumor. For instance, in the HCT-116 CRC cell line (KRASG13D), SHP2 inhibition paradoxically promoted cell growth, underscoring the necessity of empirical validation in relevant models before clinical translation.[22]

Preclinical Data Summary: SHP099 in CRC
Model SystemCancer SubtypeKey FindingsCombination AgentReference
HT29, SW480 cellsL-OHP/5-FU Resistant CRCSHP099 restrained metabolic reprogramming and inhibited malignant behaviors by suppressing the PI3K/AKT pathway.L-OHP/5-FU[18]
MC-38 allograft modelSyngeneic CRCCo-treatment significantly inhibited cell viability and tumor growth, increased apoptosis, and improved antitumor immune response.Regorafenib[19]
MC38 xenograftsSyngeneic CRCSHP099 arrested malignant evolution and activated STING-mediated type I interferon signaling in myeloid cells.N/A[20]
CRC xenograftsSyngeneic CRCCombination promoted infiltration of CD8+, CD4+, and GzmB+ T-cells into the tumor.Celastrol[23]
Experimental Protocols for CRC

Causality: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a test of clonogenic survival and provides insight into the long-term cytotoxic or cytostatic effects of SHP099, which may not be apparent in short-term viability assays.

Materials:

  • CRC cell lines (e.g., SW480, HT29)

  • Complete culture medium

  • SHP099 Hydrochloride

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete medium.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SHP099 or vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C, 5% CO₂, allowing colonies to form. The medium can be changed every 3-4 days if necessary.[24]

  • Colony Staining:

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Stain for 20 minutes at room temperature.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Scan or photograph the plates. Count the colonies (typically defined as clusters of ≥50 cells) either manually or using software like ImageJ. Calculate the plating efficiency and survival fraction relative to the vehicle control.

Causality: A syngeneic model, which uses immunocompetent mice, is essential for evaluating the impact of SHP099 on the tumor immune microenvironment. This protocol allows for the assessment of both direct antitumor effects and immunomodulatory activity, particularly in combination therapies.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 for MC38 cells)

  • MC38 CRC cell line

  • SHP099 formulation for oral gavage

  • Combination agent (e.g., regorafenib, anti-PD-1 antibody)

  • Calipers for tumor measurement

  • Reagents for tissue fixation and immunohistochemistry (IHC)

Procedure:

  • Tumor Implantation: Subcutaneously inject 0.5-1 x 10⁶ MC38 cells in 100 µL of PBS/Matrigel into the flank of the mice.[18][19]

  • Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, SHP099 alone, Agent B alone, SHP099 + Agent B).

  • Drug Administration:

    • Administer SHP099 daily via oral gavage at a predetermined dose (e.g., 75-100 mg/kg).[25]

    • Administer the combination agent according to its established protocol (e.g., oral gavage for regorafenib, intraperitoneal injection for anti-PD-1).[19]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor mouse body weight as a measure of toxicity.

  • Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined endpoint size or after a set duration (e.g., 21 days).

  • Ex Vivo Analysis:

    • Excise tumors, weigh them, and fix a portion in formalin for IHC analysis.

    • Use IHC to stain for markers of immune cell infiltration (e.g., CD8, CD4, F4/80) and proliferation (Ki-67) or apoptosis (cleaved caspase-3).[23]

    • A portion of the tumor can be dissociated to single cells for flow cytometry analysis of immune cell populations.

Caption: General workflow for an in vivo syngeneic model study.

References

  • SHP099 Hydrochloride | SHP2 Inhibitor | CAS 2200214-93-1. Selleck Chemicals.
  • Chen, M. M., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Ichihara, E., et al. (2021). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer. Molecular Cancer Therapeutics.
  • Li, Y., et al. (2024). The combination of SHP099 inhibits the malignant biological behavior of L-OHP/5-FU-resistant colorectal cancer cells by regulating energy metabolism reprogramming.
  • Wang, C., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. RSC Publishing.
  • Giro-Perafita, A., et al. (2021). Combined Inhibition of SHP2 and CXCR1/2 Promotes Anti-Tumor T Cell Response in NSCLC. bioRxiv.
  • Gu, Y., et al. (2024). Allosteric SHP2 inhibition enhances regorafenib's effectiveness in colorectal cancer treatment.
  • Li, J., et al. (2020). SHP-2 and PD-L1 Inhibition Combined with Radiotherapy Enhances Systemic Antitumor Effects in an Anti-PD-1-Resistant Model of Non-Small Cell Lung Cancer. Clinical Cancer Research.
  • Targeted Drug Therapy for Non-small Cell Lung Cancer. American Cancer Society.
  • Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers.
  • SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. AACR Journals.
  • Mechanism of activating mutations and allosteric drug inhibition of the phosph
  • WWP1 inhibition increases SHP2 inhibitor efficacy in colorectal cancer.
  • Loss of tyrosine phosphatase SHP2 activity promotes growth of colorectal carcinoma HCT-116 cells.
  • SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling. Journal of Experimental Medicine.
  • MTT Assay Protocol. Assay Guidance Manual - NCBI Bookshelf.
  • Targeting SHP2: Dual breakthroughs in colorectal cancer therapy–from signaling pathway modulation to immune microenvironment remodeling.
  • Western blot analysis was used to test the expression of SHP2 after...
  • SHP2 inhibitors inhibit the cell viability and colony formation ability...
  • Ruess, D. A., et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo.
  • The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V. The EMBO Journal.
  • Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling. eLife.
  • SHP2 Inhibitors for Treating Cancer.
  • Cell Viability Assay Protocol Researchgate.
  • SHP2 inhibition improves celastrol-induced growth suppression of colorectal cancer. Journal of Experimental & Clinical Cancer Research.
  • Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activ
  • Protocol for Cell Viability Assays: CCK-8 and MTT.
  • SHP-2 Antibody #3752. Cell Signaling Technology.
  • SHP2 inhibitor specifically suppresses the stemness of KRAS-mutant non-small cell lung cancer cells. Taylor & Francis Online.
  • Strategies to overcome drug resistance using SHP2 inhibitors. Medicinal Research Reviews.
  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
  • An Integrated Proteomic Strategy to Identify SHP2 Substr
  • SHP2 inhibition enhances KRASG12C inhibitor effects in PDAC and NSCLC...
  • SCO-101 Plus FOLFIRI Shows Signs of Efficacy in Metast
  • Allosteric inhibition reveals SHP2-mediated tumor immunosuppression in colon cancer by single-cell transcriptomics. EurekAlert!.

Sources

Technical Notes & Optimization

Troubleshooting

SHP099 hydrochloride solubility issues and solutions

Welcome to the technical support resource for SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2. This guide is designed for researchers, scientists, and drug development professionals to provide e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the experimental use of this compound, with a specific focus on solubility. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your results.

Understanding SHP099's Mechanism of Action

SHP099 is a first-in-class, orally bioavailable small molecule that targets the protein tyrosine phosphatase SHP2.[1][2] Unlike active-site inhibitors, SHP099 employs an allosteric mechanism.[2][3] It binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[][5] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[1][6][7]

SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers.[1][5][8] By locking SHP2 in an inactive state, SHP099 effectively suppresses this pathway, inhibiting the proliferation of cancer cells driven by receptor tyrosine kinases (RTKs).[1][3]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 Activates SHP2_inactive SHP2 (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Promotes GDP/GTP Exchange Grb2_SOS1->SHP2_inactive Recruits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP099 SHP099 SHP099->SHP2_inactive Allosterically Binds & Stabilizes Inactive State

Caption: SHP2 signaling pathway and the inhibitory mechanism of SHP099.

Solubility Profile of SHP099 Hydrochloride

The solubility of a compound is fundamental to its utility in both in vitro and in vivo experiments. SHP099 hydrochloride's solubility can vary based on the solvent, temperature, and pH. Below is a summary of reported solubility data.

SolventConcentration (mg/mL)Concentration (mM)RemarksSource(s)
DMSO32 mg/mL~82.3 mMSonication and heating are recommended.[9]
DMSO>20 mg/mL>51.4 mM-[10]
Water10 mg/mL~25.7 mMRequires sonication and heating (e.g., 10 min at 60°C).[1][9]
Water6 mg/mL~15.4 mM-[1]
Methanol15 mg/mL~38.6 mMSonication is recommended.[9]
EthanolInsolubleInsoluble-[1]
pH 6.8 Buffer>0.5 mM>0.5 mMHigh solubility reported in buffer.[1]

Note: The molecular weight of SHP099 hydrochloride is 388.72 g/mol .[1][9][11] Calculations are based on this value.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a primary stock solution of SHP099 hydrochloride?

Answer: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of SHP099 hydrochloride.[9] It can achieve concentrations of 32 mg/mL or higher.

Expert Insight (Causality): DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice of complex organic molecules like SHP099 HCl. For optimal results, it is critical to use anhydrous or low-water content DMSO . DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][12] This absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially causing your stock to be at a lower concentration than intended or even leading to precipitation over time. Always use a fresh, sealed bottle or an aliquot that has been properly stored to prevent moisture contamination.[1][12]

Q2: My SHP099 hydrochloride is not dissolving well in aqueous buffer or cell culture medium, even at low concentrations. What am I doing wrong?

Answer: Direct dissolution of the powdered compound in aqueous solutions can be challenging and is often incomplete. While some datasheets report solubility in water up to 10 mg/mL, this typically requires significant physical assistance.[1][9]

Troubleshooting Steps:

  • Always Start with a DMSO Stock: The most reliable method is to first prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM) as described in Q1. This ensures the compound is fully monomerized in solution before further dilution.

  • Use Heat and Sonication: If you must dissolve directly in an aqueous buffer, warming the solution to 37-60°C and using a bath sonicator can provide the necessary energy to break up the solid-state compound and facilitate dissolution.[1][9] Be cautious with temperature, as prolonged high heat can potentially degrade the compound.

  • Check the pH: The hydrochloride salt form is designed to improve aqueous solubility. Ensure the pH of your buffer is compatible. While it shows good solubility at pH 6.8, performance in very acidic or basic conditions may vary.[1]

Q3: I see a white precipitate forming when I add my DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

Answer: This is a common issue known as "crashing out," where the compound precipitates upon transfer from a highly favorable solvent (DMSO) to a less favorable one (aqueous medium).

Expert Insight (Causality): The concentration of SHP099 HCl in your final working solution has likely exceeded its solubility limit in the aqueous environment. The final percentage of DMSO in your culture medium is also a critical factor.

Solutions:

  • Lower the Final Concentration: This is the simplest solution. Check if your experimental design can accommodate a lower final concentration of SHP099 HCl.

  • Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 1 mM instead of 20 mM). This allows you to add a larger volume of the stock to your media without introducing a high local concentration that can trigger precipitation.

  • Optimize the Dilution Method:

    • Rapid Mixing: Add the DMSO stock dropwise into the aqueous medium while vortexing or stirring vigorously. This helps to disperse the compound quickly, preventing the formation of localized high concentrations.

    • Pre-warm the Medium: Having your cell culture medium at 37°C can slightly increase the solubility limit and speed up dispersion.

  • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1% to 0.5%) to avoid solvent-induced cellular toxicity. If you need to add a larger volume of stock to achieve your target concentration, account for this in your vehicle controls.

Q4: How should I prepare SHP099 hydrochloride for in vivo animal studies?

Answer: Formulations for in vivo use require careful preparation to ensure the compound remains in solution for administration (e.g., oral gavage). Standard saline or PBS is often insufficient. A co-solvent or suspension vehicle is typically required.

Several sources provide validated recipes for in vivo formulations.[1][2][9][12] A common approach involves a multi-component vehicle. For a clear solution suitable for oral administration, a formulation might consist of:

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline or Water

Expert Insight (Causality): In this system, DMSO acts as the primary solvent. PEG300 serves as a co-solvent and viscosity enhancer, helping to keep the drug in solution. Tween-80 is a non-ionic surfactant that improves wettability and prevents precipitation, enhancing bioavailability.

Q5: What are the recommended storage conditions for SHP099 hydrochloride as a powder and in solution?

Answer:

  • Powder: Store the solid compound desiccated at -20°C for long-term stability (up to 3 years).[9]

  • Solutions: Store DMSO stock solutions in small, tightly sealed aliquots at -80°C for up to one year.[9] Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation or precipitation. Storing at -20°C is acceptable for shorter periods (e.g., one month).[12]

Detailed Experimental Protocols

Protocol 1: Preparing a 20 mM Stock Solution in DMSO
  • Pre-analysis: Equilibrate the vial of SHP099 hydrochloride powder (MW: 388.72 g/mol ) to room temperature for at least 15 minutes before opening to prevent condensation.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO.

  • Calculation: To prepare 1 mL of a 20 mM stock solution, you will need:

    • 0.020 mol/L * 388.72 g/mol * 0.001 L = 0.00777 g = 7.77 mg

  • Dissolution: Add 7.77 mg of SHP099 hydrochloride to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the clear solution into smaller volumes (e.g., 50 µL) in sterile tubes and store at -80°C.

Protocol 2: Preparing a 10 µM Working Solution for Cell Culture
  • Thaw Stock: Thaw one aliquot of your 20 mM SHP099 HCl DMSO stock solution.

  • Serial Dilution (Recommended): To avoid pipetting very small volumes and to minimize precipitation risk, perform an intermediate dilution.

    • Add 5 µL of the 20 mM stock to 995 µL of sterile cell culture medium. This creates a 100 µM intermediate solution. Mix well by pipetting or gentle vortexing.

  • Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of your final volume of pre-warmed (37°C) cell culture medium. This yields a final concentration of 10 µM. The final DMSO concentration will be 0.05%, which is well-tolerated by most cell lines.

  • Verification: Ensure the final solution is clear and free of any precipitate before adding it to your cells. Prepare a vehicle control using the same dilution steps with DMSO only.

Protocol 3: Preparing an In Vivo Formulation (2.5 mg/mL)

This protocol is adapted from published methods and may require optimization for your specific animal model.[2][9]

  • Preparation: Prepare a 25 mg/mL stock solution of SHP099 HCl in anhydrous DMSO.

  • Vehicle Components: The final vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Mixing Order (Critical):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of your 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80. Mix again until the solution is homogeneous and clear.

    • Add 450 µL of sterile saline dropwise while mixing. This brings the total volume to 1 mL with a final SHP099 HCl concentration of 2.5 mg/mL.

  • Final Check: The final formulation should be a clear solution. If precipitation or phase separation occurs, gentle warming and sonication can be used to aid dissolution.[2] Use the formulation immediately after preparation for best results.[1][12]

Troubleshooting Workflow for Solubility Issues

If you encounter persistent solubility problems, follow this logical troubleshooting guide.

Troubleshooting_Workflow start START: SHP099 HCl Fails to Dissolve q1 Are you preparing a DMSO stock first? start->q1 sol1 STOP. Prepare a concentrated stock in anhydrous DMSO. (See Protocol 1) q1->sol1 No q2 Is your DMSO anhydrous and fresh? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Use a new, sealed bottle of anhydrous-grade DMSO. Hygroscopic DMSO reduces solubility. q2->sol2 No q3 Did you use sonication and/or gentle warming? q2->q3 Yes ans2_no No ans2_yes Yes sol3 Apply sonication (10-15 min) and/or warm to 37-60°C to provide energy for dissolution. q3->sol3 No q4 Issue: Precipitate forms when diluting into aqueous buffer? q3->q4 Yes ans3_no No ans3_yes Yes sol5 Problem likely resolved. If issues persist, contact technical support with batch number. q4->sol5 No sol4 SOLUTION: 1. Add stock to buffer while vortexing. 2. Use a lower concentration stock. 3. Ensure final concentration is below solubility limit in the aqueous medium. q4->sol4 Yes ans4_no No ans4_yes Yes

Sources

Optimization

potential off-target effects of SHP099 hydrochloride

Topic: Troubleshooting Potential Off-Target Effects & Experimental Artifacts Version: 2.1 | Last Updated: 2026-01-30 Introduction: The Allosteric Paradigm Welcome to the SHP099 Technical Support Center. Unlike traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Potential Off-Target Effects & Experimental Artifacts

Version: 2.1 | Last Updated: 2026-01-30

Introduction: The Allosteric Paradigm

Welcome to the SHP099 Technical Support Center. Unlike traditional active-site phosphatase inhibitors (which often suffer from poor selectivity due to the conserved PTP domain), SHP099 hydrochloride functions via a highly specific allosteric mechanism .[1] It acts as "molecular glue," binding to the interface of the N-SH2, C-SH2, and PTP domains to stabilize SHP2 (PTPN11) in its auto-inhibited "closed" conformation.

While this mechanism confers exceptional selectivity (>1,000-fold over SHP1), "off-target" effects in a research context often manifest not as promiscuous kinase inhibition, but as physicochemical artifacts or lysosomotropic toxicity at high concentrations. This guide addresses these specific failure modes.

Module 1: Biological Specificity & The "Autophagy" Trap

Q: I see cell death in SHP2-independent cell lines (e.g., BRAF V600E). Is this an off-target effect?

A: Yes, likely. While SHP099 is clean against the kinome, recent high-impact studies (e.g., JCI, 2021/2024) have identified that at concentrations >10 µM , SHP099 and structurally related allosteric inhibitors can induce lysosomal membrane permeabilization and inhibit autophagy. This effect is SHP2-independent .[2]

Diagnostic Criteria:
ObservationLikely CauseAction
IC50 ~1–5 µM in RTK-driven cells (e.g., EGFR+, KRAS G12C)On-Target (SHP2 inhibition)Proceed with experiment.
IC50 > 10–20 µM in downstream mutant cells (e.g., BRAF V600E, RAS Q61K)Off-Target (Autophagy/Lysosomal toxicity)STOP. Data is likely an artifact.
Loss of viability in SHP2-KO cellsOff-Target Validate with drug-resistant rescue (see Protocol A).
The Mechanism of Action vs. Off-Target Toxicity

The diagram below illustrates the intended allosteric mechanism versus the high-dose lysosomal off-target pathway.

SHP099_Mechanism SHP2_Open SHP2 (Open/Active) Promotes RAS/MAPK SHP2_Closed SHP2 (Closed/Inactive) Auto-inhibited SHP2_Open->SHP2_Closed Equilibrium SHP2_Closed->SHP2_Open Blocked by SHP099 SHP099 SHP099 HCl (Allosteric Inhibitor) SHP099->SHP2_Closed Binds & Stabilizes (< 5 µM) Lysosome Lysosome (Off-Target Site) SHP099->Lysosome Accumulation (> 10 µM) Autophagy Autophagy Inhibition (Cell Death) Lysosome->Autophagy Membrane Permeabilization

Figure 1: SHP099 stabilizes the inactive SHP2 conformation (left). At high concentrations, it accumulates in lysosomes (right), causing toxicity unrelated to SHP2.

Module 2: Physicochemical Troubleshooting

Q: My IC50 curves are erratic, or I see "crystals" in the media. What is happening?

A: SHP099 is a lipophilic base. The hydrochloride salt improves stability, but the free base has poor aqueous solubility (<0.1 mg/mL) . When you dilute a high-concentration DMSO stock directly into aqueous media, the compound can "crash out" (precipitate), forming micro-crystals that are invisible to the naked eye but cause physical stress to cells or light-scattering artifacts in assays.

Solubility Protocol (Mandatory)

Do not add 10 mM DMSO stock directly to cell media. Use the Stepwise Intermediate Dilution method:

  • Stock: Prepare 10 mM stock in 100% anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 in culture media (or PBS) to create a 10x working solution.

    • Check: Vortex immediately. Ensure no turbidity.

  • Final: Add the 10x solution to your cells to reach 1x.

    • Limit: Keep final DMSO concentration < 0.5% (v/v).[3]

Q: Why is SHP099 ineffective against my SHP2-mutant cell line?

A: SHP099 relies on the "closed" conformation.[4] Mutations that strongly shift the equilibrium toward the "open" state can sterically hinder SHP099 binding.

SHP2 MutationSHP099 SensitivityReason
WT (Wild Type) Sensitive Normal equilibrium.
E69K Sensitive Mutation does not prevent closure.
E76K Resistant Strong charge repulsion forces "Open" state.
D61Y / A72V Resistant Destabilizes the N-SH2/PTP interface.

Module 3: Validated Experimental Protocols

Protocol A: The "Rescue" Validation Experiment

Objective: Prove that the observed effect is strictly SHP2-dependent and not off-target.

Principle: If SHP099 kills your cells via SHP2 inhibition, expressing a drug-resistant SHP2 mutant should rescue the cells. If cells still die, the effect is off-target.

  • Constructs:

    • Vector A: Empty Vector (Control).

    • Vector B: SHP2-WT.

    • Vector C: SHP2-T253M/Q257L (Gatekeeper mutant: Active but cannot bind SHP099).

  • Transfection: Transfect SHP2-KO or sensitive cells (e.g., KYSE-520) with vectors.

  • Treatment: Treat with SHP099 (dose range 0.1 – 10 µM).

  • Readout:

    • On-Target Result: Vector C cells survive; Vector A/B cells die.

    • Off-Target Result: All cells die equally (toxicity is independent of SHP2 binding).

Protocol B: Thermal Shift Assay (TSA) for Target Engagement

Objective: Confirm SHP099 is physically binding SHP2 in your specific buffer conditions.

  • Protein: Recombinant SHP2 (catalytic domain + SH2 domains required).

  • Dye: SYPRO Orange (5000x stock).

  • Reaction: 2 µM SHP2 + 10 µM SHP099 in assay buffer (20 mM Tris pH 7.5, 100 mM NaCl).

  • Cycling: 25°C to 95°C (0.5°C/min ramp) in qPCR machine.

  • Pass Criteria:

    
    .
    
    • Note: SHP099 is a potent stabilizer; shifts of 8–10°C are common. Lack of shift indicates degraded compound or incorrect protein construct (e.g., PTP domain only).

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose unexpected results in your experiments.

Troubleshooting_Tree Start Start: Unexpected Result (e.g., Toxicity in Control Cells) Check_Conc Is Concentration > 10 µM? Start->Check_Conc Check_Solubility Check Media: Visible precipitate? Check_Conc->Check_Solubility No (<5 µM) OffTarget_Auto Likely Off-Target (Autophagy/Lysosomal) Check_Conc->OffTarget_Auto Yes Check_Mutant Check Genotype: Is it E76K, D61Y, or A72V? Resistant_Clone Biologically Resistant (Conformational Steric Hindrance) Check_Mutant->Resistant_Clone Yes Proceed Proceed to Protocol A (Rescue Exp) Check_Mutant->Proceed No (WT/E69K) Check_Solubility->Check_Mutant No Artifact Physical Artifact (Improve Dissolution) Check_Solubility->Artifact Yes

Figure 2: Diagnostic workflow for differentiating between off-target toxicity, biological resistance, and experimental artifacts.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[5][6] Nature, 535(7610), 148–152.[5][6]

    • Core reference for SHP099 discovery, selectivity profile, and mechanism.
  • Sun, X., et al. (2018). Mutation selectivity of the allosteric SHP2 inhibitor SHP099.[7][8] Leukemia, 32, 1246–1249.[7]

    • Defines the differential sensitivity of SHP2 mutants (E76K vs E69K).
  • Liu, C., et al. (2021/2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation.

    • Critical identification of the lysosomal/autophagy off-target effect at high concentr
  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[5][6][9] Journal of Medicinal Chemistry, 59(17), 7773–7782.

    • Details the SAR (Structure-Activity Relationship) and physicochemical properties.

Sources

Troubleshooting

troubleshooting inconsistent results with SHP099 hydrochloride

Technical Support Center: SHP099 Hydrochloride Optimization Guide Introduction Welcome. If you are accessing this guide, you are likely observing variability in your SHP2 inhibition assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SHP099 Hydrochloride Optimization Guide

Introduction

Welcome. If you are accessing this guide, you are likely observing variability in your SHP2 inhibition assays. SHP099 hydrochloride is a potent, highly selective allosteric inhibitor. Unlike orthosteric inhibitors that target the active site directly, SHP099 functions by stabilizing the protein in an auto-inhibited (closed) conformation.

This unique mechanism is the source of its specificity but also the primary cause of experimental inconsistency. If the cellular context or experimental design prevents the protein from cycling through this closed state, the compound will appear inactive. This guide dissects the causality behind these failures.

Part 1: Chemical Handling & Formulation

Issue: "My compound precipitates upon dilution," or "Potency varies between batches."

SHP099 is supplied as a hydrochloride salt to improve aqueous solubility, but it remains a hydrophobic molecule with specific formulation requirements.

FAQ 1: Why is the compound crashing out in aqueous media?

Diagnosis: Rapid addition of high-concentration DMSO stock to aqueous buffer causes kinetic precipitation. The Fix:

  • Stock Preparation: Dissolve SHP099 HCl in anhydrous DMSO to 10 mM or 20 mM . Do not store aqueous stocks.

  • Step-Down Dilution: Do not pipet 10 mM stock directly into cell media.

    • Incorrect: 1 µL of 10 mM stock

      
       1 mL media (1:1000 shock).
      
    • Correct: Dilute 10 mM stock

      
       100 µM intermediate in PBS/media 
      
      
      
      Final Assay Concentration.
  • Visual Check: Inspect the intermediate dilution. If cloudy, sonicate briefly.

Table 1: Solubility & Storage Specifications
SolventMax SolubilityStability (Storage)Notes
DMSO ~70 mg/mL (198 mM)-80°C (6 months)Hygroscopic; keep desiccated.[1]
Water ~6 mg/mL (HCl salt)Fresh prep onlyFree base is insoluble. Ensure you have the HCl salt.
Ethanol InsolubleN/ADo not use for stock.

Part 2: Mechanistic Validation (The "Doorstop" Effect)

Issue: "SHP099 works in Cell Line A but shows zero inhibition in Cell Line B, despite both having SHP2 mutations."

Expert Insight: This is the most critical concept. SHP099 is a molecular "doorstop." It binds to the central tunnel formed only when SHP2 is in its closed, inactive conformation . It prevents the protein from opening.

  • Scenario A (Wild Type / Cycling Mutants): SHP2 cycles between open and closed.[2] SHP099 binds the closed fraction, shifting the equilibrium to inactive. Result: Inhibition.

  • Scenario B (Open Mutants e.g., E76K): The mutation shifts the equilibrium heavily toward the open state.[2] The allosteric pocket is distorted or collapsed. SHP099 cannot bind. Result: Resistance.

Diagram 1: The Allosteric Trap Mechanism

SHP099_Mechanism cluster_mutant Why E76K Mutants are Resistant SHP2_Closed SHP2 (Closed/Inactive) Auto-inhibited SHP2_Open SHP2 (Open/Active) Signaling Competent SHP2_Closed->SHP2_Open Activation (pY-peptide binding) Complex SHP2:SHP099 Complex (Locked Inactive) SHP2_Closed->Complex + SHP099 (Stabilization) Signal RAS/ERK Signaling SHP2_Open->Signal Promotes SHP099 SHP099 HCl Complex->SHP2_Open Blocked Mutant_Note Mutations like E76K lock SHP2 in OPEN state. SHP099 target site does not exist.

Caption: SHP099 binds the closed conformation (Blue). Activating mutations that lock SHP2 open (Red) sterically occlude SHP099 binding.

Part 3: Cellular Assay Optimization (Adaptive Resistance)

Issue: "I see pERK inhibition at 2 hours, but it disappears by 24 hours."

Diagnosis: You are observing Adaptive Resistance .[3][4] Inhibition of SHP2 blocks the RAS-MAPK pathway.[5][6] The cell senses this loss of output and compensates by upregulating Receptor Tyrosine Kinases (RTKs) like FGFR or VEGFR. These kinases drive RAS activation through alternative pathways or overwhelm the SHP2 blockade.

FAQ 2: When should I measure pERK?
  • Target Engagement (Pharmacodynamics): Measure at 1–2 hours . This confirms the drug is entering the cell and hitting SHP2.

  • Phenotypic Efficacy: Measure at 24–48 hours . If pERK rebounds here, SHP099 monotherapy will likely fail in this model. You may need a combination strategy (e.g., +MEK inhibitor).[7]

Protocol: Validating pERK Dynamics
  • Seed Cells: 24h prior to treatment.

  • Starvation: Serum-starve overnight (0.5% FBS) to reduce basal noise (optional but recommended for clean signaling data).

  • Treatment: Add SHP099 (1–10 µM).

  • Lysis Timepoints: 1h, 6h, 24h.

  • Readout: Western blot for pERK1/2 (Thr202/Tyr204). Crucial: You must normalize to Total ERK, not GAPDH, to account for pathway degradation.

Diagram 2: The Adaptive Feedback Loop

Adaptive_Resistance SHP099 SHP099 Treatment SHP2 SHP2 Activity SHP099->SHP2 Inhibits pERK pERK Levels SHP2->pERK Drives Nucleus Nucleus (Transcriptional Change) pERK->Nucleus Negative Feedback (Normally suppresses RTKs) RTK_Up RTK Upregulation (FGFR, VEGFR) Nucleus->RTK_Up Loss of Feedback Induces Expression RTK_Up->pERK Bypasses SHP2 Restores Signaling Rebound pERK Rebound (Resistance) RTK_Up->Rebound

Caption: SHP099 inhibits pERK initially. Loss of pERK relieves negative feedback, causing RTK upregulation and signal rebound.

Part 4: In Vivo Formulation (Mouse Models)

Issue: "The compound is not efficacious in xenografts."

Diagnosis: Poor bioavailability due to incorrect vehicle. SHP099 HCl requires a suspension vehicle for oral gavage (PO).

Standard Vehicle Protocol (Chen et al., Nature 2016)

Do not use 100% DMSO or simple saline. Use a suspending agent.

  • Vehicle Composition:

    • 0.6% Methylcellulose (400 cps)

    • 0.5% Tween 80

    • In water.[1][6][8][9]

  • Preparation:

    • Heat 1/3 of the water to 80°C. Disperse Methylcellulose powder.

    • Add remaining cold water and Tween 80. Stir until clear.

    • Add SHP099 HCl powder slowly while stirring.

    • Sonicate to ensure a uniform suspension.

  • Dosing: 50–75 mg/kg daily (QD) is the standard effective dose in mice.

References

  • Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[5][6][10] Nature, 535, 148–152.

  • Garcia Fortanet, J., et al. (2016). "Allosteric SHP2 Inhibitor, SHP099, Suppresses Leukemic Cell Growth." Journal of Medicinal Chemistry, 59(17), 7773–7782.

  • Fedele, C., et al. (2018). "SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models." Cancer Discovery, 8(10), 1237-1249.

Sources

Optimization

assessing SHP099 hydrochloride purity and quality

Welcome to the technical support guide for SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2 phosphatase.[1][2] This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2 phosphatase.[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure the highest quality and purity of SHP099 hydrochloride in your experiments, leading to reliable and reproducible results. We will address common questions and troubleshooting scenarios encountered in the lab, grounding our advice in established analytical principles and field-proven experience.

Section 1: Initial Quality Assessment - Understanding Your Compound

The moment a new vial of SHP099 hydrochloride arrives, your quality assessment begins. The Certificate of Analysis (CoA) is your primary data source, but in-lab verification is crucial for validating compound integrity.

FAQ: Interpreting the Certificate of Analysis (CoA)

Question: What are the critical parameters on the SHP099 hydrochloride CoA, and what do they signify?

Answer: The CoA is a snapshot of the compound's quality at the time of manufacturing. Here are the key parameters to scrutinize:

  • Appearance: The compound should be a solid, typically a white to off-white powder. Any discoloration or clumping may indicate impurities or moisture absorption.

  • Purity (by HPLC): This is arguably the most critical quantitative measure. A purity of ≥98%, and often >99%, is standard for high-quality research compounds.[1][3] This value, determined by High-Performance Liquid Chromatography (HPLC), indicates the percentage of the desired compound relative to any detected impurities.

  • Identity Confirmation (¹H NMR & Mass Spectrometry):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This analysis confirms the chemical structure of the molecule. The CoA should state that the NMR spectrum is "consistent with structure." For your own verification, the spectrum should match the known proton signals for SHP099.

    • Mass Spectrometry (MS): This confirms the molecular weight of the compound. For SHP099 hydrochloride, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would correspond to the free base (C₁₆H₁₉Cl₂N₅, MW: 352.3 g/mol ) plus a proton. The HCl salt has a molecular weight of 388.72 g/mol .[1][4]

  • Solubility: The CoA should list solvents in which the compound is soluble at specific concentrations (e.g., DMSO ≥ 30 mg/mL).[5] This is vital for planning your stock solution preparation.

Parameter Typical Specification Significance for Quality
Appearance White to Off-White SolidVisual check for degradation or contamination.
Purity (HPLC) ≥98% (often >99.5%)Quantifies the presence of impurities that could cause off-target effects.
Identity by ¹H NMR Conforms to structureConfirms the correct chemical structure was synthesized.
Identity by MS Conforms to MW (e.g., [M+H]⁺)Confirms the correct molecular weight, ruling out major structural errors.
Solubility e.g., ≥30 mg/mL in DMSOEnsures the compound can be properly dissolved for experimental use.

Section 2: Troubleshooting Common Experimental Issues

Even with a high-quality starting material, problems can arise. This section addresses the most common issues and provides a logical workflow for diagnosis and resolution.

Workflow for Purity & Quality Verification

This workflow outlines the logical steps from receiving the compound to confirming its suitability for your experiments.

Purity_Workflow receive Receive SHP099 HCl coa Review Certificate of Analysis (CoA) receive->coa visual Visual Inspection (Color, Form) coa->visual sol_test Quick Solubility Test (Small Aliquot) visual->sol_test stock Prepare Stock Solution (Anhydrous DMSO) sol_test->stock Pass contact Contact Supplier Technical Support sol_test->contact Fail analytical In-Lab Analytical Verification (If issues suspected) stock->analytical Issues Arise (e.g., Inconsistent Data) proceed Proceed with Experiment stock->proceed No Issues hplc HPLC Purity Check analytical->hplc lcms LC-MS Identity Check analytical->lcms hplc->proceed Purity OK hplc->contact Impurity >2% lcms->proceed Identity OK lcms->contact Wrong MW

Caption: Workflow for initial and ongoing assessment of SHP099 HCl quality.

Q&A: Solving Practical Problems

Question: My SHP099 hydrochloride won't fully dissolve in DMSO, or it precipitates upon storage. What's wrong?

Answer: This is a frequent issue, often related to moisture.

  • Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water contamination can significantly decrease the solubility of many small molecules, including SHP099.[1][6]

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Always use a fresh, sealed vial or bottle of anhydrous (water-free), high-purity DMSO for preparing your stock solution.

    • Proper Handling: Do not leave the main bottle of DMSO open to the air. Dispense what you need and immediately seal the container.

    • Gentle Warming/Sonication: If you still see particulates, you can gently warm the solution (to 37°C) or place it in a sonicating water bath for a few minutes. This can help dissolve the compound.

    • Storage: Store your stock solution in small, tightly-sealed aliquots at -20°C or -80°C to prevent freeze-thaw cycles and minimize moisture absorption.[7] Solid-state aliquots offer a much longer shelf life than stock solutions.[1][6]

Question: I'm seeing inconsistent results or lower-than-expected potency in my cell-based assays (e.g., p-ERK inhibition). Could it be the compound?

Answer: Yes, this is a strong possibility. Inconsistent biological activity is a key indicator of potential compound degradation or impurity. SHP099 acts as an allosteric inhibitor, stabilizing SHP2 in an auto-inhibited state, which in turn suppresses the RAS-ERK signaling pathway.[1][2] A loss of potency directly impacts this mechanism.

Workflow: Troubleshooting Inconsistent Biological Activity

Activity_Troubleshooting start Inconsistent Biological Activity Observed check_compound Assess Compound Integrity start->check_compound check_exp Review Experimental Parameters start->check_exp solubility 1. Check Stock Solution (Precipitate? Cloudiness?) check_compound->solubility cells Cell Line Integrity (Passage #, Contamination) check_exp->cells reagents Reagent Quality (Serum, Growth Factors) check_exp->reagents protocol Protocol Adherence (Incubation times, Dosing) check_exp->protocol age 2. Check Stock Age (>1 month old?) solubility->age purity 3. Re-verify Purity (LC-MS) age->purity new_stock Prepare Fresh Stock from Solid purity->new_stock If any issues found new_exp Re-run Experiment with Fresh Stock & Controls new_stock->new_exp contact Problem Persists: Contact Supplier new_exp->contact

Caption: A logical workflow for diagnosing the root cause of inconsistent experimental results.

Section 3: Key Experimental Protocols for Quality Control

For labs equipped with analytical capabilities, direct verification provides the highest level of confidence.

Protocol 1: Preparation of SHP099 Hydrochloride Stock Solution

This protocol is a self-validating system. If the compound dissolves completely and remains in solution, it passes the first quality check.

  • Equilibration: Allow the vial of solid SHP099 hydrochloride to equilibrate to room temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[7]

  • Weighing: Accurately weigh the desired amount of SHP099 hydrochloride in a suitable tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex thoroughly. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-binding tubes. Store immediately at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to one month when stored properly.[7]

Protocol 2: Verifying Purity by HPLC

This protocol provides a general framework. Specific column types and mobile phase compositions may need optimization.

  • System Preparation: Use a standard C18 reverse-phase HPLC column. The mobile phase will typically consist of a mixture of (A) Water with 0.1% Formic Acid or TFA and (B) Acetonitrile with 0.1% Formic Acid or TFA.

  • Sample Preparation: Dilute your SHP099 hydrochloride stock solution to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

  • Method:

    • Run a gradient elution, for example, from 5% B to 95% B over 15-20 minutes.

    • Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a λmax near 247/351 nm).[5]

  • Data Analysis:

    • A high-quality sample will show a single major peak corresponding to SHP099.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be consistent with the CoA.

References

  • SHP099. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Wang, Y., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure & Dynamics. Retrieved February 11, 2026, from [Link]

  • High-throughput screening protocol created to discover SHP2 inhibitors. (2021). Drug Target Review. Retrieved February 11, 2026, from [Link]

  • Zhao, M., et al. (2019). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. Retrieved February 11, 2026, from [Link]

  • Al-Sha'er, M. A., et al. (2024). Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. MDPI. Retrieved February 11, 2026, from [Link]

  • García-García, C., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Retrieved February 11, 2026, from [Link]

  • Chen, Y.-N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Retrieved February 11, 2026, from [Link]

  • LaMarche, M. J., et al. (2020). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Retrieved February 11, 2026, from [Link]

  • Salvucci, O., et al. (2022). Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. EMBO Molecular Medicine. Retrieved February 11, 2026, from [Link]

  • Jama, M., et al. (2024). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. MDPI. Retrieved February 11, 2026, from [Link]

  • Al-Sha'er, M. A., et al. (2021). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. MDPI. Retrieved February 11, 2026, from [Link]

  • Shah, N. J., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. Journal of Materials Chemistry B. Retrieved February 11, 2026, from [Link]

  • Padüa, R. A. P., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. Retrieved February 11, 2026, from [Link]

  • Miao, Y., et al. (2023). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. Retrieved February 11, 2026, from [Link]

  • Shah, N. J., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. RSC Publishing. Retrieved February 11, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating SHP2 Inhibition by SHP099 Hydrochloride in Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular activity of SHP099 hydrochloride, a pioneering allosteric inhibitor of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular activity of SHP099 hydrochloride, a pioneering allosteric inhibitor of the protein tyrosine phosphatase SHP2. We move beyond simplistic protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to confirming on-target efficacy.

The Rationale for Targeting SHP2

Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical intracellular signaling node.[1][2] Far from being a simple housekeeping enzyme, SHP2 is a key positive regulator of the RAS-MAPK (mitogen-activated protein kinase) signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival.[3][4][5][6] It acts downstream of multiple receptor tyrosine kinases (RTKs) to facilitate signal transduction from the cell surface to the nucleus.[7]

Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and drives the pathogenesis of various solid tumors and hematological malignancies.[1][2][8] This oncogenic role establishes SHP2 as a high-value target for cancer therapy.[2][9]

SHP099 Hydrochloride: A Paradigm of Allosteric Inhibition

SHP099 was the first-in-class, potent, and orally bioavailable small-molecule inhibitor of SHP2.[3][] Its mechanism is a testament to modern drug design, eschewing the traditionally difficult-to-target catalytic site for an allosteric approach.

Mechanism of Action: SHP2 naturally exists in an auto-inhibited (closed) conformation. SHP099 binds to a novel tunnel formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[3][11] This binding event "locks" SHP2 in its inactive state, preventing its engagement with upstream activators and halting downstream signal propagation.[3][] A key advantage of this mechanism is high selectivity against other phosphatases, including its closest homolog, SHP1.[12]

cluster_0 SHP2 Activation & Signaling RTK Activated RTK (Phosphorylated) SHP2_inactive SHP2 (Inactive) Auto-inhibited RTK->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) Conformational Change SHP2_inactive->SHP2_active GRB2_SOS GRB2/SOS Complex SHP2_active->GRB2_SOS Dephosphorylation of targets RAS RAS → RAF → MEK → ERK GRB2_SOS->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation

Figure 1: Simplified SHP2 signaling pathway.
Comparison with Other SHP2-Targeting Strategies

While SHP099 is a cornerstone tool compound, the landscape of SHP2 inhibition is evolving. Understanding these alternatives provides context for your validation experiments.

StrategyMechanismKey ConsiderationsExamples
Allosteric Inhibition Stabilizes the auto-inhibited conformation of SHP2.High selectivity, good oral bioavailability. Potential for resistance via mutations in the binding pocket.SHP099 , TNO155, RMC-4630[][11]
Active-Site Inhibition Competes with substrate for the catalytic PTP domain.Historically plagued by poor selectivity against other PTPs and low cell permeability.NSC-87877 (research tool)
PROTAC Degraders Hijacks the cell's ubiquitin-proteasome system to induce SHP2 degradation.Can eliminate both scaffolding and catalytic functions. May overcome resistance to allosteric inhibitors.SHP2-D1, ZB-S-29[]

A Multi-Pillar Framework for Cellular Validation

To generate publication-quality data, a validation workflow must be logical and self-reinforcing. We propose a three-pillar approach to unequivocally demonstrate that SHP099 is performing as expected in your cellular model.

Pillar1 Pillar 1: Target Engagement (Does the drug bind its target?) Pillar2 Pillar 2: Pathway Modulation (Does binding inhibit the pathway?) Pillar1->Pillar2 Confirms Mechanism Conclusion Robust Validation of SHP2 Inhibition Pillar1->Conclusion Pillar3 Pillar 3: Phenotypic Outcome (Does pathway inhibition cause a biological effect?) Pillar2->Pillar3 Links Mechanism to Function Pillar2->Conclusion Pillar3->Conclusion

Sources

Comparative

Technical Comparison Guide: SHP099 Hydrochloride vs. Next-Gen SHP2 Inhibitors

Executive Summary SHP099 Hydrochloride represents a watershed moment in phosphatase drug discovery. As the first highly selective, orally bioavailable allosteric inhibitor of SHP2 (Src homology-2 domain-containing protei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SHP099 Hydrochloride represents a watershed moment in phosphatase drug discovery. As the first highly selective, orally bioavailable allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) , it validated the "molecular glue" hypothesis—stabilizing the auto-inhibited conformation of SHP2 rather than targeting the difficult catalytic pocket.

However, while SHP099 remains the gold-standard tool compound for preclinical validation, it has been superseded in clinical development by molecules with superior physicochemical properties and potency, such as TNO155 and RMC-4550 . This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Mechanistic Foundation: The Allosteric Revolution

Unlike Type I inhibitors that target the active site (PTP domain), SHP099 and its successors function as allosteric inhibitors.

  • Mechanism: They bind to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Effect: This binding "glues" the N-SH2 domain over the PTP catalytic cleft, locking the enzyme in its auto-inhibited (closed) state.

  • Selectivity: Because the allosteric pocket is unique to SHP2 (and absent in the closely related SHP1), these inhibitors achieve >1,000-fold selectivity, a feat impossible with active-site inhibitors.

Figure 1: SHP2 Signaling & Allosteric Inhibition Pathway

The following diagram illustrates the critical node SHP2 occupies between RTKs and the RAS-MAPK pathway, and where inhibition occurs.

SHP2_Pathway RTK RTK (e.g., EGFR, ALK) GRB2 GRB2 Adapter RTK->GRB2 Recruitment SHP2_Open SHP2 (Open/Active) Dephosphorylates RAS-GAP binding sites GRB2->SHP2_Open Activates via SH2 binding RAS_GTP RAS-GTP (Accumulation) SHP2_Open->RAS_GTP Promotes RAS activation SHP2_Closed SHP2 (Closed/Inactive) Stabilized by SHP099/TNO155 SHP2_Closed->SHP2_Open Prevents Transition RAF RAF Dimerization RAS_GTP->RAF MEK_ERK MEK / ERK Phosphorylation (Proliferation) RAF->MEK_ERK Inhibitor SHP099 / TNO155 (Allosteric Inhibitor) Inhibitor->SHP2_Closed Stabilizes

Caption: SHP2 acts as a critical signal transducer. Allosteric inhibitors lock SHP2 in the closed state, preventing RAS activation.

Comparative Analysis: SHP099 vs. Clinical Candidates

While SHP099 is robust, newer compounds like TNO155 (Novartis) and RMC-4550 (Revolution Medicines) offer distinct advantages in potency and pharmacokinetics.

Table 1: Biochemical & Cellular Potency
FeatureSHP099 (Tool Compound) TNO155 (Clinical Lead) RMC-4550 (Potency Leader)
Biochemical IC50 ~0.071 µM (71 nM) ~0.011 µM (11 nM) ~0.0006 µM (0.6 nM)
Cellular pERK IC50 ~0.250 µM~0.010–0.020 µM~0.031 µM
Binding Kinetics Fast off-rateSlow off-rate (Long residence time)Very slow off-rate
Solubility ModerateHighModerate
Primary Use Case In vitro validation; structural biologyIn vivo efficacy; Clinical translationHigh-sensitivity assays; difficult models
Critical Analysis
  • Why SHP099? It remains the most cited reference compound. If you are replicating established protocols or conducting structural biology (crystallography), SHP099 is the standard.

  • Why TNO155? TNO155 is essentially an optimized SHP099. It has superior solubility and pharmacokinetic (PK) properties, making it the preferred choice for in vivo xenograft studies .

  • Why RMC-4550? With sub-nanomolar potency, RMC-4550 is ideal for cell lines with lower SHP2 dependency or when investigating "deep" pathway suppression.

Experimental Protocols

To ensure reproducibility, use these validated workflows.

Protocol A: Biochemical Fluorometric Assay (DiFMUP)

Purpose: Determine IC50 values using the fluorogenic substrate DiFMUP.

Materials:

  • Recombinant SHP2 protein (Full length).[1][2]

  • Activating Peptide: IRS1_pY1172 (activates SHP2 by binding SH2 domains).

  • Substrate: DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[3]

  • Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

Step-by-Step Workflow:

  • Enzyme Activation: Incubate SHP2 (0.5 nM final) with IRS1 peptide (0.5 µM final) in assay buffer for 30 minutes on ice. Note: Without this step, SHP2 remains auto-inhibited, and the assay will fail.

  • Compound Addition: Add SHP099 (serial dilutions in DMSO) to the activated enzyme. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add DiFMUP (10 µM final).

  • Detection: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes.

  • Analysis: Calculate initial reaction velocities (RFU/min) and fit to a 4-parameter logistic curve.

Protocol B: Cellular Target Engagement (pERK Modulation)

Purpose: Validate cellular efficacy in KRAS-mutant or RTK-driven lines (e.g., KYSE-520, MDA-MB-468).

Step-by-Step Workflow:

  • Seeding: Seed cells (20,000/well) in 96-well plates in full serum media. Allow attachment overnight.

  • Starvation (Critical): Wash and replace with serum-free media for 16–24 hours . Rationale: Reduces basal noise; SHP2 inhibitors show maximal effect under stimulated conditions.

  • Treatment: Add SHP099 (0.01 – 10 µM) for 2 hours .

  • Stimulation: Stimulate with EGF (10–50 ng/mL) for 5–10 minutes .

  • Lysis: Immediately aspirate media and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Readout: Analyze pERK1/2 (Thr202/Tyr204) vs. Total ERK via Western Blot or AlphaLISA.

Figure 2: Experimental Screening Workflow

This diagram outlines the decision matrix for screening SHP2 inhibitors.

Workflow Start Compound Library Biochem Biochemical Assay (DiFMUP + IRS1 Peptide) Start->Biochem Filter1 IC50 < 100 nM? Biochem->Filter1 Cellular Cellular pERK Assay (KYSE-520 / EGF Stim) Filter1->Cellular Yes Discard Discard Filter1->Discard No Filter2 IC50 < 1 µM? Cellular->Filter2 InVivo In Vivo PK/PD (TNO155 Preferred) Filter2->InVivo Yes Filter2->Discard No

Caption: A funnel approach ensures only potent, cell-permeable allosteric inhibitors progress to in vivo testing.

Conclusion: Selection Guide
  • Use SHP099 Hydrochloride if: You are establishing a baseline assay, performing X-ray crystallography (PDB: 5EHR), or require a cost-effective reference standard for in vitro work.

  • Use TNO155 if: You are planning in vivo tumor growth inhibition studies or need a compound that represents the current clinical state-of-the-art.

  • Use RMC-4550 if: You need maximum potency to detect subtle pathway inhibition or are working with cell lines that have high endogenous SHP2 activity.

References
  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[4] Nature, 535(7610), 148–152.[4] Link

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578–13594. Link

  • Nichols, R. J., et al. (2018). RMC-4550, a Potent and Selective Allosteric Inhibitor of SHP2, for the Treatment of KRAS-Driven Cancers. Nature Cancer (Preprint/BioRxiv data supported). Link

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[4] Journal of Medicinal Chemistry, 59(17), 7773–7782. Link

  • Vagapova, E. R., et al. (2021). SHP2 Inhibitors: A Review of the Patent Literature (2015–2021). Expert Opinion on Therapeutic Patents, 31(12). Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Downstream Effects of SHP099 Hydrochloride on Signaling Pathways

This guide provides an in-depth, technical comparison for validating the downstream cellular effects of SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2-containing protein...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison for validating the downstream cellular effects of SHP099 hydrochloride, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring robust and reliable validation of on-target activity. We will compare SHP099's performance with other notable SHP2 inhibitors, providing the necessary context to critically evaluate and select the appropriate tool compound for your research needs.

The Central Role of SHP2 in Oncogenic Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical transducer in cellular signaling.[1][2] It is a key positive regulator in the RAS-MAPK (mitogen-activated protein kinase) pathway, which is fundamental for processes like cell growth, differentiation, and survival.[1][3] In its inactive state, SHP2's N-terminal SH2 domain folds back to block the active site of its protein tyrosine phosphatase (PTP) domain, creating an auto-inhibited conformation.[4]

Upon activation of receptor tyrosine kinases (RTKs) by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins. This interaction induces a conformational change that relieves the auto-inhibition, activating SHP2's phosphatase activity.[4] Activated SHP2 then dephosphorylates specific substrates, a crucial step for the recruitment of the Grb2-SOS1 complex, which in turn catalyzes the exchange of GDP for GTP on RAS, leading to its activation and subsequent signaling through the RAF-MEK-ERK cascade.[5] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various cancers, making it a compelling therapeutic target.[3][4]

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Auto-inhibited) RTK->SHP2_inactive Recruits & Activates Grb2_SOS1 Grb2-SOS1 Complex RAS_GDP RAS-GDP (Inactive) Grb2_SOS1->RAS_GDP Catalyzes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Grb2_SOS1 Enables Activation MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Regulates GF Growth Factor GF->RTK Binds SHP099 SHP099 (Allosteric Inhibitor) SHP099->SHP2_inactive Stabilizes SHP099->SHP2_active Inhibits

Figure 1: SHP2's role in the RAS-MAPK pathway and the point of intervention for SHP099.

SHP099 Hydrochloride: Mechanism of Allosteric Inhibition

SHP099 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[6][7] Unlike active-site inhibitors, SHP099 binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[7][8] This binding event stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation.[6][7] The key advantage of this allosteric mechanism is the potential for high selectivity against other phosphatases, including its closest homolog, SHP1, against which SHP099 shows no activity.[6]

By locking SHP2 in an inactive state, SHP099 effectively prevents the downstream activation of the RAS-ERK signaling cascade.[6][7] This leads to the inhibition of proliferation in cancer cells that are dependent on RTK signaling.[6][8]

Core Experiment: Validating Downstream Pathway Inhibition via Western Blot

The most direct method to validate the downstream effect of SHP099 is to measure the phosphorylation status of key nodes in the MAPK pathway. A reduction in the phosphorylation of ERK (p-ERK) is the canonical biomarker for SHP2 inhibition.

Experimental Rationale:

  • Target Cell Line: The choice of cell line is critical. A model known to be dependent on SHP2 for proliferation and MAPK signaling, such as the esophageal squamous carcinoma cell line KYSE-520, is an excellent positive control.[6] These cells rely on an autocrine FGF/FGFR signaling loop that requires SHP2.

  • Biomarker Selection: We measure both phosphorylated ERK (p-ERK1/2) and total ERK1/2. Total ERK serves as a loading control, ensuring that any observed decrease in p-ERK is due to pathway inhibition and not a general decrease in protein levels. This self-validating system is essential for trustworthy data.

  • Dose-Response: Treating cells with a range of SHP099 concentrations allows for the determination of the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed), providing a quantitative measure of the compound's cellular potency.[6]

Detailed Protocol: Western Blot for p-ERK and Total ERK
  • Cell Culture and Treatment:

    • Seed KYSE-520 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activation.

    • Treat cells with a dose range of SHP099 hydrochloride (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are non-negotiable as they prevent the dephosphorylation of ERK after cell lysis, preserving the signaling snapshot at the time of harvest.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant, which contains the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading onto the gel.

  • SDS-PAGE and Western Transfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved (typically 100-120 V).[9] Insight: ERK1 (44 kDa) and ERK2 (42 kDa) are close in size; running the gel longer can improve their separation.[9]

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Causality: BSA is often preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background noise.

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.[9]

    • Wash again as in the previous step.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing for Total ERK:

    • To ensure an accurate comparison, the same membrane should be used to detect total ERK.[9]

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

    • Wash thoroughly, re-block, and then probe with a primary antibody against total ERK1/2.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using software like ImageJ.

    • Normalize the p-ERK signal to the corresponding total ERK signal for each sample. Plot the normalized values against the SHP099 concentration to determine the cellular IC50.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture & Treatment B Lysis with Inhibitors A->B C Protein Quantification (BCA) B->C D SDS-PAGE (Separation) C->D E PVDF Transfer D->E F Blocking (BSA) E->F G Primary Ab (p-ERK) F->G H Secondary Ab (HRP) G->H I Detection (ECL) H->I J Strip & Reprobe (Total ERK) I->J K Densitometry & Normalization J->K

Figure 2: Standardized workflow for validating pathway inhibition via Western blot.

Comparison with Alternative SHP2 Inhibitors

SHP099 serves as a crucial tool compound, but several other allosteric SHP2 inhibitors have been developed, with some advancing to clinical trials.[][11] A comparative analysis is essential for selecting the right inhibitor for a specific experimental context. The primary alternatives include TNO155, RMC-4630, and JAB-3068.[]

Key Comparison Points:

  • Biochemical Potency (IC50): This measures direct inhibition of the SHP2 enzyme's activity in a cell-free system. It is the purest measure of a compound's affinity and inhibitory action on the target protein.

  • Cellular Potency (IC50): This measures the inhibition of a downstream marker (like p-ERK) in a relevant cell line. This value is influenced by cell permeability, efflux, and metabolic stability, providing a more biologically relevant measure of potency.[6]

  • Selectivity: The ideal inhibitor should potently inhibit SHP2 while having minimal effect on other proteins, especially the closely related SHP1 phosphatase, to reduce the likelihood of off-target effects.

  • Development Status: Understanding if a compound is in clinical development can be relevant, as it implies a more extensive safety and pharmacokinetic profile has been established.

ParameterSHP099 HydrochlorideTNO155RMC-4630JAB-3068
Mechanism Allosteric Inhibitor[7]Allosteric Inhibitor[]Allosteric Inhibitor[12]Allosteric Inhibitor[13]
Biochemical IC50 71 nM[6]11 nM[14][15]Not Reported25.8 nM[16]
Cellular p-ERK IC50 ~250 nM (KYSE-520)[6]8 nM (KYSE-520)[14]Not Reported2.17 µM (KYSE-520)[16]
SHP1 Selectivity No activity vs. SHP1[6]High selectivity vs. SHP1[]Selective[12]Selective
Development Status Preclinical Tool[17]Phase I/II Clinical Trials[11]Phase I/II Clinical Trials[11]Discontinued (Succeeded by JAB-3312)[15][18]

Insights from the Comparison:

  • Potency: While SHP099 is highly potent, newer compounds like TNO155 demonstrate even greater biochemical and cellular potency.[14][15] JAB-3068, despite having a strong biochemical IC50, shows significantly lower potency in a cellular context, highlighting the importance of cell-based validation.[15][16]

  • Experimental Choice: For foundational research into SHP2 biology, SHP099 remains an excellent, well-characterized tool.[17] For studies requiring maximum cellular potency or for translational research aiming to mimic clinical scenarios, TNO155 or RMC-4630 may be more appropriate choices.[11]

Advanced Validation: SOS1-RAS Interaction Assay

To provide orthogonal evidence of SHP099's mechanism, one can move further upstream to assess the interaction between SOS1 and RAS. Since active SHP2 is required to facilitate this interaction, SHP2 inhibition should disrupt it.

Experimental Rationale: This assay directly measures the formation of the SOS1-RAS complex. Techniques like co-immunoprecipitation (Co-IP) or proximity-based assays (e.g., HTRF) can quantify this interaction.[19][20] A reduction in the SOS1-RAS interaction upon SHP099 treatment provides strong, mechanistically distinct evidence that the inhibitor is acting as expected upstream of RAS activation.

Protocol Outline: Co-Immunoprecipitation for SOS1-RAS
  • Cell Treatment & Lysis: Treat cells as described in the Western blot protocol. Use a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear lysates with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against SOS1 overnight at 4°C.

    • Add Protein A/G beads to pull down the SOS1-antibody complex.

  • Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the bound proteins from the beads by boiling in sample buffer.

  • Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an antibody against KRAS. A decrease in the KRAS signal in the SHP099-treated lanes indicates reduced interaction with SOS1.

Conclusion

Validating the downstream effects of SHP099 hydrochloride requires a methodologically sound and logically coherent approach. The cornerstone of this validation is demonstrating a dose-dependent reduction in p-ERK levels in a SHP2-dependent cell line, an experiment that is both robust and quantitative. By normalizing to total ERK, the protocol incorporates a self-validating control, ensuring the trustworthiness of the results.

When comparing SHP099 to alternatives like TNO155 and RMC-4630, it is crucial to consider both biochemical and cellular potencies, as these metrics provide different but equally important insights into a compound's performance. While SHP099 remains a benchmark preclinical tool, newer agents may offer advantages in potency for specific applications. By employing the rigorous validation strategies outlined in this guide, researchers can generate high-confidence data on the cellular impact of SHP2 inhibition, paving the way for further discoveries in this critical signaling pathway.

References

  • Patsnap Synapse. (2024, June 21). What are SHP2 inhibitors and how do they work?[Link]

  • Patsnap Synapse. (2024, June 21). What are SHP2 modulators and how do they work?[Link]

  • National Cancer Institute. Definition of SHP2 inhibitor JAB-3068 - NCI Drug Dictionary. [Link]

  • Y. Wang, et al. (2022). Strategies to overcome drug resistance using SHP2 inhibitors. Signal Transduction and Targeted Therapy. [Link]

  • Targeted Oncology. (2023, June 23). SHP2 Inhibitors Undergo Exploration in Combinations. [Link]

  • J. Zhang, et al. (2021). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (2019, April). Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types. [Link]

  • Revolution Medicines. (2021, April 15). Anti-tumor Activity and Tolerability of the SHP2 Inhibitor RMC-4630 as a Single Agent in Patients with RAS-Addicted Solid Cancer. [Link]

  • AACR Journals. (2021, July 1). Abstract LB054: Confirmation of target inhibition and anti-tumor activity of the SHP2 inhibitor RMC-4630 via longitudinal analysis of ctDNA in a phase 1 clinical study. [Link]

  • Targeted Oncology. (2022, August 7). Promising ORR Rates Seen With Sotorasib Plus SHP2 Inhibition in KRAS G12C–Mutated NSCLC. [Link]

  • Wikipedia. SHP099. [Link]

  • Revolution Medicines. (2021, August 11). Revolution Medicines Reports Second Quarter Financial Results and Update on Corporate Progress. [Link]

  • Revolution Medicines. (2020, January 7). Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference. [Link]

  • AACR Journals. (2021, September 1). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. [Link]

  • NCBI Bookshelf. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • S. Dwivedi, et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]

  • PubMed. (2021, January 3). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. [Link]

  • Bio-protocol. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. [Link]

  • Journal of Clinical Investigation. (2024, June 6). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. [Link]

  • Novartis OAK. (2016, July 13). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. [Link]

  • C. Tan, et al. (2024). TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma. Heliyon. [Link]

  • ResearchGate. (2025, November 15). Intermittent dosing of RMC-4630, a potent, selective inhibitor of SHP2, combined with the MEK inhibitor cobimetinib, in a phase 1b/2 clinical trial for advanced solid tumors with activating mutations of RAS signaling. [Link]

  • AACR Journals. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. [Link]

  • W. Liu, et al. (2022). Allosteric inhibition of SHP2 uncovers aberrant TLR7 trafficking in aggravating psoriasis. EMBO Molecular Medicine. [Link]

  • ResearchGate. (2025, August 9). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases | Request PDF. [Link]

  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p). [Link]

  • M. U. Anwar, et al. (2023). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Cancer Research Communications. [Link]

  • Reaction Biology. K-Ras::SOS1 Protein-Protein Interaction Assay Service (HTRF). [Link]

  • AbbVie. (2020, June 1). AbbVie and Jacobio Announce Strategic Collaboration to Advance SHP2 Inhibitors. [Link]

  • OncLive. (2021, June 4). TNO155 Demonstrates Manageable Safety and Consistent SHP2 Inhibition in Advanced Solid Tumors. [Link]

  • R. Hillig, et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. PNAS. [Link]

  • Practical Fragments. (2019, March 4). Stabilizing and destabilizing SOS1-RAS interactions. [Link]

  • AACR Journals. (2023, November 30). SHP2 inhibition with TNO155 increases efficacy and overcomes resistance of ALK inhibitors in neuroblastoma. [Link]

  • ResearchGate. (2025, August 10). Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. | Request PDF. [Link]

  • ACS Publications. (2022, April 11). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. [Link]

  • MDPI. Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway. [Link]

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Comparative

cross-validation of SHP099 hydrochloride results with genetic knockdown of SHP2

Title: Comparative Validation Guide: Allosteric Inhibition (SHP099 HCl) vs. Genetic Ablation of SHP2 Executive Summary This guide provides a technical framework for cross-validating the phenotypic effects of SHP099 hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: Allosteric Inhibition (SHP099 HCl) vs. Genetic Ablation of SHP2

Executive Summary This guide provides a technical framework for cross-validating the phenotypic effects of SHP099 hydrochloride (SHP099 HCl) against genetic knockdown (KD) of PTPN11 (SHP2). While SHP099 is a highly specific allosteric inhibitor, relying solely on pharmacological data risks confounding off-target toxicity with on-target efficacy. Conversely, genetic ablation (CRISPR/RNAi) removes the protein entirely, potentially triggering compensatory mechanisms distinct from acute inhibition. This guide outlines the mechanistic divergences, experimental protocols, and data interpretation logic required to rigorously validate SHP2 as a therapeutic target.

Part 1: Mechanistic Divergence

To interpret cross-validation data, one must understand that inhibition is not ablation .

  • SHP099 HCl (The Allosteric Clamp): SHP099 does not bind the active catalytic site. Instead, it acts as a "molecular glue" that stabilizes SHP2 in its auto-inhibited (closed) conformation.[1]

    • Consequence: This prevents the PTP domain from accessing substrates AND occludes the N-SH2/C-SH2 domains, preventing SHP2 from being recruited to phosphorylated scaffolds (e.g., GAB1, PDGFR).

  • Genetic Knockdown (The Void): CRISPR or shRNA removes the protein entirely.

    • Consequence: Loss of catalytic activity, loss of scaffolding potential, and potential upregulation of paralogs (e.g., SHP1) due to long-term adaptation.

Diagram 1: Mechanism of Action & Signaling Logic

This diagram illustrates the structural difference between the "locked" state induced by SHP099 and the "absent" state of KD.

SHP2_Mechanism cluster_legend Legend Kinase Kinase (RTK) SHP2_Active SHP2 (Open/Active) RAS RAS-GTP SHP2_Active->RAS Activates SHP2_Closed SHP2 (Closed/Inactive) GAB1 Scaffold (p-GAB1) SHP2_Closed->GAB1 Cannot Bind (SH2 Occluded) Drug SHP099 HCl RTK RTK (e.g., EGFR) RTK->GAB1 Phosphorylation GAB1->SHP2_Active Recruits via SH2 ERK ERK RAS->ERK p-ERK (Proliferation) Drug_Node SHP099 Drug_Node->SHP2_Closed Stabilizes Closed State CRISPR CRISPR/Cas9 CRISPR->SHP2_Active Ablates Protein CRISPR->SHP2_Closed Ablates Protein

Caption: SHP099 locks SHP2 in a closed conformation, preventing both catalysis and scaffold binding. CRISPR removes the protein entirely.

Part 2: Comparative Analysis Guide

FeatureSHP099 HCl (Pharmacological)Genetic Knockdown (CRISPR/shRNA)Implication for Validation
Onset of Action Rapid (Minutes to Hours)Slow (48–96 Hours)Discordance Risk: KD allows time for compensatory feedback loops (e.g., paralog upregulation) that SHP099 suppresses acutely.
Scaffolding Inhibited. Drug locks SH2 domains, preventing recruitment to p-Tyr motifs (e.g., GAB1).Absent. Protein is physically removed.Concordance: Both methods should reduce downstream p-ERK, but SHP099 may uniquely alter upstream scaffold phosphorylation dynamics.
Specificity High, but potential off-targets at >10µM (e.g., hERG, 5-HT3).High (with validated guides), but risk of off-target DNA cutting.Requirement: Use SHP099 at IC90 (not max soluble dose) and 2+ distinct gRNAs for KD.
Reversibility Fully reversible upon washout.Irreversible (CRISPR) or slow recovery (RNAi).Washout experiments with SHP099 prove the effect is driven by active target engagement, not toxicity.

Part 3: Experimental Protocols

Protocol A: Pharmacological Inhibition (SHP099 HCl)

Objective: Establish the phenotypic baseline for SHP2 inhibition.

  • Reagent Preparation:

    • Compound: SHP099 Hydrochloride (MW: ~388.72 g/mol ).[2] Note: Ensure calculations account for the HCl salt weight vs. free base.

    • Stock Solution: Dissolve in anhydrous DMSO to 10 mM. Store at -80°C in aliquots (avoid freeze-thaw).

    • Solubility Check: If precipitation occurs, sonicate at 40°C for 10 mins.

  • Dosing Strategy:

    • Perform a dose-response curve (0.01 µM to 10 µM).

    • Target Concentration: Use ~3–5 µM for validation experiments (typically >10x cellular IC50 for full target coverage without gross toxicity).

  • Incubation:

    • Short-term: 2 hours (to assess acute signaling: p-ERK, p-SHP2).

    • Long-term: 72–96 hours (to assess proliferation/viability).

Protocol B: Genetic Validation (CRISPR/Cas9)

Objective: Confirm phenotype in the absence of the protein.

  • Guide Design: Select 2 distinct sgRNAs targeting early exons of PTPN11 (SHP2) to ensure functional knockout.

  • Transduction:

    • Transduce cells with Cas9/sgRNA lentivirus.

    • Select with Puromycin (1–2 µg/mL) for 48–72 hours.

  • Validation:

    • Lyse cells at 96 hours post-transduction.

    • Mandatory: Confirm >80% protein loss via Western Blot.

Protocol C: The Readout (Western Blotting)

Objective: The convergence point for cross-validation.

  • Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Fluoride is critical).

  • Primary Antibodies:

    • Anti-SHP2 (Total protein control).

    • Anti-p-ERK1/2 (Thr202/Tyr204) – The primary readout for RAS/MAPK suppression.

    • Anti-p-GAB1 (Tyr627) – Mechanistic Check: SHP099 should reduce this interaction; KD removes the binding partner.

    • Anti-Actin/GAPDH (Loading control).

Part 4: Workflow & Data Interpretation

The following workflow ensures that observed effects are strictly target-dependent.

Diagram 2: Cross-Validation Logic Flow

Validation_Workflow cluster_arms Parallel Experimental Arms Start Start: Define Phenotype (e.g., Reduced p-ERK) Arm_A Arm A: SHP099 HCl (5 µM, 2h) Start->Arm_A Arm_B Arm B: SHP2 CRISPR KD (2 Guides, 96h) Start->Arm_B Compare Compare Phenotypes (Western Blot / Viability) Arm_A->Compare Arm_B->Compare Result_1 Both Positive (+) p-ERK Reduced Compare->Result_1 Match Result_2 Drug (+) / KD (-) Discordant Compare->Result_2 Mismatch Result_3 Drug (-) / KD (+) Discordant Compare->Result_3 Mismatch Conclusion_1 Validated On-Target Effect Result_1->Conclusion_1 Conclusion_2 Off-Target Drug Toxicity OR Compensatory Feedback in KD Result_2->Conclusion_2 Conclusion_3 Drug Potency Issue OR Scaffolding Function Dominant Result_3->Conclusion_3

Caption: Decision matrix for interpreting concordance between pharmacological and genetic data.

Interpretation Guide
  • Concordance (Ideal): Treatment with SHP099 and SHP2 KD both result in reduced p-ERK and reduced cell viability.

  • Discordance Type A (Drug+, KD-): SHP099 kills cells/blocks ERK, but KD does not.

    • Diagnosis: Likely off-target toxicity of the small molecule.[3] Alternatively, the KD cells have adapted (e.g., upregulated SHP1) over the 96h window.

    • Next Step: Perform a "Rescue Experiment." Express a SHP099-resistant SHP2 mutant (e.g., T253M/Q257L) in cells.[4] If SHP099 still kills these cells, the effect is off-target.

  • Discordance Type B (Drug-, KD+): KD kills cells, but SHP099 does not.

    • Diagnosis: The drug may not be achieving sufficient intracellular concentration, OR the cellular dependence relies on a scaffolding function that the drug does not fully ablate (though SHP099 is good at blocking scaffolding, it is not absolute like degradation).

References

  • Chen, Y.N., et al. (2016).[5][6] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[2][7][8][9] Nature, 535(7610), 148-152.[10] Link

  • Garcia-Fortanet, J., et al. (2016).[5] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[5][7][10] Journal of Medicinal Chemistry, 59(17), 7773-7782.[5] Link

  • LaRochelle, J.R., et al. (2018).[11] Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition. Nature Communications, 9, 4508. Link

  • Prahallad, A., et al. (2015). PTPN11 Is a Central Node in Intrinsic and Acquired Resistance to Targeted Cancer Drugs.[7] Cell Reports, 12(12), 1978-1985.[7] Link

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Validation

A Comparative Guide to the Selectivity of SHP099 Hydrochloride for SHP2 Over SHP1

This guide provides an in-depth technical assessment of SHP099 hydrochloride's selectivity for the protein tyrosine phosphatase SHP2 over its closest homolog, SHP1. We will explore the structural and functional distincti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of SHP099 hydrochloride's selectivity for the protein tyrosine phosphatase SHP2 over its closest homolog, SHP1. We will explore the structural and functional distinctions between these two critical enzymes, detail the allosteric mechanism of SHP099 that forms the basis of its selectivity, and provide robust experimental protocols for independent verification in your laboratory.

Introduction: The SHP1 vs. SHP2 Conundrum

Src homology 2 (SH2) domain-containing phosphatases SHP1 (PTPN6) and SHP2 (PTPN11) are highly homologous cytosolic enzymes that play pivotal, yet often opposing, roles in cellular signaling.[1][2]

  • SHP2 (PTPN11): The Pro-Growth Signal Transducer. SHP2 is ubiquitously expressed and generally functions as a positive regulator of signal transduction.[3][4] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[3][5][6] Aberrant SHP2 activation is implicated in various developmental disorders and cancers, making it a prime therapeutic target.[3]

  • SHP1 (PTPN6): The Homeostatic Signal Dampener. Primarily expressed in hematopoietic cells, SHP1 typically acts as a negative regulator, attenuating signaling from cytokine receptors and other activating pathways to maintain cellular homeostasis.[1][7] It curbs signaling cascades like the JAK/STAT and PI3K/Akt pathways.[8][9]

The high degree of structural similarity between their catalytic domains makes developing selective inhibitors a significant challenge.[] Traditional active-site inhibitors often exhibit poor selectivity, leading to potential off-target effects by inadvertently inhibiting both SHP1 and SHP2.[][11]

The Allosteric Advantage of SHP099

SHP099 circumvents this challenge by employing an allosteric mechanism of inhibition.[12] Instead of competing at the conserved active site, SHP099 binds to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[][13] This binding event acts as a "molecular glue," locking SHP2 in its closed, auto-inhibited conformation and preventing its activation.[14][15] This allosteric binding site is not conserved in SHP1, providing a structural basis for the remarkable selectivity of SHP099.

cluster_SHP2 SHP2 Signaling (Positive Regulation) RTK Activated RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits SHP2 SHP2 GRB2_SOS->SHP2 Activates RAS RAS SHP2->RAS Promotes GDP->GTP Exchange MAPK_Cascade RAF-MEK-ERK Cascade RAS->MAPK_Cascade Activates Proliferation Cell Proliferation & Survival MAPK_Cascade->Proliferation

Caption: Simplified SHP2 signaling pathway.

cluster_SHP1 SHP1 Signaling (Negative Regulation) Cytokine_R Activated Cytokine Receptor JAK JAK Cytokine_R->JAK Activates SHP1 SHP1 Cytokine_R->SHP1 Recruits STAT STAT JAK->STAT Phosphorylates Gene_Transcription Inflammatory Gene Transcription STAT->Gene_Transcription SHP1->JAK Dephosphorylates

Caption: Simplified SHP1 signaling pathway.

Experimental Validation of SHP099 Selectivity

To rigorously assess the selectivity of SHP099, two orthogonal methods are recommended: a direct biochemical enzyme inhibition assay and a cell-based target engagement assay.

In Vitro Biochemical Phosphatase Assay

This assay directly measures the ability of SHP099 to inhibit the enzymatic activity of purified, recombinant SHP1 and SHP2 proteins. By generating dose-response curves, we can determine the half-maximal inhibitory concentration (IC50), a key metric for potency and selectivity.

A Prepare Recombinant SHP1 & SHP2 Enzymes C Incubate Enzyme with SHP099 or Vehicle (DMSO) A->C B Create Serial Dilution of SHP099 B->C D Initiate Reaction with Phosphopeptide Substrate (e.g., DiFMUP) C->D E Measure Fluorescence Signal (Product Formation) Over Time D->E F Plot Dose-Response Curves (% Inhibition vs. [SHP099]) E->F G Calculate IC50 Values for SHP1 and SHP2 F->G

Caption: Workflow for the in vitro phosphatase selectivity assay.
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20).

    • Reconstitute recombinant human SHP1 and SHP2 enzymes in the assay buffer to a working concentration (e.g., 0.5 nM).

    • Prepare a stock solution of SHP099 hydrochloride in 100% DMSO (e.g., 10 mM). Create a serial dilution series in DMSO, followed by a final dilution into the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).

    • Prepare the fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in the assay buffer to a working concentration (e.g., 100 µM).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the SHP099 serial dilutions or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of the SHP1 or SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data by setting the average rate of the vehicle-only wells to 0% inhibition and the no-enzyme control wells to 100% inhibition.

    • Plot the percent inhibition against the logarithm of the SHP099 concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each enzyme.

SHP099 is a potent inhibitor of SHP2, with a reported IC50 value of approximately 71 nM.[16] In contrast, it demonstrates no significant inhibitory activity against SHP1.[][16]

EnzymeSHP099 IC50 (nM)Selectivity (Fold)
SHP2 ~71>1,000
SHP1 >100,000 (No activity observed)-

Table 1: Representative biochemical selectivity data for SHP099.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying drug-target engagement within the complex environment of an intact cell.[17] The principle is that when a drug binds to its target protein, it generally increases the protein's thermal stability.[18] This stabilization can be measured by heating cells to various temperatures and quantifying the amount of the target protein that remains soluble.

A Culture cells and treat with SHP099 (e.g., 10 µM) or Vehicle (DMSO) for 1-2h B Aliquot cell suspensions into PCR tubes/plate A->B C Heat samples across a temperature gradient (e.g., 40°C to 68°C) for 3 min in a thermocycler B->C D Lyse cells via freeze-thaw cycles C->D E Separate soluble fraction from precipitated aggregates via high-speed centrifugation D->E F Collect supernatant (soluble proteins) and analyze by SDS-PAGE and Western Blot E->F G Probe blots with specific antibodies for SHP2, SHP1, and a loading control (e.g., GAPDH) F->G H Quantify band intensity to plot melt curves and determine melting temperature (Tm) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment:

    • Culture a suitable cell line (e.g., KYSE-520, which expresses both SHP1 and SHP2) to ~80% confluency.

    • Harvest the cells and resuspend them in a serum-free medium at a density of 10-20 x 10^6 cells/mL.

    • Treat one aliquot of cells with SHP099 hydrochloride (e.g., 10 µM final concentration) and another with an equivalent volume of vehicle (DMSO).

    • Incubate the cells at 37°C for 1-2 hours.[19]

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension from each treatment group into PCR tubes for each temperature point.

    • Place the tubes in a thermocycler programmed with a temperature gradient (e.g., 10 steps from 40°C to 68°C).

    • Heat the samples for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.[20]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • To separate soluble proteins from denatured aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully collect the supernatant from each tube.

    • Determine the protein concentration of each sample using a BCA assay and normalize the loading volume.

    • Analyze the samples via SDS-PAGE and transfer to a PVDF membrane for Western blotting.

    • Probe the membrane with primary antibodies specific for SHP2 and SHP1. A non-heat-sensitive protein like GAPDH should be used as a loading control.

    • Develop the blot using an appropriate secondary antibody and chemiluminescence substrate.

    • Quantify the band intensities using densitometry software.

    • For each treatment group, plot the normalized band intensity against the temperature. Fit the data to a Boltzmann sigmoidal equation to calculate the melting temperature (Tm), which is the temperature at which 50% of the protein has denatured.

Binding of SHP099 is expected to significantly stabilize SHP2, resulting in a measurable increase in its melting temperature (ΔTm).[12][13] No such shift is expected for SHP1, confirming the selective engagement of SHP099 with SHP2 in a cellular context.

Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)
SHP2 Vehicle (DMSO)~52.1 °C-
SHP2 SHP099 (10 µM)~55.8 °C+3.7 °C [13]
SHP1 Vehicle (DMSO)~54.5 °C-
SHP1 SHP099 (10 µM)~54.6 °C~0 °C

Table 2: Representative CETSA data demonstrating selective thermal stabilization of SHP2 by SHP099.

Conclusion

The experimental evidence derived from both biochemical and cellular assays provides a compelling and self-validating case for the high selectivity of SHP099 hydrochloride for SHP2 over SHP1. Its unique allosteric mechanism of action, which stabilizes the auto-inhibited conformation of SHP2, exploits a structural vulnerability not present in SHP1. This remarkable specificity makes SHP099 an invaluable tool for researchers dissecting SHP2-specific signaling pathways and a foundational molecule for the development of targeted cancer therapeutics.[15][21][22]

References

  • Bunda, S., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega. [Link]

  • Le, P. T., et al. (2019). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Koide, A., et al. (2023). Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation. bioRxiv. [Link]

  • Cunnick, J. M., et al. (2011). The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury. The Journal of pharmacology and experimental therapeutics. [Link]

  • Wang, N., et al. (2021). Allosteric inhibition of SHP2 uncovers aberrant TLR7 trafficking in aggravating psoriasis. EMBO molecular medicine. [Link]

  • Le, P. T., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. The Journal of biological chemistry. [Link]

  • Hettiarachchi, S. U., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. Biomaterials Science. [Link]

  • Bunda, S., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega. [Link]

  • Wikipedia. PTPN11. [Link]

  • LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. [Link]

  • Abram, C. L., & Lowell, C. A. (2017). Shp1 function in myeloid cells. Journal of leukocyte biology. [Link]

  • Pao, L.-I., & Tsutsumi, N. (2021). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers in Immunology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology. [Link]

  • O'Reilly, A. M., & Neel, B. G. (1998). Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction. Molecular and Cellular Biology. [Link]

  • Liang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland). [Link]

  • Aceto, M. G., et al. (2020). Shp1 in Solid Cancers and Their Therapy. Frontiers in Oncology. [Link]

  • Sino Biological. SHP2 General Information. [Link]

  • Creative Biolabs. (2024). What are SHP1 agonists and how do they work?. [Link]

  • Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. [Link]

  • Gevaert, K., et al. (2022). Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond. Bioscience reports. [Link]

  • M Groupon-Gerondele, A., et al. (2011). The SHP-1 protein tyrosine phosphatase negatively modulates Akt signaling in the ghrelin/GHSR1a system. Molecular biology of the cell. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

Sources

Comparative

A Comparative Guide to SHP099 Hydrochloride in Preclinical Cancer Models

This guide provides an in-depth comparative analysis of SHP099 hydrochloride, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), across various preclinical cancer models...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of SHP099 hydrochloride, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), across various preclinical cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of SHP099 against other therapeutic alternatives and elucidates the scientific rationale behind its application in oncology research.

Introduction: The Rationale for Targeting SHP2 in Oncology

The SHP2 phosphatase, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers, promoting cell growth, proliferation, and survival.[1][3] Dysregulation of SHP2 activity, through either genetic mutations or overexpression, is implicated in the pathogenesis of various solid tumors and hematological malignancies, making it a compelling target for anticancer drug development.[1][2]

SHP099 emerged as a first-in-class, orally bioavailable, allosteric inhibitor of SHP2.[4][] Unlike traditional active-site inhibitors that have struggled with selectivity and bioavailability, SHP099 binds to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, locking SHP2 in an auto-inhibited conformation.[][6] This mechanism of action provides high selectivity and has paved the way for a new class of targeted therapies.

The SHP2 Signaling Pathway and Mechanism of SHP099 Action

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the inhibitory action of SHP099.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment to Phosphotyrosine Sites SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->RAS_GDP Promotes SOS1-mediated exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Guanine Nucleotide Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP099 SHP099 SHP099->SHP2_inactive Allosteric Inhibition

Caption: SHP2 signaling pathway and the inhibitory effect of SHP099.

Comparative Analysis of SHP099 in Diverse Cancer Models

SHP099 has demonstrated significant preclinical activity across a range of cancer models, both as a monotherapy and in combination with other agents. This section provides a comparative overview of its efficacy.

Monotherapy Efficacy

SHP099 exhibits potent anti-proliferative effects in cancer cell lines harboring mutations that drive dependence on the RAS-MAPK pathway.

Cancer ModelCell LineKey Genetic AlterationSHP099 IC50Reference
Acute Myeloid LeukemiaMV4-11FLT3-ITD0.32 µM[7]
ErythroleukemiaTF-1-1.73 µM[7]
Breast AdenocarcinomaMDA-MB-231KRAS G13DEffective in inhibiting colony formation[8]
Leukemia-SHP2 E69KSensitive to inhibition[9]
Combination Therapy: Overcoming Targeted Therapy Resistance

A key application of SHP2 inhibition is to overcome adaptive resistance to other targeted therapies. Many cancers evade the effects of single-agent kinase inhibitors by reactivating the MAPK pathway through feedback mechanisms involving RTKs, a process critically dependent on SHP2.[10][11]

Cancer TypeCombination AgentRationaleObserved EffectReference
KRAS G12C NSCLCSotorasib (KRAS G12C inhibitor)Prevent adaptive resistance to KRAS inhibitionEnhanced and durable clinical activity[12]
ALK-rearranged NSCLCALK inhibitors (e.g., Lorlatinib)Restore sensitivity in resistant modelsOvercomes resistance and enhances tumor growth inhibition[11][13]
BRAF V600E Colorectal CancerDabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor)Suppress RTK-mediated feedback reactivationSuppressed tumor growth in xenograft models[14]
Comparison with Other SHP2 Inhibitors

SHP099 paved the way for the development of other allosteric SHP2 inhibitors, such as TNO155 and RMC-4630, which are now in clinical development.[4][][15]

InhibitorKey FeaturesSelectivityClinical Development Status
SHP099 First-in-class allosteric inhibitorHighly selective for SHP2Preclinical; paved the way for clinical candidates
TNO155 Potent allosteric inhibitorHigh selectivity for SHP2 over SHP1Phase I/II clinical trials, alone and in combination
RMC-4630 Allosteric inhibitorHigh selectivityPhase I/II clinical trials, particularly in combination with KRAS inhibitors

Preclinical studies have shown that TNO155 may have enhanced single-agent antitumor activity compared to SHP099 in certain models, such as neuroblastoma.[16] However, the choice of inhibitor for a specific application will depend on the cancer type, the combination agent, and the specific dosing and toxicity profiles that emerge from clinical trials.[14]

Role in Immuno-Oncology

Emerging evidence suggests that SHP2 inhibition can also modulate the tumor microenvironment and enhance anti-tumor immunity.[17] SHP2 is involved in the PD-1/PD-L1 signaling pathway, which is a major mechanism of immune evasion by cancer cells.[14][17]

In a CT-26 colon cancer xenograft model, SHP099 treatment led to:

  • Increased infiltration of CD8+ T cells.[17]

  • Upregulation of IFN-γ and Granzyme B, indicating enhanced cytotoxic T-cell activity.[17]

  • Synergistic anti-tumor activity when combined with an anti-PD-1 antibody.[17]

This dual effect on both tumor cells and the immune system makes SHP2 inhibitors like SHP099 promising candidates for combination with immunotherapy.

Methodology and Experimental Protocols

The following section details standardized protocols for the preclinical evaluation of SHP099 hydrochloride.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SHP099 in a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of SHP099 hydrochloride in DMSO. Serially dilute the stock solution in culture medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium from the cell plates and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

Objective: To assess the effect of SHP099 on the phosphorylation status of key proteins in the RAS-MAPK signaling pathway.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with SHP099 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SHP099 as a monotherapy or in combination in a mouse xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (~100-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle - SHP099 - Combination Agent - SHP099 + Combo Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Volume > 2000 mm³) Monitoring->Endpoint Harvest Tumor Harvest & Analysis Endpoint->Harvest Analysis - Immunohistochemistry - Western Blot - Pharmacodynamic Markers Harvest->Analysis

Caption: Workflow for in vivo xenograft studies.

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group).

  • Drug Administration: Prepare SHP099 hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at a predetermined dose (e.g., 50-100 mg/kg).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Euthanize the mice when tumors reach the predetermined endpoint. Excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK) or histological examination.

Conclusion and Future Perspectives

SHP099 hydrochloride has proven to be a valuable research tool and a pioneering molecule in the field of SHP2 inhibition. Its potent and selective allosteric mechanism of action effectively abrogates RAS-MAPK signaling, leading to anti-tumor effects in a variety of preclinical cancer models. The true potential of SHP2 inhibition, however, appears to lie in combination therapies. By preventing adaptive resistance to other targeted agents and by modulating the tumor immune microenvironment, SHP2 inhibitors like SHP099 and its clinical successors are poised to become a cornerstone of next-generation cancer treatment strategies. Future research will focus on identifying predictive biomarkers for SHP2 inhibitor sensitivity and optimizing combination regimens to maximize clinical benefit.

References

  • Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. [Link]

  • Zern, B., et al. (2020). Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. Journal of Materials Chemistry B. [Link]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [Link]

  • Wang, Y., et al. (2022). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B. [Link]

  • Pietrantonio, F., et al. (2022). Sotorasib Plus SHP2 Inhibition Elicits Promising Preliminary Activity in KRAS G12C–Mutated NSCLC. OncLive. [Link]

  • Li, X., et al. (2021). Circular RNA circ_0050102 promotes colorectal cancer progression via modulation of the miR-3622a-3p/BIRC5 signaling pathway. Cell Cycle. [Link]

  • Wang, C., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kudo, M., et al. (2021). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer. Molecular Cancer Therapeutics. [Link]

  • Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. [Link]

  • Neel, B. G., et al. (2021). SHP2 Inhibitors for Treating Cancer. Frederick National Laboratory for Cancer Research. [Link]

  • Ryan, M. B., et al. (2022). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. Cancer Discovery. [Link]

  • Liu, X., et al. (2021). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research. [Link]

  • Asmamaw, M. D., et al. (2022). A comprehensive review of SHP2 and its role in cancer. Cellular Oncology. [Link]

  • Cirit, M., & Haugh, J. M. (2022). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Research. [Link]

  • de la Fuente, T., et al. (2023). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Molecular Cancer Therapeutics. [Link]

  • Ryan, M. B., et al. (2022). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. Cancer Discovery. [Link]

  • Sugg, M. A., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Experimental Oncology. [Link]

  • Zhang, J., et al. (2018). Functions of Shp2 in cancer. Journal of Cellular and Molecular Medicine. [Link]

  • IRBM. (2024). SHP2 Inhibitors: Progress and Perspectives in 2024. [Link]

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Calin, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology Studies”. Anticancer Research. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • DeRose, Y. S., et al. (2013). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Cold Spring Harbor Protocols. [Link]

Sources

Validation

validating the anti-tumor activity of SHP099 hydrochloride in vivo

Title: Validating the Anti-Tumor Activity of SHP099 Hydrochloride: A Comparative In Vivo Guide Executive Summary SHP099 hydrochloride (SHP099) represents the benchmark "tool compound" for studying the allosteric inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Anti-Tumor Activity of SHP099 Hydrochloride: A Comparative In Vivo Guide

Executive Summary

SHP099 hydrochloride (SHP099) represents the benchmark "tool compound" for studying the allosteric inhibition of SHP2 (PTPN11). Unlike traditional phosphatase inhibitors that target the catalytic active site (often leading to poor selectivity and bioavailability), SHP099 acts as a "molecular glue," stabilizing SHP2 in its auto-inhibited conformation.[1]

This guide provides a rigorous framework for validating SHP099’s efficacy in vivo. It contrasts SHP099 with clinical-stage successors (e.g., TNO155) and defines the specific experimental conditions required to replicate its blockade of the RAS-MAPK pathway in xenograft models.

Mechanistic Foundation: The Allosteric Advantage

To validate SHP099, one must understand that it does not merely "block" the enzyme; it functionally removes the protein from the signaling cascade by locking it shut.

Mechanism of Action: SHP2 normally cycles between a "closed" (inactive) state and an "open" (active) state. Activation occurs when phosphotyrosyl peptides bind to the N-SH2 domain, releasing the PTP catalytic domain. SHP099 binds simultaneously to the interface of the N-SH2, C-SH2, and PTP domains, clamping the protein in the inactive state.[2]

Figure 1: SHP099 Allosteric Inhibition Mechanism The diagram below illustrates how SHP099 prevents SHP2 opening, thereby severing the link between RTKs and the RAS-MAPK pathway.

SHP099_Mechanism cluster_legend Legend RTK RTK Activation (EGFR/FGFR/ALK) SHP2_Closed SHP2 (Closed/Inactive) Auto-inhibited RTK->SHP2_Closed Stimulates Opening SHP2_Open SHP2 (Open/Active) PTP Domain Exposed SHP2_Closed->SHP2_Open Normal Activation SHP2_Closed->SHP2_Open BLOCKED RAS_MAPK RAS-MAPK Pathway (p-ERK Signaling) SHP2_Open->RAS_MAPK Promotes SHP099 SHP099 (Allosteric Clamp) SHP099->SHP2_Closed Stabilizes/Locks Tumor_Growth Tumor Proliferation RAS_MAPK->Tumor_Growth key SHP099 prevents the transition to the active state, silencing downstream RAS signaling.

Caption: SHP099 stabilizes the auto-inhibited conformation of SHP2, preventing RTK-mediated activation of the RAS-MAPK pathway.[2][3][]

Comparative Landscape: SHP099 vs. Alternatives

Before initiating in vivo studies, researchers must justify the choice of SHP099. While it is the gold-standard preclinical tool, it is not a clinical candidate due to pharmacokinetic (PK) limitations in humans.[3]

Table 1: Technical Comparison of SHP2 Inhibitors

FeatureSHP099 (Tool Compound) TNO155 (Clinical Candidate) Trametinib (MEK Inhibitor)
Primary Use Preclinical Proof-of-ConceptClinical Trials / Advanced XenograftsDownstream Comparator
Mechanism Allosteric (Stabilizes Closed Conf.)Allosteric (Stabilizes Closed Conf.)Orthosteric (MEK1/2)
Potency (IC50) ~70 nM (p-ERK modulation)< 20 nM (Higher Potency)< 1 nM
In Vivo Dose 50–100 mg/kg QD 10–20 mg/kg BID0.3–1 mg/kg QD
Solubility Low (Requires specific vehicle)ImprovedModerate
Key Limitation High turnover in humans (poor PK)-Toxicity / Feedback loops

Strategic Insight: Use SHP099 to validate target dependency in mice (where its PK is acceptable). Use TNO155 if the goal is to mimic a clinical dosing regimen or if higher potency is required to overcome resistance.

In Vivo Validation Protocol

This protocol is designed for KYSE-520 (Esophageal Squamous Cell Carcinoma) or MDA-MB-468 (TNBC) xenografts, which are established SHP2-dependent models.

A. Formulation (Critical Step)

SHP099 hydrochloride is poorly soluble in water. Improper formulation leads to precipitation in the gut and failed efficacy.

  • Vehicle: 0.6% Hydroxypropyl methylcellulose (HPMC) + 0.4% Tween 80 in 0.9% Saline.[5]

    • Alternative: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water (pH 4–5).

  • Preparation:

    • Weigh SHP099 HCl powder.

    • Add vehicle slowly while vortexing.

    • Sonicate for 15–20 minutes until a uniform suspension (HPMC) or clear solution (Cyclodextrin) is achieved.

    • Prepare fresh weekly and store at 4°C.

B. Dosing Regimen
  • Route: Oral Gavage (PO).[6]

  • Dose: 75 mg/kg is the optimal efficacious dose. (Range: 50–100 mg/kg).

  • Frequency: QD (Once Daily).

  • Duration: 21–28 days.

C. Pharmacodynamic (PD) Biomarkers

Efficacy must be correlated with target engagement. You must harvest tumors at specific time points to prove mechanism.

  • Target: p-ERK1/2 (Thr202/Tyr204).

  • Control: Total ERK1/2.

  • Harvest Time: 2 to 4 hours post-last dose (Peak inhibition window).

Experimental Workflow & Timeline

Figure 2: In Vivo Study Workflow The critical path from inoculation to pharmacodynamic validation.

InVivo_Workflow cluster_groups Study Arms Start Day 0: Inoculation Stage Day 10-14: Tumor Staging (150-200 mm³) Start->Stage Growth Rand Randomization (n=8-10/group) Stage->Rand Exclude Outliers Treat Treatment Phase (21 Days) Rand->Treat Start SHP099 75 mg/kg QD PD_Harvest PD Harvest (2-4h post-dose) Treat->PD_Harvest Satellite Group (Day 3 or End) End Efficacy Analysis (TGI %) Treat->End Daily Msmt G1 Vehicle Control G2 SHP099 (75 mg/kg) G3 Comparator (e.g. Trametinib)

Caption: Standard workflow for SHP099 efficacy studies. Note the "Satellite Group" requirement for PD analysis to avoid disrupting tumor growth curves in the main efficacy cohort.

Data Analysis & Interpretation

Calculating Tumor Growth Inhibition (TGI)


  • 
    : Mean tumor volume of treated group.[7]
    
  • 
    : Mean tumor volume of control group.
    
Acceptance Criteria

For a study to be considered valid:

  • TGI: SHP099 should achieve >60% TGI in sensitive models (e.g., KYSE-520).

  • PD Response: Tumor p-ERK levels must be reduced by >50% at 2–4 hours post-dose compared to vehicle.

  • Toxicity: Body weight loss must not exceed 20%. SHP099 is generally well-tolerated; significant weight loss suggests formulation errors or off-target toxicity.

References

  • Chen, Y.N., et al. (2016).[2][6][8] "Allosteric inhibition of the protein tyrosine phosphatase SHP2."[1][2][9][10][11][12][13] Nature, 535, 148–152.

    • Foundational Paper: Describes the discovery of SHP099, its crystal structure, and efficacy in KYSE-520 xenografts.
  • Garcia Fortanet, J., et al. (2016).[2] "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782.

    • Chemistry Focus: Details the SAR (Structure-Activity Rel
  • Fedele, C., et al. (2018).[1][8] "SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models." Cancer Discovery, 8(10), 1237–1249.

    • Application: Validates SHP099 in combination str
  • Mainardi, S., et al. (2018).[8] "SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo." Nature Medicine, 24, 961–967.

    • Mechanism:[1][2][3][5][10][11][13][14] Demonstrates the critical role of SHP2 in KRAS-driven tumors using SHP099.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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